molecular formula C6H14ClNO B1290629 Pyridin-4-ylmethanol hydrochloride CAS No. 62302-28-7

Pyridin-4-ylmethanol hydrochloride

Cat. No.: B1290629
CAS No.: 62302-28-7
M. Wt: 151.63 g/mol
InChI Key: CPQFGECQYJPNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-ylmethanol hydrochloride (CAS 62302-28-7), with the molecular formula C6H8ClNO and a molecular weight of 145.59 g/mol, is a valuable chemical building block in organic and medicinal chemistry research . This compound, the hydrochloride salt of 4-pyridinemethanol, serves as a key synthetic intermediate. Its primary research application is in the synthesis of more complex molecules, including pharmaceutical candidates and specialized chemicals . For instance, it is utilized in research routes for developing compounds like donepezil hydrochloride intermediates . The pyridine ring and hydroxymethyl group make it a versatile precursor for further functionalization. Researchers also explore its derivatives, such as 4-(pyridin-4-yl)thiazol-2-amine, for applications in material science, including as non-toxic corrosion inhibitors for mild steel . The compound should be stored sealed in a dry, room temperature environment to maintain stability . This product is intended for research and development purposes only and is not classified as a drug or for human use.

Properties

IUPAC Name

pyridin-4-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJHERHVXOEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62302-28-7
Record name 4-Pyridinemethanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62302-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-4-ylmethanol Hydrochloride from 4-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of pyridin-4-ylmethanol hydrochloride, a key intermediate in pharmaceutical and materials science, starting from the readily available precursor, 4-picoline. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction and Strategic Overview

Pyridin-4-ylmethanol, also known as 4-(hydroxymethyl)pyridine, is a valuable building block in organic synthesis. Its hydrochloride salt is often preferred for its crystalline nature and enhanced stability, facilitating purification and handling. The synthetic strategy detailed herein follows a logical and well-established three-step sequence starting from 4-picoline (4-methylpyridine):

  • Oxidation: The methyl group of 4-picoline is oxidized to a carboxylic acid, yielding isonicotinic acid (pyridine-4-carboxylic acid).

  • Esterification: The resulting isonicotinic acid is converted to its methyl ester, methyl isonicotinate, to facilitate the subsequent reduction.

  • Reduction and Salt Formation: The ester is reduced to the corresponding primary alcohol, pyridin-4-ylmethanol, which is then converted to its hydrochloride salt.

This multi-step approach is favored for its reliability, scalability, and the commercial availability of the necessary reagents. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Reaction Pathway and Mechanistic Considerations

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway 4-Picoline 4-Picoline Isonicotinic_Acid Isonicotinic Acid 4-Picoline->Isonicotinic_Acid Oxidation Methyl_Isonicotinate Methyl Isonicotinate Isonicotinic_Acid->Methyl_Isonicotinate Esterification Pyridin-4-ylmethanol Pyridin-4-ylmethanol Methyl_Isonicotinate->Pyridin-4-ylmethanol Reduction Final_Product Pyridin-4-ylmethanol Hydrochloride Pyridin-4-ylmethanol->Final_Product HCl Addition

Figure 1: Overall synthetic pathway from 4-picoline to this compound.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

The oxidation of the methyl group on the pyridine ring is a critical first step. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) in an aqueous medium is a classic and effective choice for this transformation.[1] Commercially, this oxidation is also achieved through vapor-phase oxidation over V-Ti-O catalysts.[2] Another method involves oxidation with nitric acid.[3][4] The reaction proceeds via a complex mechanism involving the abstraction of a benzylic proton followed by further oxidation to the carboxylate.

Step 2: Fischer Esterification of Isonicotinic Acid

Direct reduction of the carboxylic acid to the alcohol is possible but often requires harsh reducing agents. A more controlled and efficient approach involves the conversion of isonicotinic acid to its methyl ester. This is typically achieved through a Fischer esterification, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[5][6][7] The equilibrium of this reaction is driven towards the product by using an excess of the alcohol.

Step 3: Reduction of Methyl Isonicotinate and Hydrochloride Salt Formation

The reduction of the ester to the primary alcohol is a key transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, but its reactivity towards esters is generally low.[6][7] The addition of lithium chloride (LiCl) to the reaction mixture enhances the reducing power of NaBH₄, allowing for the efficient reduction of methyl isonicotinate to pyridin-4-ylmethanol.[8][9] The final step involves the treatment of the resulting alcohol with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12] 4-Picoline is a flammable and toxic liquid.[10][13][14]

Step 1: Synthesis of Isonicotinic Acid

Materials:

  • 4-Picoline (18.6 g, 0.2 mol)

  • Potassium permanganate (69.5 g, 0.44 mol)

  • Water (150 mL)

  • 2 M Hydrochloric acid

Procedure:

  • In a 250 mL round-bottom flask, combine 4-picoline and 150 mL of water.

  • Heat the mixture to 80°C with stirring.

  • Add potassium permanganate in small portions over a period of 30-40 minutes, maintaining the reaction temperature between 75-80°C.[1]

  • After the addition is complete, continue heating and stirring for an additional 35 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the reaction mixture to 4 with 2 M hydrochloric acid.

  • Cool the mixture to 25°C and filter the precipitate (manganese dioxide).

  • The filtrate containing isonicotinic acid is used in the next step. Due to its zwitterionic nature, isonicotinic acid is soluble in water at this pH.

Step 2: Synthesis of Methyl Isonicotinate

Materials:

  • Aqueous solution of isonicotinic acid (from Step 1)

  • Methanol (12 g, 0.375 mol)

  • Concentrated Sulfuric Acid (3 mL)

  • Saturated sodium carbonate solution

  • Chloroform (or other suitable organic solvent)

Procedure:

  • To the aqueous filtrate containing isonicotinic acid, add 12 g of methanol.

  • Carefully add 3 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the reaction mixture under reflux for 8 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8. Methyl isonicotinate will separate as an oil.[5]

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude methyl isonicotinate. The product can be purified by vacuum distillation.

Step 3: Synthesis of this compound

Materials:

  • Methyl isonicotinate (10 g, 0.073 mol)

  • Sodium borohydride (7.9 g, 0.209 mol)

  • Lithium chloride (8.8 g, 0.208 mol)

  • Anhydrous Tetrahydrofuran (THF, 100 mL)

  • Dilute Hydrochloric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous ether

  • Hydrogen chloride gas

Procedure:

  • In a 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 8.8 g of lithium chloride, 7.9 g of sodium borohydride, and 60 mL of anhydrous THF.[9]

  • Prepare a solution of 10 g of methyl isonicotinate in 40 mL of anhydrous THF.

  • Slowly add the methyl isonicotinate solution to the reaction mixture, maintaining the temperature between -5°C and 5°C using an ice-salt bath.[9]

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours.[9]

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.[8]

  • Adjust the pH of the mixture with a sodium hydroxide solution to make it basic.

  • Extract the product with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude pyridin-4-ylmethanol as an oil.

  • Dissolve the crude pyridin-4-ylmethanol in anhydrous ether.

  • Bubble hydrogen chloride gas through the ethereal solution for approximately 15 minutes. A precipitate of this compound will form immediately.[15]

  • Collect the precipitate by suction filtration, wash with three portions of anhydrous ether, and dry under reduced pressure to yield the final product.

Quantitative Data Summary

Parameter Step 1: Oxidation Step 2: Esterification Step 3: Reduction & Salt Formation
Starting Material 4-PicolineIsonicotinic AcidMethyl Isonicotinate
Reagents KMnO₄, H₂O, HClCH₃OH, H₂SO₄NaBH₄, LiCl, THF, HCl
Reaction Temperature 75-80°C[1]Reflux-5°C to Reflux[9]
Reaction Time ~1 hour8 hours[5]6 hours[9]
Typical Yield >90% (crude)60-70%~70-80%[8]
Product Isonicotinic AcidMethyl IsonicotinatePyridin-4-ylmethanol HCl

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and assess purity. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the methylene protons adjacent to the hydroxyl group.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-N and C=C stretches of the pyridine ring.

  • Mass Spectrometry (MS): Determine the molecular weight of the free base.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction and Salt Formation Start 4-Picoline + H₂O Add_KMnO4 Add KMnO₄ at 75-80°C Start->Add_KMnO4 React_1 Stir for 35 min Add_KMnO4->React_1 Cool_Filter Cool, Acidify, Filter React_1->Cool_Filter Isonicotinic_Acid_Sol Aqueous Isonicotinic Acid Cool_Filter->Isonicotinic_Acid_Sol Add_MeOH_H2SO4 Add CH₃OH and conc. H₂SO₄ Isonicotinic_Acid_Sol->Add_MeOH_H2SO4 Reflux_8h Reflux for 8 hours Add_MeOH_H2SO4->Reflux_8h Neutralize_Extract Neutralize and Extract Reflux_8h->Neutralize_Extract Methyl_Isonicotinate_Crude Crude Methyl Isonicotinate Neutralize_Extract->Methyl_Isonicotinate_Crude Prepare_Reductant Prepare NaBH₄/LiCl in THF Methyl_Isonicotinate_Crude->Prepare_Reductant Add_Ester Add Methyl Isonicotinate at -5 to 5°C Prepare_Reductant->Add_Ester Reflux_6h Reflux for 6 hours Add_Ester->Reflux_6h Quench_Workup Quench and Work-up Reflux_6h->Quench_Workup Form_Salt Dissolve in Ether, Add HCl gas Quench_Workup->Form_Salt Final_Product Pyridin-4-ylmethanol HCl Form_Salt->Final_Product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route presented in this guide provides a reliable and scalable method for the preparation of this compound from 4-picoline. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science. The multi-step process, involving oxidation, esterification, and reduction, offers a high degree of control and leads to a final product of high purity.

References

  • Isonicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-Methyl Pyridine (Picoline) MSDS - Exporter Lab Chemicals. (2005, October 10). Retrieved from [Link]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts - ResearchGate. (2025, August 7). Retrieved from [Link]

  • The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. (2023, May 14). Retrieved from [Link]

  • Process for preparing isonicotinic acid - Google Patents. (n.d.).
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023, September 4). Retrieved from [Link]

  • Reduction of isonicotinic acid esters - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017, March 17). Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. (n.d.). Retrieved from [Link]

  • Preparation of isonicotinic acid esters - Google Patents. (n.d.).
  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).
  • Isonicotinic acid esterification reaction with ethanol for... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Pyridinemethanol - ChemBK. (2022, October 16). Retrieved from [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Process for preparing pyridinemethanol compounds - Google Patents. (n.d.).
  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Retrieved from [Link]

  • 4-METHYLPYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.). Retrieved from [Link]

  • Preparation method of 4-pyridinemethanol - Google Patents. (n.d.).
  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Method for synthesizing bio-based pyridine and picolines - Google Patents. (n.d.).
  • Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. (n.d.).
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
  • 4-hydroxymethyl-pyridine, 586-95-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Data of Pyridin-4-ylmethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Pyridin-4-ylmethanol hydrochloride, a compound of significant interest in pharmaceutical and synthetic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also insights into the principles behind the spectral features and the experimental methodologies for their acquisition.

Introduction: The Significance of Spectroscopic Characterization

This compound is a water-soluble, crystalline solid, a form that enhances the stability and handling of its free base, 4-hydroxymethylpyridine.[1] The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences its electronic structure and, consequently, its spectroscopic properties. A thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and structure.[2][3][4] This guide will delve into the expected and observed spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A sample of this compound is typically dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), as it is highly soluble in water.[1] A standard 400 or 500 MHz NMR spectrometer is sufficient for acquiring a high-resolution spectrum. Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing.[5][6]

Data Interpretation: Due to the electron-withdrawing nature of the protonated nitrogen atom in the pyridinium ring, the aromatic protons are expected to be significantly deshielded and resonate at a lower field (higher ppm) compared to the free base. The spectrum will exhibit two distinct sets of signals for the aromatic protons and a singlet for the methylene protons.

Expected ¹H NMR Data (in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8Doublet2HH-2, H-6Protons adjacent to the positively charged nitrogen are the most deshielded.
~8.0Doublet2HH-3, H-5Protons meta to the nitrogen are less deshielded than the ortho protons.
~4.8Singlet2H-CH₂-Methylene protons adjacent to the aromatic ring.
~4.9Broad Singlet1H-OHThe hydroxyl proton signal may be broad and its position can vary; it will exchange with D₂O.
~11-13Broad Singlet1HN⁺-HThe pyridinium proton is acidic and its signal is often broad.

Logical Workflow for ¹H NMR Analysis:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in D₂O/DMSO-d₆ add_std Add TMS Standard dissolve->add_std acquire Acquire Spectrum (400/500 MHz) add_std->acquire integrate Integrate Peaks acquire->integrate assign Assign Chemical Shifts & Multiplicities integrate->assign structure Confirm Structure assign->structure

Caption: Key functional groups and their corresponding IR stretching frequencies.

Mass Spectrometry (MS): Determining Molecular Weight

Experimental Protocol: Electrospray Ionization (ESI) is the preferred method for analyzing this compound, as it is a pre-ionized salt. The sample is dissolved in a suitable solvent like methanol or water and infused into the mass spectrometer.

Data Interpretation: In the positive ion mode, the mass spectrum will show a prominent peak for the molecular ion of the free base, [M+H]⁺, at m/z 110.1. The hydrochloride is not typically observed as it is a counter-ion. The molecular weight of the free base (Pyridin-4-ylmethanol) is 109.13 g/mol . [7] Expected Mass Spectrometry Data:

m/zIon
110.1[C₆H₇NO + H]⁺
109.1[C₆H₇NO]⁺

Fragmentation patterns can also provide structural information. A common fragmentation would be the loss of the hydroxymethyl group.

Conclusion

The spectroscopic characterization of this compound provides a detailed confirmation of its chemical structure. The protonation of the pyridine nitrogen to form the hydrochloride salt leads to predictable and observable changes in the NMR and IR spectra, primarily the deshielding of the pyridinium ring protons and carbons in NMR and the appearance of a characteristic N-H stretching vibration in IR. Mass spectrometry confirms the molecular weight of the parent molecule. This guide provides the foundational spectroscopic data and interpretive logic necessary for the confident identification and use of this compound in research and development.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015). ChemistryOpen. Retrieved from [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]

  • 4-Hydroxymethylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences. Retrieved from [Link]

  • pyridin-4-ylmethanol. (n.d.). Wikidata. Retrieved from [Link]

  • pyridin-4-ylmethanol. (n.d.). ChemBK. Retrieved from [Link]

  • 4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • (4-Chlorophenyl)(pyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Pyridinemethanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Hydroxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]8mgMl)

Sources

Solubility of Pyridin-4-ylmethanol Hydrochloride in Organic Solvents: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ylmethanol hydrochloride is a pivotal building block in modern pharmaceutical synthesis, valued for its versatile chemical functionality.[1][2] Its progression through discovery, process development, and formulation is critically dependent on a thorough understanding of its solubility characteristics. As a hydrochloride salt, its behavior in non-aqueous media is governed by a complex interplay of ionic and molecular interactions that diverge significantly from its free base. This guide provides a deep dive into the theoretical underpinnings of its solubility in organic solvents, offers a qualitative framework for solvent selection, and presents a robust, first-principles experimental protocol for its quantitative determination.

Introduction: The Physicochemical Identity of this compound

This compound (CAS: 62302-28-7) is the salt form of 4-pyridylcarbinol, typically presenting as a white to off-white crystalline solid.[3] The molecule consists of a polar pyridinium cation and a chloride anion. The presence of the hydroxymethyl group, the aromatic pyridine ring, and the ionic nature of the hydrochloride salt imparts a unique physicochemical profile. While the salt form significantly enhances aqueous solubility compared to the free base, its solubility in organic solvents is a more nuanced subject, critical for applications in organic synthesis, purification, and the development of non-aqueous formulations.[1][3]

Understanding this profile is not merely an academic exercise. In drug development, solvent selection impacts reaction kinetics, impurity profiles during crystallization, and bioavailability in lipid-based delivery systems. A misjudgment of solubility can lead to failed synthetic steps, impure active pharmaceutical ingredients (APIs), or poorly performing drug products.

Theoretical Principles: Deconstructing Solubility

The dissolution of an ionic solid like this compound in any solvent is an energetic balancing act. For dissolution to occur, the energy released from solvent-solute interactions (solvation energy) must overcome the energy required to break apart the crystal lattice (lattice energy).

  • Lattice Energy: In this compound, the crystal lattice is held together by electrostatic forces between the pyridinium cation and the chloride anion. Compared to simple inorganic salts like NaCl, the ions in this compound are larger, bulkier, and have a more dispersed charge. This generally results in a weaker, more easily overcome crystal lattice.[4]

  • Solvation Energy: This is the energy released when solvent molecules arrange themselves around the solute ions. The efficacy of this process depends on the solvent's properties:

    • Polarity & Dielectric Constant: Highly polar solvents are effective at shielding the positive (pyridinium) and negative (chloride) ions from each other, preventing them from recombining and falling out of solution.

    • Hydrogen Bonding: Protic solvents (containing O-H or N-H bonds) can act as hydrogen bond donors, interacting strongly with the chloride anion and the nitrogen of the pyridine ring. The compound's own hydroxyl group can also participate in hydrogen bonding with acceptor solvents.

    • Ion-Dipole and Dipole-Dipole Interactions: Aprotic polar solvents, which lack O-H bonds but possess a strong dipole moment, can still effectively solvate the pyridinium cation through ion-dipole interactions.

This interplay dictates the general rule: "Like dissolves like." An ionic, polar salt will dissolve best in polar solvents capable of stabilizing its constituent ions.

Qualitative Solubility Profile of this compound

While precise quantitative data is often proprietary or must be determined empirically, a qualitative solubility profile can be predicted based on the physicochemical principles discussed above. The following table serves as a practical guide for initial solvent screening.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh These solvents possess high polarity and are excellent hydrogen bond donors and acceptors. They effectively solvate both the pyridinium cation and the chloride anion, overcoming the crystal lattice energy.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents have high dipole moments, allowing for effective solvation of the cation. However, their ability to solvate the small chloride anion is less efficient than protic solvents, potentially limiting overall solubility. Pyridinium salts are noted to have a wide solubility range in acetonitrile.[5][6]
Slightly Polar Acetone, Ethyl Acetate, Dichloromethane (DCM)Very Low The polarity and dielectric constants of these solvents are generally insufficient to effectively separate and stabilize the ions of the salt. Some minor solubility might be observed in more polar members of this class like acetone.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble These solvents lack any significant dipole moment and cannot form the strong ion-dipole interactions necessary to overcome the lattice energy of the salt.[4]

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity, >98%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Calibrated pipettes and volumetric flasks

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution:

    • Step 1.1: Add an excess amount of this compound to a vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add ~50 mg of solid to 5 mL of the chosen solvent.

    • Causality: Starting with excess solid ensures that the dissolution process reaches its thermodynamic equilibrium limit, defined as the saturation point.

  • Equilibration:

    • Step 2.1: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Step 2.2: Agitate the mixture for a predetermined period. A minimum of 24 hours is recommended, with 48 or 72 hours being preferable to ensure full equilibrium is reached, especially for poorly soluble systems.[8]

    • Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium. Constant temperature is the single most critical parameter, as solubility is highly temperature-dependent.

  • Sample Isolation:

    • Step 3.1: Remove the vial from the shaker and let it stand undisturbed in the same temperature-controlled environment for 1-2 hours to allow the excess solid to settle.

    • Step 3.2: Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Step 3.3: Immediately filter the supernatant through a 0.22 µm syringe filter directly into a clean, tared vial. This step must be performed quickly to minimize any temperature change or solvent evaporation.

    • Causality: Filtration is non-negotiable. It removes microscopic solid particles that would otherwise lead to a gross overestimation of solubility. Allowing the sample to settle first reduces the burden on the filter.

  • Quantification (UV-Vis Spectrophotometry Example):

    • Step 4.1 (Calibration Curve): Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is characteristic of the pyridine ring. Plot absorbance vs. concentration to create a calibration curve.

    • Step 4.2 (Sample Analysis): Accurately dilute a known volume or weight of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Step 4.3: Measure the absorbance of the diluted sample.

    • Step 4.4 (Calculation): Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value is the solubility.

    • Causality: A multi-point calibration curve validates the linear response of the detector and ensures accurate quantification. Diluting the sample is necessary to ensure the measurement falls within this linear range.

Key Factors Influencing Solubility: A Visual Representation

The solubility of this compound is not a single value but a function of its chemical environment. The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility.

Solubility_Factors cluster_solute Solute Properties (Pyridin-4-ylmethanol HCl) cluster_solvent Solvent Properties cluster_outcome Outcome Solute Ionic Nature (Pyridinium+ Cl-) Lattice_Energy Crystal Lattice Energy Solute->Lattice_Energy Determines Solubility Solubility Lattice_Energy->Solubility Must be Overcome (-) H_Bonding_Solute H-Bonding Groups (-OH, Pyridinium-H) H_Bonding_Solvent H-Bonding Capability (Protic vs. Aprotic) H_Bonding_Solute->H_Bonding_Solvent Solvation Solvation Energy H_Bonding_Solute->Solvation Interacts with Polarity Polarity / Dielectric Constant Polarity->Solvation Increases (+) H_Bonding_Solvent->Solvation Increases (+) (especially for protic) Solvation->Solubility Drives (+)

Caption: Key solute and solvent properties governing solubility.

Conclusion

For the drug development professional, a comprehensive understanding of the solubility of this compound is not optional—it is fundamental. While this guide provides the theoretical foundation and a qualitative framework for solvent selection, the ultimate source of truth is empirical data. The provided experimental protocol offers a reliable pathway to generate this crucial information. By integrating theoretical knowledge with rigorous experimental practice, researchers can navigate the challenges of synthesis, purification, and formulation with greater efficiency and a higher probability of success.

References

  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?[Link]

  • ResearchGate. (2023). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. [Link]

  • ResearchGate. Structures and solubilities of pyridinium salts in the current...[Link]

  • Solubility of Things. Pyridine. [Link]

  • CHM 1025. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. [Link]

  • Chem-Impex. 4-Pyridinemethanol. [Link]

  • CHM1020L Online Manual. Procedure. [Link]

  • Wikidata. pyridin-4-ylmethanol. [Link]

  • National Institutes of Health (NIH). (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • ChemBK. pyridin-4-ylmethanol. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ChemBK. 4-Pyridinemethanol. [Link]

  • National Institutes of Health (NIH). 4-Hydroxymethylpyridine. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and theoretical considerations for the complete crystal structure analysis of Pyridin-4-ylmethanol hydrochloride. While a definitive published crystal structure for this specific compound is not publicly available in crystallographic databases as of the latest search, this document will serve as a detailed roadmap for its determination and analysis. By leveraging established protocols and drawing parallels from structurally analogous compounds, researchers and drug development professionals can effectively approach the crystallographic characterization of this and similar organic hydrochlorides.

Introduction: The Significance of Crystalline Form

Pyridin-4-ylmethanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its hydrochloride salt form is often utilized to improve solubility and stability. The precise three-dimensional arrangement of molecules and ions in the crystalline lattice—the crystal structure—profoundly influences critical physicochemical properties such as dissolution rate, bioavailability, hygroscopicity, and manufacturability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design, formulation development, and intellectual property protection.

This guide will walk through the essential stages of crystal structure analysis, from the foundational step of single crystal growth to the final interpretation of the intricate network of intermolecular interactions that govern the solid-state architecture.

Experimental Workflow: From Molecule to Structure

The determination of a crystal structure is a systematic process that can be visualized as a linear workflow. Each stage presents its own set of challenges and requires careful optimization.

Crystal Structure Analysis Workflow cluster_0 Material Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Purity >99% SC_XRD Single-Crystal X-ray Diffraction Crystal_Growth->SC_XRD Suitable Crystal Data_Processing Data Processing & Reduction SC_XRD->Data_Processing Diffraction Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Final Model (CIF) Analysis Structural Analysis Validation->Analysis Validated Structure Deposition Database Deposition Analysis->Deposition Finalized Data

Caption: The workflow for crystal structure determination.

Synthesis and Purification of this compound

The first and most critical step is obtaining a highly pure sample of the target compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and potentially an incorrect structure solution.

Protocol:

  • Synthesis: Pyridin-4-ylmethanol can be synthesized via the reduction of 4-pyridinecarboxaldehyde. The hydrochloride salt is then formed by reacting the purified alcohol with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether.

  • Purification: The crude product should be purified by recrystallization. The choice of solvent is critical and may require screening. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. Purity should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to be >99%.

Growing X-ray Quality Single Crystals

The growth of a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no cracks or twinning) is often the most challenging part of the process. For organic salts like this compound, several techniques can be employed.

Common Crystallization Methods:

MethodDescriptionSuitability
Slow Evaporation A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.A good starting point for many organic compounds.
Vapor Diffusion A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Highly effective for sensitive molecules and when slow crystallization is required.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The cooling rate must be carefully controlled.Useful when there is a significant temperature-dependent solubility gradient.

Causality in Experimental Choices: The choice of solvent is paramount. For a hydrochloride salt, polar protic solvents like methanol, ethanol, or water, or mixtures thereof, are often good starting points. The goal is to achieve a state of supersaturation that is reached slowly and controllably, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder.

Data Collection: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS area detector.

Experimental Protocol:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream of nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.

  • Data Collection Strategy: The diffractometer software calculates an optimal data collection strategy to ensure a complete and redundant dataset is collected by rotating the crystal through a series of angles.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.

Structure Solution and Refinement

The result of the data collection is a file containing a list of reflection indices (h,k,l) and their corresponding intensities. This data is used to solve and refine the crystal structure.

Structure Solution

The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases.

  • Direct Methods: These are statistical methods that work well for small to medium-sized molecules.

  • Patterson Methods: These are used when a heavy atom is present in the structure.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. The refinement process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed by several figures of merit, most notably the R-factor (R1). An R1 value below 5% for high-quality data is generally considered excellent.

Structural Analysis of this compound: An Educated Prediction

While the specific crystal structure is not yet publicly available, we can predict its key features based on the known structure of 2-(Hydroxymethyl)pyridinium chloride and the general principles of hydrogen bonding in organic salts.[1]

The Asymmetric Unit

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations. For this compound (C₆H₈ClNO), the asymmetric unit will contain one pyridinium cation and one chloride anion.

Key Structural Features and Intermolecular Interactions

The crystal packing will be dominated by a network of strong hydrogen bonds. The pyridinium N-H group and the hydroxyl O-H group are both strong hydrogen bond donors. The chloride anion is a strong hydrogen bond acceptor.

Predicted Hydrogen Bonding Network:

Hydrogen_Bonding_Network cluster_cation Pyridin-4-ylmethanol Cation N-H N+-H Cl- Cl⁻ N-H->Cl- N-H···Cl⁻ O-H O-H O-H->Cl- O-H···Cl⁻

Caption: Predicted primary hydrogen bonds.

We can anticipate a robust three-dimensional network held together by these interactions. In the analogous structure of 2-(Hydroxymethyl)pyridinium chloride, the chloride ion is hydrogen-bonded to both the pyridinium N-H and the hydroxyl O-H protons of adjacent cations, forming chains through the crystal lattice.[1] A similar motif is highly probable for the 4-substituted isomer.

Expected Crystallographic Data (based on analogy):

ParameterPredicted Value/SystemRationale/Reference
Crystal SystemMonoclinic or OrthorhombicCommon for organic salts of this type.[1]
Space GroupCentrosymmetric (e.g., P2₁/c)Racemic crystallization is common for achiral molecules.
Key Hydrogen BondsN-H···Cl⁻, O-H···Cl⁻Strongest donor and acceptor sites.[2]
Bond Lengths/AnglesConsistent with standard values for pyridinium rings and alcohol moieties.Cambridge Structural Database (CSD) statistics.[3]

Validation and Deposition

Before a crystal structure is published or utilized for further studies, it must be rigorously validated. Software tools like PLATON can be used to check for missed symmetry, incorrect atom assignments, and other potential errors.

Once validated, the crystallographic information file (CIF) should be deposited in a public database to ensure the integrity and accessibility of the scientific record. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[3]

Conclusion

The crystal structure analysis of this compound is a crucial step in its characterization for pharmaceutical and materials science applications. Although a published structure is not currently available, this guide has outlined a comprehensive, field-proven workflow for its determination. From meticulous sample preparation and crystal growth to sophisticated X-ray diffraction analysis, each step is vital for obtaining a high-quality, reliable crystal structure. The predicted structural features, dominated by a robust hydrogen-bonding network involving the pyridinium and hydroxyl protons with the chloride anion, provide a strong hypothesis to be tested by future experimental work. The methodologies described herein are broadly applicable to the crystallographic analysis of other organic salts, providing a foundational framework for researchers in the field.

References

  • Boyle, T. J., et al. (2008). 2-(Hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2373. Available at: [Link]

  • Desiraju, G. R. (2002). The C–H···O Hydrogen Bond in Crystals: What Is It? Accounts of Chemical Research, 35(7), 565-573. Available at: [Link]

  • Fábián, L., & Kálmán, A. (2003). The Role of Hydrogen Bonding in Co-crystals. In Molecular Crystal Engineering (pp. 25-53). Springer, Dordrecht. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 69-72. Available at: [Link]

  • Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-4-ylmethanol hydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly those in pharmaceutical research and synthetic chemistry. As a stable, crystalline salt, it serves as a versatile and crucial building block in the synthesis of a wide array of more complex molecules, including biologically active agents and functional materials.[1] Its structure, featuring a positively charged pyridinium ring, a reactive primary alcohol, and a chloride counter-ion, imparts a unique combination of physical and chemical properties that are essential for its application.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a foundational understanding of the causality behind the compound's behavior, offering field-proven insights into its characterization and handling. Every piece of data and every protocol is presented to create a self-validating framework, empowering researchers to confidently utilize this important synthetic intermediate.

Nomenclature and Molecular Structure

A precise understanding of the compound's identity is the bedrock of any scientific investigation. This compound is the salt formed from the reaction of the free base, (pyridin-4-yl)methanol, with hydrochloric acid. This protonation occurs at the pyridine ring's nitrogen atom, a key structural change that profoundly influences the molecule's properties.

Table 1: Compound Identification and Structural Details

IdentifierValueSource(s)
IUPAC Name (pyridin-4-yl)methanol;hydrochloride[1]
Common Synonyms 4-Pyridinemethanol hydrochloride, 4-(Hydroxymethyl)pyridinium chloride[1]
CAS Registry Number 62302-28-7[1][2]
Molecular Formula C₆H₈ClNO (or C₆H₇NO·HCl)[1]
Molecular Weight 145.59 g/mol [2]
Canonical SMILES C1=CN=CC=C1CO.Cl[1]

The protonation of the pyridine nitrogen transforms the electron-donating aromatic amine into an electron-withdrawing pyridinium cation. This fundamentally alters the electronic distribution across the aromatic ring and is directly responsible for the compound's increased stability, enhanced water solubility, and modified reactivity compared to its free base.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its ionic nature. As a salt, it exhibits characteristics typical of crystalline solids with strong intermolecular forces.

Table 2: Key Physical and Chemical Properties

PropertyValue / DescriptionCausality and Field InsightsSource(s)
Appearance White to off-white crystalline solid.The crystalline nature is due to the ordered, ionic lattice structure formed by the pyridinium cations and chloride anions.[1]
Melting Point Data not consistently available; expected to be significantly higher than the free base (52-57 °C). A related compound, 4-Picolyl chloride hydrochloride, melts at 166-173 °C.The strong electrostatic interactions in the ionic lattice require substantially more energy to overcome than the intermolecular forces (hydrogen bonding, van der Waals) in the neutral free base. The compound will likely decompose at higher temperatures.[3][4]
Boiling Point Not applicable; decomposes upon strong heating.As an ionic salt, its vapor pressure is negligible. Thermal energy will cause decomposition of the organic structure before a boiling point is reached.[3]
Solubility Soluble in water.The ionic nature allows for favorable ion-dipole interactions with polar solvents like water, leading to dissociation and solvation. This enhances its solubility compared to the less polar free base.[1]
pKa (Pyridinium ion) ~4.5 - 5.5 (Estimated based on substituted pyridines)This value is critical as it defines the pH at which the compound is 50% protonated. In biological systems (pH ~7.4), the compound will exist predominantly as the neutral free base, which has implications for membrane permeability and receptor binding.[5]
Expertise in Action: The Criticality of pKa

The pKa of the pyridinium ion is arguably the most important physicochemical parameter for drug development professionals. It governs the charge state of the molecule in different environments. A compound's charge state dictates its solubility in aqueous or lipid environments, its ability to cross biological membranes, and how it interacts with protein targets. For this compound, a pKa in the range of 4.5-5.5 means that in the acidic environment of the stomach (pH 1.5-3.5), it will remain as the charged, water-soluble pyridinium ion. However, upon entering the near-neutral pH of the intestines and bloodstream, it will deprotonate to the neutral, more lipophilic free base, facilitating its absorption and distribution.

Visualization: Dissociation in Aqueous Solution

The high water solubility of this compound is a direct result of its dissociation into solvated ions.

G cluster_solid Solid Crystal Lattice Solid [C₆H₇NO-H]⁺Cl⁻ Cation [C₆H₇NO-H]⁺(aq) Solid->Cation + H₂O Anion Cl⁻(aq)

Caption: Dissociation of the ionic solid in water.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, key techniques confirm the presence of the pyridinium ring, the hydroxyl group, and the overall molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. The protonation of the pyridine nitrogen induces significant changes in the chemical shifts of the ring protons compared to the free base.

  • ¹H NMR: The electron-withdrawing effect of the positive charge on the nitrogen deshields the adjacent α-protons (positions 2 and 6) and the β-protons (positions 3 and 5), causing them to resonate at a lower field (higher ppm) compared to the free base.[6][7] The methylene protons (-CH₂OH) will appear as a singlet, and the hydroxyl proton may be observable as a broad singlet, though it often exchanges with deuterated solvents.

  • ¹³C NMR: A similar downfield shift is observed for the carbon atoms of the pyridinium ring upon protonation.

Experimental Protocol: Determination of pKa via ¹H NMR Titration

This protocol provides a robust method for experimentally determining the pKa of the pyridinium ion, a self-validating system where the inflection point of the chemical shift titration curve reveals the pKa.[6][8]

  • Sample Preparation: Prepare a ~15-20 mg/mL solution of this compound in D₂O.

  • Initial pH Measurement: Measure the initial pD of the solution using a calibrated pH meter (pD = pH reading + 0.4).

  • Titration (Basic direction): Add small aliquots of a dilute NaOD solution (e.g., 0.1 M) to the NMR tube.

  • Data Acquisition: After each addition, mix thoroughly, measure the pD, and acquire a ¹H NMR spectrum.

  • Titration (Acidic direction): Repeat the process starting from a fresh sample, titrating with small aliquots of a dilute DCl solution.

  • Data Analysis: Select a well-resolved aromatic proton signal (e.g., one of the α-protons). Plot the chemical shift (δ) of this proton against the measured pD.

  • pKa Determination: The pKa is the pD value at the inflection point of the resulting sigmoidal curve.

Visualization: Workflow for NMR-based pKa Determination

G prep Prepare Sample (Compound in D₂O) titrate Adjust pD with NaOD / DCl prep->titrate Step 1 measure Measure pD & Acquire ¹H NMR Spectrum titrate->measure Step 2 (Repeat) measure->titrate plot Plot Chemical Shift (δ) vs. pD measure->plot Step 3 pka Determine pKa (Inflection Point) plot->pka Step 4

Caption: Experimental workflow for pKa determination by NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

  • N-H⁺ Stretch: A broad, strong band typically appearing between 2500-3000 cm⁻¹, indicative of the pyridinium N-H bond.

  • C=N and C=C Stretches: A series of sharp peaks in the 1640-1450 cm⁻¹ region, corresponding to the aromatic ring vibrations.

  • C-O Stretch: A strong band around 1050-1150 cm⁻¹, confirming the primary alcohol.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the interplay between its acidic pyridinium ring and its nucleophilic hydroxyl group.

Stability and Storage

The hydrochloride salt is generally more stable and less hygroscopic than its free base, making it easier to handle and store.[1] However, it is still advisable to store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term integrity.

Acid-Base Chemistry: The Gateway to Synthesis

The most fundamental reaction is the deprotonation of the pyridinium ion by a base to yield the neutral free base, (pyridin-4-yl)methanol. This reaction is crucial because the neutral form is often the required reactant for subsequent synthetic transformations where the hydroxyl group acts as a nucleophile.

Protocol: Conversion to the Free Base

  • Dissolve this compound in a suitable solvent (e.g., water or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of a mild base (e.g., sodium bicarbonate, triethylamine) while stirring.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Once complete, the neutral product can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

Visualization: Acid-Base Equilibrium

G cluster_eq Reversible Acid-Base Reaction Salt Pyridinium Salt (Water Soluble) Base Free Base (Organic Soluble) Salt->Base + Base - Base

Caption: The key acid-base equilibrium of the compound.

Reactivity of the Pyridinium Ring and Hydroxyl Group
  • Ring Reactivity: The pyridinium ring is highly electron-deficient and thus deactivated towards electrophilic aromatic substitution.[9] Conversely, it can be susceptible to nucleophilic attack, although this is less common for this specific substrate under typical conditions.[10][11]

  • Hydroxyl Group Reactivity: The primary alcohol is a versatile functional handle. Once converted to the free base, it can readily undergo:

    • Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

    • Etherification: Reaction with alkyl halides under basic conditions to form ethers.

    • Oxidation: Conversion to the corresponding aldehyde (isonicotinaldehyde) or carboxylic acid (isonicotinic acid).

    • Halogenation: Conversion to the chloromethyl derivative using reagents like thionyl chloride.[12]

Relevance in Research and Development

This compound is not typically a final drug product but rather a critical starting material. Its value lies in providing the 4-(hydroxymethyl)pyridine scaffold, which is a privileged structure in medicinal chemistry. The ability to easily handle and store the stable salt, and then convert it to the reactive free base as needed, makes it an ideal synthetic intermediate. This scaffold is found in molecules targeting a wide range of biological pathways and is a testament to the compound's utility in the hands of medicinal and process chemists.

Conclusion

This compound is a compound whose utility is defined by its distinct physicochemical properties. Its ionic nature confers stability and aqueous solubility, while its key functional groups—the acidic pyridinium ion and the versatile hydroxyl group—provide the chemical handles necessary for its role as a premier building block in modern organic synthesis. A thorough understanding of its pKa, spectroscopic signatures, and fundamental reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the development of novel therapeutics and advanced materials.

References

  • Zidki, T., El-Toufaili, F., & D'Souza, F. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link][6]

  • Aaron Chemicals LLC. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link][3]

  • ResearchGate. (2021). (PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link][7]

  • Royal Society of Chemistry. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link][10]

  • Chemsrc. (2025). 4-Picolyl chloride hydrochloride | CAS#:1822-51-1. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link][9]

  • ACS Publications. (2022). Evolution of Methanol Molecules within Pyridine-Modified Mordenite Unveiled by Solid-State NMR Spectroscopy. ACS Catalysis. [Link][13]

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. [Table]. Retrieved from [Link][12]

  • DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link][8]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link][14]

  • Molbase. (n.d.). Cyclohexen-4-ylmethanol Price. Retrieved from [Link][15]

  • ResearchGate. (2019). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link][5]

  • Chemsrc. (2025). pyridin-4-ylmagnesium bromide | CAS#:21970-15-0. Retrieved from [Link][16]

  • Chembest. (n.d.). 4-(chloromethyl)pyridine,hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to Pyridin-4-ylmethanol Hydrochloride (CAS 62302-28-7): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Pyridin-4-ylmethanol hydrochloride (CAS 62302-28-7), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. The document delves into the compound's fundamental physicochemical and spectroscopic properties, detailed synthesis and characterization protocols, and its significant applications in medicinal chemistry and materials science. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an in-depth resource for leveraging this versatile intermediate in the synthesis of novel therapeutic agents and advanced materials. Emphasis is placed on safety, handling, and toxicological data to ensure best practices in a laboratory setting.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties, ability to act as both a hydrogen bond acceptor and donor, and capacity for pi-stacking interactions make it an ideal motif for engaging with biological targets such as enzymes and receptors.[2]

Within this class of compounds, Pyridin-4-ylmethanol and its hydrochloride salt represent particularly valuable synthons. The structure combines the strategic advantages of the pyridine core with a reactive primary alcohol functional group at the 4-position.[2] This hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including esterification, etherification, and conversion to halides, enabling the construction of diverse molecular libraries.[2]

This compound is the salt form, which enhances stability, crystallinity, and aqueous solubility compared to the free base, making it easier to handle and store.[3] It serves as a crucial intermediate in the synthesis of numerous biologically active molecules, from pharmaceuticals and agrochemicals to fine chemicals and ligands for coordination chemistry.[4] This guide aims to provide a detailed technical examination of its properties, synthesis, and applications to empower its effective use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in synthesis and analysis.

Physicochemical Properties

The key properties of Pyridin-4-ylmethanol and its hydrochloride salt are summarized below. The salt form exhibits increased water solubility, a common characteristic of amine hydrochlorides.[3]

PropertyPyridin-4-ylmethanol (Free Base)This compound (Salt)Reference(s)
CAS Number 586-95-862302-28-7[3][5]
Molecular Formula C₆H₇NOC₆H₇NO·HCl[3][5]
Molecular Weight 109.13 g/mol 145.59 g/mol [3][5]
Appearance White to yellow or pale brown solid/crystalsWhite to off-white crystalline solid[3][6]
Melting Point 52-56 °CNot specified, typically higher than free base[6]
Boiling Point 107-110 °C @ 1 mmHgNot applicable (decomposes)[6]
Solubility Soluble in waterSoluble in water[3][6]
Sensitive HygroscopicHygroscopic[7][8]

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of the compound after synthesis or before use.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the free base in CDCl₃ would show two distinct aromatic signals, a doublet for the protons at the 2 and 6 positions (ortho to nitrogen) and a doublet for the protons at the 3 and 5 positions (meta to nitrogen). A singlet for the methylene (-CH₂) protons would also be present, alongside a broad singlet for the hydroxyl (-OH) proton. Upon formation of the hydrochloride salt and dissolution in a solvent like D₂O, the protonation of the pyridine nitrogen causes a significant downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing effect.[9]

  • ¹³C NMR Spectroscopy: The spectrum will display four distinct signals in the aromatic region corresponding to the non-equivalent carbons of the pyridine ring and one signal in the aliphatic region for the methylene carbon.

  • Infrared (IR) Spectroscopy: Key characteristic peaks include a broad absorption band for the O-H stretch (around 3300-3100 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=N/C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[10]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the free base will show a molecular ion peak (M⁺) at m/z = 109.[11] The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl moiety.

Synthesis and Characterization

The preparation of this compound is typically a two-step process: synthesis of the free base, Pyridin-4-ylmethanol, followed by its conversion to the hydrochloride salt. The most common and reliable route involves the reduction of a 4-substituted pyridine derivative.

G cluster_0 Step 1: Synthesis of Free Base cluster_1 Step 2: Salt Formation A Starting Material (Methyl 4-Pyridinecarboxylate) B Reduction Reaction A->B NaBH₄ or LiAlH₄ in suitable solvent C Purified Product (Pyridin-4-ylmethanol) B->C Aqueous Workup & Purification D Dissolution in Anhydrous Solvent C->D Proceed to salt formation E Acidification D->E Anhydrous HCl F Final Product (Pyridin-4-ylmethanol HCl) E->F Precipitation & Filtration

Fig. 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction

This protocol outlines the synthesis starting from methyl 4-pyridinecarboxylate, which can be prepared from 4-pyridinecarboxylic acid.

Part A: Synthesis of Pyridin-4-ylmethanol (Free Base)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-pyridinecarboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (typically 1.5-2.0 equivalents), portion-wise to control the exothermic reaction and hydrogen gas evolution. The choice of NaBH₄ is based on its milder reactivity and greater operational safety compared to LiAlH₄ for this type of reduction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary. The yield is typically high, often above 70%.[2]

Part B: Preparation of this compound

  • Dissolution: Dissolve the purified Pyridin-4-ylmethanol from Part A in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: To the stirred solution, slowly add a solution of anhydrous hydrogen chloride (HCl) in ether (1.1 equivalents). The hydrochloride salt is insoluble in ether and will begin to precipitate.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the resulting white solid by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and then dry under vacuum to yield the final this compound. Store in a desiccator due to its hygroscopic nature.[12]

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its identity as a versatile synthon, enabling access to a wide range of more complex molecules.

G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds & Applications A Pyridin-4-ylmethanol Hydrochloride B Esterification (with R-COOH) A->B C Etherification (with R-X) A->C D Halogenation (e.g., with SOCl₂) A->D E Pyridinylmethyl Esters (Prodrugs, Bioactives) B->E F Pyridinylmethyl Ethers (Kinase Inhibitors, GPCR Ligands) C->F G 4-(Halomethyl)pyridines (Reactive Intermediates) D->G

Fig. 2: Role of Pyridin-4-ylmethanol as a central building block in synthesis.
  • Pharmaceutical Development: This compound is a key intermediate in synthesizing various pharmaceuticals.[4] The pyridine nitrogen can form critical hydrogen bonds in enzyme active sites, while the rest of the molecule can be elaborated from the hydroxymethyl handle to achieve desired potency and selectivity. It is a known building block for antihistamines and has been explored in the development of kinase inhibitors and other therapeutic agents.[13]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, where the pyridine moiety can contribute to the biological activity and improve the physicochemical properties of the final product.[4]

  • Ligand in Coordination Chemistry: The pyridine nitrogen is an excellent Lewis base, making Pyridin-4-ylmethanol and its derivatives useful as ligands in coordination chemistry for creating novel metal-organic frameworks (MOFs) and catalysts.[4]

  • Biochemical Research: Researchers utilize this scaffold in studies related to enzyme inhibition and metabolic pathways, leveraging its structural similarity to natural cofactors and signaling molecules.[4]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The information below is synthesized from multiple safety data sheets (SDS).

Hazard Identification

The compound is classified as hazardous under GHS regulations.[8][14]

Hazard ClassGHS CategoryHazard StatementReference(s)
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[8]
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin[14]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[8]
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled[14]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[15]

Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[16]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[16]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[14]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8] The material is hygroscopic; keep the container tightly closed and store in a dry, cool place.[8][12]

First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]

Stability and Reactivity

  • Stability: The compound is stable under normal storage conditions but is hygroscopic.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

  • Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[16]

Conclusion

This compound is a high-value, versatile chemical intermediate with broad applicability in drug discovery, agrochemical synthesis, and materials science. Its structure, combining the bio-active pyridine scaffold with a synthetically tractable hydroxyl group, makes it an essential tool for medicinal chemists. The hydrochloride salt form offers practical advantages in handling and storage. By understanding its physicochemical properties, employing robust synthetic protocols, and adhering to strict safety guidelines, researchers can effectively unlock the potential of this powerful building block to create novel and complex molecular architectures.

References

  • ChemBK. (2022). Pyridine-4-methanol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-PYRIDINESULFONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Wikidata. (n.d.). pyridin-4-ylmethanol. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • He, J., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Polymers, 11(10), 1645. [Link]

  • NIST. (n.d.). 4-Pyridinemethanol Mass Spectrum. Retrieved from [Link]

Sources

Stability and storage conditions for Pyridin-4-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Pyridin-4-ylmethanol Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that serves as a critical building block and intermediate in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1] As the hydrochloride salt of 4-pyridinemethanol, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it easier to handle and utilize in various synthetic protocols.[2] The integrity and purity of this reagent are paramount for the successful outcome of research and development projects, directly impacting reaction yields, impurity profiles, and the overall quality of the final product.

This guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for this compound. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the long-term quality and reliability of this important chemical entity.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in establishing appropriate handling and storage strategies. The compound is typically a white to off-white crystalline solid.[2] Its hydrochloride form renders it readily soluble in water.[2]

PropertyValueSource(s)
CAS Number 62302-28-7[3]
Molecular Formula C₆H₈ClNO[3]
Molecular Weight 145.59 g/mol [3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[1][2]
Hygroscopicity Hygroscopic[1][4][5]

Stability Profile and Degradation Pathways

While the hydrochloride salt form confers a degree of stability, the molecule is susceptible to degradation under specific environmental conditions. Awareness of these vulnerabilities is crucial for preventing the chemical changes that can compromise its integrity.

Hygroscopicity

A primary stability concern for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][5] The ingress of water can act as a medium for hydrolytic degradation or catalyze other reactions, leading to a decrease in purity over time.

Oxidation

The most significant chemical degradation pathway for the parent molecule, Pyridin-4-ylmethanol, is the oxidation of its primary alcohol (hydroxymethyl) group.[6] This process can occur in two stages, first yielding the corresponding aldehyde (4-pyridinecarboxaldehyde) and subsequently the carboxylic acid (isonicotinic acid).[6] The presence of atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can facilitate this oxidative degradation. Visible signs of such degradation often include a color change of the solid material or its solutions, typically to a yellow or brown hue.[6]

G cluster_oxidation Oxidative Degradation Pathway A Pyridin-4-ylmethanol (C₆H₇NO) B 4-Pyridinecarboxaldehyde (C₆H₅NO) A->B Oxidation [O] C Isonicotinic Acid (C₆H₅NO₂) B->C Further Oxidation [O]

Fig 1. Primary oxidative degradation pathway of the parent molecule.
Photodegradation

Pyridine-containing compounds are often susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[6] Energy from light can promote the formation of reactive species, leading to complex degradation pathways and the generation of impurities. Therefore, protection from light is a critical aspect of storage.

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. Hazardous decomposition products include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is required, addressing its key sensitivities.

Storage Conditions

The following conditions are recommended for maintaining the integrity of the compound. A summary is provided in the table below.

  • Temperature: While some suppliers suggest room temperature storage, a controlled environment is preferable.[3] For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of potential degradation.[1]

  • Atmosphere: Due to its hygroscopic and potentially air-sensitive nature, the compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[7] The container must be kept tightly sealed to prevent the ingress of moisture and air.[8]

  • Light: The material should be stored in an opaque or amber container to protect it from light.[6][7]

  • Container: Use containers with high-integrity seals. For laboratory-scale quantities, amber glass vials with PTFE-lined caps are ideal.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C for long-term storageReduces rate of chemical degradation[1]
Atmosphere Store under dry, inert gas (N₂ or Ar)Prevents moisture absorption and oxidation[4][7]
Light Protect from light (use amber/opaque containers)Prevents photodegradation[6][7]
Container Tightly sealed, high-integrity closurePrevents exposure to air and humidity[8]
Safe Handling Procedures

Adherence to proper laboratory safety practices is essential when working with this compound.

  • Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[4][8]

  • Respiratory Protection: If dust or aerosols are generated and exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[4]

  • Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[4]

Experimental Protocol: Forced Degradation Study for Stability Assessment

A forced degradation study is a critical experiment to identify the intrinsic stability of a compound and validate the stability-indicating power of analytical methods. This protocol outlines a typical workflow for assessing the stability of this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in 50:50 Methanol:Water) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox photo Photolytic (ICH Q1B light exposure) prep->photo thermal Thermal (80°C, solid state) prep->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV ox->analyze photo->analyze dissolve Dissolve Thermal Sample thermal->dissolve neutralize->analyze dissolve->analyze compare Compare to Unstressed Control Identify Degradants, Calculate Mass Balance analyze->compare

Fig 2. Workflow for a forced degradation stability study.
Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of methanol and water. An unstressed control sample should be diluted from this stock for immediate analysis.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.[6]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours.[6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[6]

  • Photolytic Degradation: Expose a sample of the solid powder and a sample of the stock solution to light as specified under ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Thermal Degradation: Store a sample of the solid powder in an oven at 80°C for 48 hours.

  • Sample Preparation for Analysis:

    • After the specified time, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

    • Dissolve the thermally stressed solid sample in the solvent to the target concentration.

    • Dilute all stressed samples to a final concentration suitable for the analytical method (e.g., 50 µg/mL).

  • HPLC-UV Analysis:

    • Method: Utilize a reverse-phase HPLC method. A typical system would involve a C18 column (e.g., 4.6 x 150 mm, 5 µm), a mobile phase of buffered ethanol or acetonitrile/water, and UV detection at approximately 254 nm.[9][10]

    • Analysis: Inject the control and all stressed samples.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products. The method's peak purity analysis and mass balance calculations are used to confirm that all significant degradants are detected.

Conclusion

The chemical integrity of this compound is contingent upon diligent control of its environmental conditions. Its primary vulnerabilities—hygroscopicity, oxidation, and photodegradation—can be effectively mitigated through proper storage in a cool, dry, dark environment under an inert atmosphere. By implementing the recommended storage protocols and adhering to safe handling practices, researchers can ensure the compound's purity and reliability, thereby safeguarding the integrity of their scientific endeavors.

References

  • Nacalai Tesque, Inc. (2023). Safety Data Sheet - Pyridine. Retrieved from [Link]

  • Wikidata. (n.d.). pyridin-4-ylmethanol (Q27464630). Retrieved from [Link]

  • ChemBK. (n.d.). pyridin-4-ylmethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Retrieved from [Link]

  • NIOSH. (1994). Pyridine: Method 1613. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

Sources

A Theoretical and Computational In-Depth Guide to Pyridin-4-ylmethanol Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridin-4-ylmethanol, a versatile heterocyclic building block, and its hydrochloride salt are of significant interest in medicinal chemistry and drug discovery.[1][2] The structural and electronic properties of this scaffold are pivotal to its biological activity, influencing interactions with therapeutic targets. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of Pyridin-4-ylmethanol hydrochloride. We will explore a multi-faceted approach encompassing quantum chemical calculations, molecular dynamics simulations, and virtual screening methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical foundations and practical, step-by-step protocols to empower the rational design of novel therapeutics.

Introduction: The Significance of the Pyridin-4-ylmethanol Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[3] Its nitrogen atom imparts unique physicochemical properties, including enhanced aqueous solubility and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets.[3][4] The addition of a hydroxymethyl group at the 4-position, as seen in Pyridin-4-ylmethanol, provides a reactive handle for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.[1] The hydrochloride salt form enhances stability and solubility, rendering it particularly suitable for pharmaceutical development.[5]

Theoretical studies offer a powerful avenue to elucidate the electronic structure, conformational landscape, and interaction potential of this compound at an atomic level of detail. By leveraging computational techniques, we can predict molecular properties, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective drug candidates, thereby accelerating the drug discovery pipeline.[3]

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of a molecule.[3] These methods allow for the precise calculation of molecular geometry, vibrational frequencies, and electronic characteristics.

Rationale for Method Selection

For pyridine derivatives, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy for predicting geometries and electronic properties.[4][6] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding and non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Experimental Validation: A Self-Validating System

A cornerstone of robust theoretical research is the validation of computational results against experimental data. For this compound, we will focus on comparing calculated vibrational and electronic spectra with experimental data.

2.2.1. Geometric Optimization and Validation

Due to the unavailability of a publicly accessible crystal structure for this compound, our protocol begins with the crystal structure of the free base, Pyridin-4-ylmethanol, followed by in-silico protonation of the pyridine nitrogen. This optimized geometry will then be used for all subsequent calculations. The validity of this approach rests on the comparison of the calculated properties of the protonated form with what is known about similar pyridinium systems.

Protocol 1: Geometry Optimization of this compound

  • Input Structure Preparation: Obtain the .cif file for Pyridin-4-ylmethanol. Using molecular visualization software (e.g., Avogadro, GaussView), add a hydrogen atom to the pyridine nitrogen and a chloride counter-ion in proximity.

  • Computational Method: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Environment Simulation: To mimic aqueous solution, an implicit solvent model, such as the Polarizable Continuum Model (PCM), can be employed.

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

2.2.2. Vibrational Spectroscopy: A Fingerprint of the Molecule

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing molecular structure. By calculating the vibrational frequencies and comparing them to experimental spectra, we can validate the accuracy of our optimized geometry and force field.

Vibrational Mode Experimental IR Frequency (cm⁻¹) Calculated (B3LYP/6-311++G(d,p)) Frequency (cm⁻¹) Assignment
O-H stretch ~3200-3400 (scaled) Hydroxymethyl group
C-H stretch (aromatic) ~3000-3100 (scaled) Pyridine ring
C=N/C=C stretch ~1600-1650 (scaled) Pyridine ring vibrations
C-O stretch ~1050 (scaled) Hydroxymethyl group

Caption: Comparison of key experimental and calculated vibrational frequencies for Pyridin-4-ylmethanol. Note: Calculated frequencies are often systematically overestimated and require a scaling factor for accurate comparison.

2.2.3. Electronic Spectroscopy: Probing Electronic Transitions

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of a molecule, providing insights into its electronic transitions.[7] The wavelength of maximum absorption (λmax) is a key parameter for comparison. Experimental UV-Vis spectra of pyridine derivatives in solution typically show characteristic absorptions around 250-260 nm.[8]

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

FMO Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[9] A smaller gap suggests higher reactivity.

NBO Analysis: This analysis provides a detailed picture of the bonding and electronic structure, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which contribute to molecular stability.

FMO_Analysis cluster_reactivity Reactivity Prediction HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Reactivity Indicator) Electron Donor Electron Donor HOMO->Electron Donor Nucleophilic Attack Electron Acceptor Electron Acceptor Electron Acceptor->LUMO Electrophilic Attack

Caption: Frontier Molecular Orbital (FMO) analysis workflow.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is a cornerstone of structure-based drug design.

Causality in Protocol Design

The choice of docking software (e.g., AutoDock Vina, GLIDE, MOE) and scoring function is critical. The protocol must also include thorough preparation of both the ligand and the receptor to ensure chemical and structural accuracy. For this compound, it is crucial to ensure the protonation state of the pyridine nitrogen is correctly handled by the software, as this will dictate its hydrogen bonding potential.

Protocol 2: Molecular Docking of this compound

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site, typically based on the location of a known inhibitor or through binding site prediction algorithms.

  • Ligand Preparation:

    • Use the DFT-optimized geometry of this compound.

    • Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).

  • Docking Execution:

    • Perform the docking calculation, allowing for conformational flexibility of the ligand.

    • Generate a set of possible binding poses.

  • Post-Docking Analysis:

    • Analyze the top-ranked poses based on the scoring function.

    • Visualize the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Protein Structure (PDB) PrepReceptor Remove Water Add Hydrogens Define Binding Site PDB->PrepReceptor Docking Molecular Docking (e.g., AutoDock Vina) PrepReceptor->Docking LigandGeom Optimized Ligand Geometry (from DFT) PrepLigand Assign Partial Charges LigandGeom->PrepLigand PrepLigand->Docking Analysis Pose Analysis (Scoring & Interaction Visualization) Docking->Analysis

Caption: A typical molecular docking workflow.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static picture of the binding pose, MD simulations allow us to study the dynamic behavior of the ligand-receptor complex over time. This provides valuable information on the stability of the binding pose and the key interactions that maintain it.

Methodological Considerations

MD simulations require a well-parameterized force field (e.g., AMBER, CHARMM, GROMOS) and a suitable water model (e.g., TIP3P, SPC/E) to accurately represent the physiological environment. The simulation time should be sufficient to allow the system to reach equilibrium and to sample relevant conformational changes.

Protocol 3: MD Simulation of a Protein-Ligand Complex

  • System Setup:

    • Start with the best-ranked pose from molecular docking.

    • Place the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Further equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the simulation for the desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

Virtual Screening and QSAR: From a Single Molecule to a Library

The principles used to study a single molecule can be extended to screen large libraries of compounds and to build predictive models.

Virtual Screening Workflow

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[3] A typical workflow involves a hierarchical filtering approach.

Virtual_Screening Lib Compound Library (e.g., ZINC, Enamine REAL) Filter1 Lipinski's Rule of Five & other property filters Lib->Filter1 Docking High-Throughput Molecular Docking Filter1->Docking Scoring Re-scoring & Ranking Docking->Scoring Hits Hit Compounds for Experimental Validation Scoring->Hits

Caption: A hierarchical virtual screening workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5][7] By developing a QSAR model for a series of Pyridin-4-ylmethanol derivatives, we can predict the activity of new, unsynthesized compounds and prioritize those with the most promising profiles.

Protocol 4: Development of a QSAR Model

  • Data Collection:

    • Gather a dataset of Pyridin-4-ylmethanol derivatives with experimentally determined biological activity (e.g., IC50 values).

  • Descriptor Calculation:

    • For each molecule, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the descriptors with the biological activity for the training set.

  • Model Validation:

    • Use the test set to validate the predictive power of the model.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth study of this compound and its derivatives in the context of drug discovery. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and chemoinformatics approaches, researchers can gain a deeper understanding of the molecular properties that drive biological activity. This knowledge-driven approach is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The self-validating nature of these protocols, which emphasizes the comparison of theoretical predictions with experimental data, ensures the scientific integrity and reliability of the findings.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
  • World Journal of Pharmaceutical Sciences. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Theoretical studies and DFT calculations of pyridine compounds.
  • BenchChem. (n.d.). In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.
  • PMC. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Retrieved from [Link]

  • Computational and Theoretical Chemistry. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Retrieved from [Link]

  • BenchChem. (n.d.). 4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science.
  • BenchChem. (n.d.). A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis.
  • PubMed. (2018). Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Summary of the virtual screening workflow. B) Predicted binding.... Retrieved from [Link]

  • ACS Publications. (2022). Intramolecular Hydrogen Bond in Pyridine Schiff Bases as Ancillary Ligands of Re(I) Complexes Is a Switcher between Visible and NIR Emissions: A Relativistic Quantum Chemistry Study. Retrieved from [Link]

  • International Journal of Advanced Research. (2013). Theoretical study on molecular structure, electronic and thermodynamical properties of 2–amino-3-nitro-6-methyl pyridine (2A3N6MP). Retrieved from [Link]

  • MDPI. (n.d.). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

  • ACS Publications. (n.d.). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Retrieved from [Link]

  • University of Macau. (n.d.). Application of molecular dynamics simulations in the study of protein-ligand interactions. Retrieved from [Link]

  • ScienceDirect. (1974). Raman spectra of pyridine adsorbed at a silver electrode. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Theoretical Study of (RS) - (4-fluorophenyl) (pyridine-2yl) methanol using Density Functional Theory. Retrieved from [Link]

  • YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

  • ScienceDirect. (n.d.). PII: 0009-2614(74)85388-1. Retrieved from [Link]

  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

  • ChemBK. (2022). 4-Pyridinemethanol. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine, 586-95-8. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Theoretical Exploration of Pyridin-4-ylmethanol Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application note is a theoretical exploration into the potential use of Pyridin-4-ylmethanol hydrochloride in peptide synthesis. To date, there is no established, documented, or validated application of this specific reagent in the field of peptide chemistry. The proposed protocols and mechanisms are based on the known reactivity of related pyridine derivatives and the fundamental principles of solid-phase peptide synthesis (SPPS). This document is intended to serve as a conceptual guide for research and development purposes and not as a representation of a field-proven methodology.

Introduction: The Quest for Novel Reagents in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is a field of continuous innovation. The efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS) are heavily reliant on the repertoire of available reagents, including coupling agents, additives, and scavengers. While a host of pyridine derivatives have found utility in peptide chemistry, the specific role of this compound remains unexplored in the current literature.

This application note puts forth a hypothetical application for this compound as a nucleophilic additive in the coupling step of Fmoc-based SPPS. We will delve into the theoretical underpinnings of this proposed application, provide detailed experimental protocols for its investigation, and discuss the potential implications for peptide synthesis.

Part 1: A Proposed Role for Pyridin-4-ylmethanol as a Coupling Additive

The Rationale: Leveraging the Bifunctional Nature of Pyridin-4-ylmethanol

Pyridin-4-ylmethanol possesses two key functional groups: a nucleophilic pyridine nitrogen and a primary alcohol. In its hydrochloride salt form, the pyridine nitrogen is protonated. However, in the presence of a base, such as the commonly used diisopropylethylamine (DIPEA) in SPPS, the free base form of Pyridin-4-ylmethanol can be generated in situ.

We hypothesize that the free base of Pyridin-4-ylmethanol could act as a beneficial additive during the activation of Fmoc-amino acids with carbodiimides like N,N'-diisopropylcarbodiimide (DIC). The proposed mechanism involves the pyridine nitrogen acting as a nucleophilic catalyst, similar to the role of pyridine in certain acylation reactions.[1]

Proposed Mechanism of Action

The proposed catalytic cycle is depicted in the diagram below. The pyridine nitrogen of Pyridin-4-ylmethanol could attack the O-acylisourea intermediate formed from the reaction of the Fmoc-amino acid and DIC. This would generate a highly reactive acylpyridinium species. This intermediate is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the solid support, leading to the formation of the desired peptide bond. The hydroxyl group of the Pyridin-4-ylmethanol is not expected to interfere with the reaction, as it is a weaker nucleophile than the pyridine nitrogen and the N-terminal amine of the peptide.

G cluster_activation Activation Step cluster_catalysis Proposed Catalytic Role cluster_coupling Coupling Step Fmoc_AA Fmoc-Amino Acid O_Acylisourea O-Acylisourea Intermediate Fmoc_AA->O_Acylisourea + DIC DIC DIC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + P4M P4M Pyridin-4-ylmethanol (free base) Peptide_Bond Peptide Bond Formation Acylpyridinium->Peptide_Bond + Peptide-Resin Peptide_Resin Peptide-Resin (free N-terminus) P4M_regen P4M Regenerated Peptide_Bond->P4M_regen

Caption: Proposed catalytic cycle of Pyridin-4-ylmethanol in amide bond formation.

Part 2: Experimental Protocols for the Investigation of this compound

The following protocols are designed to investigate the hypothetical efficacy of this compound as a coupling additive in Fmoc-SPPS.

Materials and Reagents
ReagentSupplierGrade
Fmoc-Rink Amide MBHA resinVarious100-200 mesh, ~0.5 mmol/g loading
Fmoc-amino acidsVariousSynthesis grade
This compoundCommercial Source≥98% purity
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis grade
Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
PiperidineVariousSynthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousSynthesis grade
WaterIn-houseDeionized, 18 MΩ·cm
Acetonitrile (ACN)VariousHPLC grade
Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-Arg-NH₂) to evaluate the effect of this compound.

1. Resin Swelling:

  • Place 100 mg of Fmoc-Rink Amide MBHA resin in a fritted syringe.

  • Add 2 mL of DMF and gently agitate for 30 minutes at room temperature.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Control vs. Experimental):

Control Coupling (Standard DIC/Base):

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid in DMF.

  • Add 4 equivalents of DIC and 8 equivalents of DIPEA.

  • Pre-activate for 2 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

Experimental Coupling (with this compound):

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 0.5 equivalents of this compound in DMF.

  • Add 4 equivalents of DIC and 8.5 equivalents of DIPEA (to neutralize the hydrochloride and provide the necessary excess base).

  • Pre-activate for 2 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

4. Washing:

  • After the coupling reaction, drain the solution.

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

  • After the final coupling, perform the Fmoc deprotection as described in step 2.

8. Cleavage and Global Deprotection:

  • Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add 2 mL of the cleavage cocktail to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the solution into a clean centrifuge tube.

  • Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

9. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water).

  • Analyze the purity by reverse-phase HPLC.

  • Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Workflow Diagram

G Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling Amino Acid Coupling (Control vs. Experimental) Fmoc_Deprotection->Coupling Washing_1 Washing Coupling->Washing_1 Kaiser_Test Kaiser Test Washing_1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Chain_Elongation Repeat for next AA Kaiser_Test->Chain_Elongation Negative Chain_Elongation->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Last AA Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Analysis HPLC & MS Analysis Cleavage->Analysis

Caption: Experimental workflow for investigating the effect of this compound.

Part 3: Expected Outcomes and Data Interpretation

The primary outcome of this investigation will be a comparison of the crude peptide purity between the control and experimental conditions.

ParameterExpected Outcome with Pyridin-4-ylmethanol HCl (Hypothetical)
Crude Peptide Purity Potentially higher purity due to reduced side reactions or increased coupling efficiency.
Coupling Time Possibility of reduced coupling times for equivalent purity.
Racemization To be determined by chiral amino acid analysis. The effect of the additive on racemization is unknown.
Side Reactions Potential suppression of side reactions such as deletion sequences.

Data Interpretation:

  • An increase in the main peak area in the HPLC chromatogram for the experimental condition would suggest a beneficial effect of this compound.

  • Mass spectrometry will be crucial to confirm that the main peak corresponds to the desired peptide and to identify any potential side products.

  • Should the results be promising, further optimization of the concentration of this compound would be warranted.

Conclusion

This application note has presented a theoretical framework for the investigation of this compound as a novel coupling additive in Fmoc-SPPS. While its use is not established, the chemical properties of this compound suggest a plausible role as a nucleophilic catalyst. The provided protocols offer a starting point for researchers to explore this potential application. Should this theoretical exploration yield positive results, it could represent a new tool in the arsenal of peptide chemists, contributing to the ongoing effort to enhance the efficiency and quality of peptide synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Chan, W. C., & White, P. D. (Eds.). (2000).Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.

Sources

Application Notes and Protocols for Pyridin-4-ylmethanol Hydrochloride in Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous materials with extensive applications in drug delivery, owing to their high surface area, tunable porosity, and chemical functionality. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of pyridin-4-ylmethanol hydrochloride as a versatile organic linker in the synthesis of MOFs. We will delve into the coordination chemistry of this linker, provide detailed protocols for MOF synthesis and characterization, and explore its application in the encapsulation and controlled release of therapeutic agents, with a special focus on the anticancer drug doxorubicin.

Introduction: The Role of Pyridin-4-ylmethanol in MOF Chemistry

Pyridin-4-ylmethanol is a bifunctional organic ligand that offers significant potential in the design and synthesis of novel MOFs. Its chemical structure, featuring a pyridine ring and a hydroxymethyl group, allows for a dual mode of interaction in the formation of coordination polymers and MOFs. The pyridine nitrogen atom acts as a potent Lewis base, readily coordinating with a variety of metal ions to form the primary nodes of the framework. Simultaneously, the hydroxyl group can participate in hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice and influencing the supramolecular assembly of the final structure. This can also serve as a secondary coordination site under certain reaction conditions.

The use of pyridin-4-ylmethanol in its hydrochloride salt form introduces an additional dimension to the synthesis process. The hydrochloride salt enhances the solubility of the linker in aqueous and polar solvents, which can be advantageous for certain synthesis methods. However, the presence of hydrochloric acid necessitates careful control of the reaction pH, as it can influence the deprotonation of the linker and the coordination of the metal ions. The hydrochloride can also act as a modulator during the MOF crystallization process, potentially affecting the final topology and porosity of the material.

The resulting MOFs from pyridine-based linkers are being extensively explored as scaffolds for drug delivery systems. The tunable pore sizes and the chemical environment within the pores can be engineered to encapsulate a wide range of therapeutic molecules, from small molecules to larger biologics.

Synthesis of a Zinc-Based MOF using a Pyridin-4-ylmethanol Linker: A Representative Protocol

Disclaimer: The following protocol is a generalized procedure for the synthesis of a zinc-based MOF using a pyridine-alcohol type linker. To the best of our knowledge, a specific, peer-reviewed protocol for the direct use of this compound has not been widely reported. The presence of the hydrochloride will significantly lower the pH of the reaction mixture, which will likely inhibit the coordination of the pyridine to the metal center. Therefore, the addition of a base is crucial to deprotonate the pyridine nitrogen and facilitate the formation of the MOF. The following protocol includes this critical step, but further optimization of the base concentration, reaction time, and temperature will be necessary to achieve a crystalline and porous material.

Materials and Reagents
ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
This compoundC₆H₇NO·HCl≥97%CymitQuimica[1]
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N≥99.5%Sigma-Aldrich
MethanolCH₃OHAnhydrous, ≥99.8%Sigma-Aldrich
ChloroformCHCl₃Anhydrous, ≥99%Sigma-Aldrich
Solvothermal Synthesis Protocol
  • Preparation of the Linker Solution: In a 20 mL scintillation vial, dissolve 0.2 mmol of this compound in 5 mL of DMF.

  • Preparation of the Metal Salt Solution: In a separate 20 mL scintillation vial, dissolve 0.2 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing and pH Adjustment: While stirring the linker solution, slowly add the metal salt solution. To this mixture, add triethylamine dropwise until the solution reaches a pH of approximately 7-8. This step is critical to neutralize the hydrochloric acid and deprotonate the pyridine nitrogen, allowing for coordination to the zinc ions. The amount of triethylamine required should be empirically determined, but a starting point is a 1:1 molar ratio with the this compound.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. Collect the resulting crystalline product by vacuum filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with methanol (3 x 10 mL) to exchange the DMF within the pores. To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours. Finally, dry the activated MOF under vacuum at 120 °C for 12 hours.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing Linker Pyridin-4-ylmethanol HCl in DMF Mixing Mixing & pH Adjustment (add Triethylamine) Linker->Mixing Metal Zinc Nitrate Hexahydrate in DMF Metal->Mixing Heating Solvothermal Reaction (100°C, 24h) Mixing->Heating Cooling Cooling to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (DMF, Methanol) Filtration->Washing Activation Activation (Chloroform, Vacuum Heating) Washing->Activation Final_MOF Final_MOF Activation->Final_MOF Activated MOF

Caption: Workflow for the solvothermal synthesis of a zinc-based MOF.

Characterization of the Synthesized MOF

A suite of analytical techniques is essential to confirm the successful synthesis, structure, and properties of the MOF.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique to verify the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if a single-crystal structure is available, or with patterns of known related structures. Sharp, well-defined peaks indicate a highly crystalline material.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores. A typical TGA curve for a stable MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau region indicating the stability of the framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and crystal size of the synthesized MOF. The images can reveal the shape of the crystals (e.g., cubic, octahedral, rod-like) and their size distribution.

Gas Sorption Analysis

Nitrogen sorption measurements at 77 K are performed to determine the porosity of the activated MOF. The resulting isotherm can be used to calculate the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are critical parameters for drug loading applications.

Application in Doxorubicin Delivery

MOFs synthesized with pyridin-4-ylmethanol linkers are promising candidates for the delivery of anticancer drugs like doxorubicin (DOX). The pyridine groups within the MOF structure can interact with the drug molecules through hydrogen bonding and π-π stacking interactions, leading to high drug loading capacities. Furthermore, the stability of many zinc-based MOFs is pH-dependent, allowing for controlled, pH-responsive drug release in the acidic tumor microenvironment.

Doxorubicin Loading Protocol
  • Activation of the MOF: Ensure the MOF is fully activated as described in the synthesis protocol to maximize the available pore volume for drug encapsulation.

  • Preparation of Doxorubicin Solution: Prepare a stock solution of doxorubicin hydrochloride in a suitable solvent, such as a mixture of methanol and dimethyl sulfoxide (e.g., 9:1 v/v).

  • Drug Loading: Immerse a known amount of the activated MOF (e.g., 10 mg) in the doxorubicin solution (e.g., 5 mL of a 1 mg/mL solution).

  • Incubation: Gently agitate the mixture at room temperature in the dark for 24-48 hours to allow for maximum drug loading.

  • Separation and Washing: Collect the doxorubicin-loaded MOF by centrifugation. Wash the loaded MOF with the solvent used for the drug solution to remove any surface-adsorbed drug molecules.

  • Quantification of Loaded Doxorubicin: The amount of encapsulated doxorubicin can be determined by measuring the concentration of the supernatant before and after the loading process using UV-Vis spectroscopy at the characteristic absorption wavelength of doxorubicin (around 480 nm). The drug loading capacity can be calculated using the following formula:

    Loading Capacity (wt%) = (Mass of loaded drug / Mass of loaded MOF) x 100

pH-Responsive Doxorubicin Release Protocol
  • Preparation of Release Media: Prepare buffer solutions at different pH values to simulate physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4) and the acidic tumor microenvironment (e.g., acetate buffer at pH 5.5).

  • Release Study: Disperse a known amount of the doxorubicin-loaded MOF in a specific volume of the release medium in a dialysis bag with an appropriate molecular weight cut-off.

  • Incubation: Place the dialysis bag in a larger volume of the same release medium and incubate at 37 °C with gentle stirring.

  • Sampling and Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Released Doxorubicin: Measure the concentration of doxorubicin in the collected aliquots using UV-Vis spectroscopy. The cumulative release percentage can be calculated over time to generate a release profile.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF Incubation_Loading Incubation (24-48h) Activated_MOF->Incubation_Loading DOX_Solution Doxorubicin Solution DOX_Solution->Incubation_Loading Centrifugation_Washing Centrifugation & Washing Incubation_Loading->Centrifugation_Washing DOX_Loaded_MOF DOX-Loaded MOF Centrifugation_Washing->DOX_Loaded_MOF Incubation_Release Incubation (37°C) DOX_Loaded_MOF->Incubation_Release Release_Media Release Media (pH 7.4 & 5.5) Release_Media->Incubation_Release Sampling Periodic Sampling Incubation_Release->Sampling Analysis UV-Vis Analysis Sampling->Analysis Release_Profile Release Profile Analysis->Release_Profile

Caption: Workflow for doxorubicin loading and pH-responsive release.

Expected Outcomes and Data Presentation

The successful synthesis of a MOF using this compound as a linker, followed by the loading and release of doxorubicin, should yield quantifiable and reproducible data.

ParameterExpected Result/ValueCharacterization Technique
MOF Synthesis
CrystallinitySharp peaks in the diffractogramPXRD
MorphologyUniform crystals (e.g., cubic, rod-like)SEM
Thermal StabilityStable up to >300 °CTGA
BET Surface Area500 - 2000 m²/g (highly dependent on structure)N₂ Sorption
Doxorubicin Delivery
Doxorubicin Loading5 - 25 wt%UV-Vis Spectroscopy
Release at pH 7.4Slow and sustained releaseUV-Vis Spectroscopy
Release at pH 5.5Accelerated release compared to pH 7.4UV-Vis Spectroscopy

Conclusion

This compound presents itself as a promising and versatile linker for the construction of functional MOFs for drug delivery applications. Its bifunctional nature allows for the creation of stable frameworks with tunable properties. While the use of the hydrochloride salt requires careful control of the reaction conditions, particularly the pH, the resulting MOFs have the potential for high drug loading capacities and pH-responsive release profiles. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this linker in the development of advanced drug delivery systems. Further research and optimization are encouraged to fully elucidate the potential of MOFs derived from this compound in the pharmaceutical sciences.

References

  • PubChem. 4-Hydroxymethylpyridine. [Link]

  • Rojas, S., et al. (2021). Development of a pH-sensitive functionalized metal organic framework: in vitro study for simultaneous delivery of doxorubicin and cyclophosphamide in breast cancer. RSC Advances, 11(54), 34185-34196. [Link]

  • Kim, J., et al. (2015). Zn-MOFs with pyridine-based organic linkers and their carburized, N-doped carbons analogues as CO2 capture adsorbents. Dalton Transactions, 44(1), 116-124. [Link]

  • Feng, D., et al. (2016). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 138(20), 6511-6519. [Link]

  • Wang, Y., et al. (2020). DOX sensitized upconversion metal–organic frameworks for the pH responsive release and real-time detection of doxorubicin hydrochloride. Nanoscale, 12(36), 18861-18868. [Link]

  • Li, P., et al. (2021). Mineralization of pH-Sensitive Doxorubicin Prodrug in ZIF-8 to Enable Targeted Delivery to Solid Tumors. ACS Applied Materials & Interfaces, 13(1), 362-371. [Link]

  • Sun, C-Y., et al. (2021). Doxorubicin-Loaded Metal-Organic Framework for Ferroptosis-Enhanced Chemotherapy Through Sustained Zn Release and Glutathione Peroxidase Downregulation. Advanced Healthcare Materials, 10(24), 2101491. [Link]

  • Isaeva, V. I., et al. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design, 13(12), 5305-5315. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (89), e51681. [Link]

  • Abánades Lázaro, I., et al. (2020). Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. Chemistry – A European Journal, 26(54), 12348-12356. [Link]

  • Zhang, X., et al. (2020). Stepwise synthesis of Zr-based metal–organic frameworks: incorporating a trinuclear zirconocene-based metallo-pyridine ligand. CrystEngComm, 22(3), 443-447. [Link]

  • Kim, J., et al. (2014). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. Inorganic Chemistry, 53(24), 12863-12871. [Link]

  • Mushtaq, A., et al. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Pharmaceutics, 14(1), 2. [Link]

  • Al-Absi, A. A., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100302. [Link]

  • Ghosh, S., et al. (2019). Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites. Dalton Transactions, 48(1), 165-174. [Link]

  • Chen, D., et al. (2021). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Pharmaceutics, 13(5), 655. [Link]

  • Zhang, L., et al. (2018). Tuning Crystal Structures of Iron-Based Metal–Organic Frameworks for Drug Delivery Applications. Crystals, 8(11), 415. [Link]

  • Papoutsakis, G., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1436-1447. [Link]

  • Zare, M., et al. (2020). Cu-metal organic frameworks (Cu-MOF) as an environment-friendly and economical catalyst for one pot synthesis of tacrine derivatives. Scientific Reports, 10(1), 1-9. [Link]

  • Li, B., et al. (2022). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 12(1), 1-20. [Link]

  • Gholami, M., et al. (2022). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 1-13. [Link]

  • Li, Y., et al. (2021). Metal-organic frameworks for advanced drug delivery. Acta Pharmaceutica Sinica B, 11(9), 2661-2683. [Link]

  • Wang, Y., et al. (2019). Doxorubicin-loaded nanoscale metal–organic framework for tumor-targeting combined chemotherapy and chemodynamic therapy. Biomaterials Science, 7(5), 2067-2075. [Link]

  • Haslina, A., et al. (2021). Ionothermal Synthesis of Zn-Based Metal Organic Frameworks in Pyridinium Ionic Liquid. Malaysian Journal of Chemistry, 23(1), 1-9. [Link]

  • Ferguson, G., et al. (2015). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43-o46. [Link]

Sources

Application Note: Advanced Analytical Protocols for the Quantification of Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Pyridin-4-ylmethanol, often used in its more stable hydrochloride salt form, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Its precise and accurate quantification is a cornerstone of quality control in drug development and manufacturing, ensuring reaction efficiency, purity of intermediates, and the safety of the final active pharmaceutical ingredient (API).[3]

This document provides a detailed guide to three robust analytical techniques for the quantification of Pyridin-4-ylmethanol hydrochloride. Moving beyond a simple listing of steps, this note elucidates the scientific rationale behind methodological choices, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The methods covered are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The gold standard for specificity and sensitivity in complex matrices.

  • UV-Vis Spectrophotometry: A rapid and cost-effective method for routine analysis in simple, controlled environments.

  • Alkalimetric Titration: A classic, absolute quantification method ideal for assaying the purity of the bulk substance.

Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and regulatory compliance.[4]

Analyte Profile: Physicochemical Properties

A foundational understanding of this compound's properties is critical for analytical method design.

PropertyValueSignificance for Analysis
Chemical Formula C₆H₇NO·HCl[1]Determines molecular weight (145.59 g/mol ) for accurate standard preparation.[5]
Structure Pyridine ring with a hydroxymethyl group at the 4-position, salified with HCl.The pyridine ring is the chromophore for UV detection. The basic nitrogen and acidic hydrochloride dictate titration strategy.
Appearance White to off-white crystalline solid.[1]Relevant for visual inspection and handling.
Solubility Soluble in water.[1][2] Also soluble in polar organic solvents like methanol and ethanol.Informs the choice of solvents for sample preparation, mobile phases (HPLC), and titration media.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is the premier technique for this analysis, offering unparalleled specificity by separating the analyte from impurities and degradation products before quantification.

Principle of the Method

The analyte is dissolved in a mobile phase and injected into a column containing a non-polar (C18) stationary phase. A polar mobile phase is pumped through the column. Pyridin-4-ylmethanol, being a polar compound, has a lower affinity for the stationary phase and elutes. Its elution is detected by a UV detector that measures the absorbance of the pyridine ring's chromophore at a specific wavelength. Quantification is achieved by comparing the peak area of the sample to that of known concentration standards.

Experimental Protocol
ParameterRecommended SettingRationale (The "Why")
Instrumentation HPLC System with UV-Vis or Diode Array Detector (DAD)Standard equipment for robust chromatographic analysis.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The industry workhorse for separating polar to moderately non-polar compounds. Provides excellent retention and peak shape for pyridyl compounds.[6]
Mobile Phase 85:15 (v/v) Water with 0.1% Formic Acid : AcetonitrileA simple isocratic mobile phase that is compatible with mass spectrometry if further identification is needed.[7] The formic acid protonates silanol groups on the column, minimizing peak tailing and ensuring a sharp, symmetrical peak for the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection Wavelength 254 nmThe pyridine ring exhibits a strong absorbance maximum around 250-260 nm.[8] 254 nm provides high sensitivity while avoiding interference from many common solvents.[9]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Step-by-Step Workflow
  • Mobile Phase Preparation: Prepare the mobile phase as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards. A suggested range is 1 - 100 µg/mL.[10]

  • Sample Preparation: Accurately weigh the sample material. Dissolve it in the mobile phase to achieve a theoretical concentration that falls within the middle of the calibration range (e.g., 50 µg/mL).

  • System Equilibration: Flush the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the blank (mobile phase), followed by the calibration standards, and then the sample solutions.

  • Data Processing: Plot a calibration curve of peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) of >0.999. Use the linear regression equation to calculate the concentration of this compound in the sample solutions.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System (Stable Baseline) prep_mp->equilibrate prep_std Prepare Stock & Calibration Standards (1-100 µg/mL) inject Inject Blank, Standards, & Samples prep_std->inject prep_sample Prepare Sample Solution (Target Conc. ~50 µg/mL) prep_sample->inject equilibrate->inject detect UV Detection at 254 nm inject->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Sample from Regression Equation calibrate->quantify

Caption: HPLC analysis workflow for Pyridin-4-ylmethanol HCl.

UV-Vis Spectrophotometry

This technique is a rapid, non-destructive, and cost-effective method for quantification, best suited for pure substance analysis or in matrices where no other components absorb at the analytical wavelength.

Principle of the Method

Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined from a calibration curve.

Experimental Protocol
ParameterRecommended SettingRationale (The "Why")
Instrumentation UV-Vis Spectrophotometer (Double-beam preferred)Essential for measuring absorbance across the UV spectrum.
Cuvettes 1 cm path length, quartzQuartz is required for measurements below 300 nm. The 1 cm path length is standard for simplifying Beer-Lambert calculations.
Solvent 0.1 M Hydrochloric Acid (HCl) or EthanolUsing 0.1 M HCl ensures the pyridine nitrogen is fully protonated, leading to a consistent and reproducible UV spectrum. Ethanol is an alternative transparent UV solvent.
λmax Determination Scan a ~10 µg/mL solution from 400 nm to 200 nmThis is a critical first step to identify the precise wavelength of maximum absorbance, ensuring the highest sensitivity and adherence to Beer's Law. The expected λmax is ~255 nm.[10][8]
Blank The same solvent used for standards and samplesThis corrects for any absorbance from the solvent or cuvette, isolating the analyte's absorbance.
Step-by-Step Workflow
  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in the chosen solvent. Scan this solution from 400-200 nm against a solvent blank to find the wavelength of maximum absorbance.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution. A suggested range is 2 - 20 µg/mL.

  • Sample Preparation: Prepare a sample solution with a target concentration within the calibration range.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Autozero the instrument with the solvent blank. Measure the absorbance of each calibration standard and the sample solutions.

  • Data Processing: Create a calibration curve by plotting absorbance versus concentration. The plot must be linear with an r² > 0.998. Determine the sample concentration using the linear regression equation.

Visualization of UV-Vis Workflow

UVVis_Workflow cluster_setup Setup & Preparation cluster_measurement Measurement cluster_analysis Analysis scan Determine λmax (Scan ~10 µg/mL solution) set_wl Set Spectrophotometer to λmax scan->set_wl prep_std Prepare Calibration Standards (e.g., 2-20 µg/mL) measure Measure Absorbance of Standards & Samples prep_std->measure prep_sample Prepare Sample Solution prep_sample->measure blank Zero Instrument with Solvent Blank set_wl->blank blank->measure plot Plot Absorbance vs. Conc. measure->plot quantify Calculate Sample Conc. from Linear Fit plot->quantify

Caption: UV-Vis spectrophotometry workflow for quantification.

Alkalimetric Titration

Titration is a primary analytical method that provides an absolute measure of the analyte content without the need for a calibration curve. It is particularly useful for the purity assay of the raw material.

Principle of the Method

This compound is the salt of a weak organic base and a strong acid (HCl). The hydrochloride component can be directly titrated with a strong base, such as sodium hydroxide (NaOH), in an appropriate solvent. The reaction is a simple acid-base neutralization. The endpoint, where moles of NaOH equal moles of HCl, can be detected potentiometrically by monitoring the sharp change in pH.

Experimental Protocol
ParameterRecommended SettingRationale (The "Why")
Instrumentation Automatic Potentiometric Titrator with pH electrodeProvides higher precision and objectivity in endpoint detection compared to colorimetric indicators.
Titrant 0.1 M Sodium Hydroxide (NaOH), standardizedA strong base is required to effectively neutralize the strong acid (HCl) component of the salt. Standardization is crucial for accuracy.
Solvent 70-95% Ethanol[11][12]This compound is soluble in aqueous ethanol. A non-aqueous or mixed-solvent system sharpens the titration endpoint for salts of organic bases compared to a purely aqueous medium.[11][12]
Endpoint Detection Potentiometric (Greatest inflection point of the titration curve)The endpoint is determined by the first or second derivative of the pH vs. titrant volume curve, which is the most accurate method for locating the equivalence point.
Step-by-Step Workflow
  • Titrant Standardization: Standardize the ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact molarity.

  • Sample Preparation: Accurately weigh an appropriate amount of this compound (e.g., 150-200 mg) into a beaker.

  • Dissolution: Dissolve the sample in approximately 50 mL of 95% ethanol.

  • Titration: Immerse the calibrated pH electrode and the titrator's burette tip into the solution. Titrate the sample with the standardized 0.1 M NaOH, recording the pH and titrant volume.

  • Endpoint Determination: The titrator software will automatically determine the equivalence point volume (V_eq) from the inflection of the titration curve.

  • Calculation: Calculate the purity of this compound using the formula: Purity (%) = (V_eq × M_NaOH × MW_analyte) / (W_sample) × 100 Where:

    • V_eq = Volume of NaOH at equivalence point (L)

    • M_NaOH = Molarity of standardized NaOH (mol/L)

    • MW_analyte = Molecular weight of Pyridin-4-ylmethanol HCl (145.59 g/mol )

    • W_sample = Weight of the sample (mg)

Visualization of Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis standardize Standardize 0.1 M NaOH Titrant titrate Titrate with Standardized NaOH standardize->titrate weigh Accurately Weigh Sample (~150 mg) dissolve Dissolve Sample in ~50 mL Ethanol weigh->dissolve setup Immerse pH Electrode & Burette dissolve->setup setup->titrate record Record pH vs. Volume titrate->record endpoint Determine Equivalence Volume (V_eq) record->endpoint calculate Calculate Purity (%) endpoint->calculate

Caption: Potentiometric titration workflow for purity assay.

Method Validation and Trustworthiness

For any of the described protocols to be considered trustworthy and reliable for routine use, they must undergo formal validation.[3][13] This documented process provides evidence that the method is suitable for its intended purpose.[4][14] Key parameters to evaluate according to ICH Q2(R1) guidelines include:

  • Accuracy: Closeness of test results to the true value, often assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers the highest degree of specificity and is ideal for stability studies and impurity profiling. UV-Vis spectrophotometry provides a rapid and simple alternative for pure sample assays. Finally, alkalimetric titration serves as a robust, absolute method for determining the purity of the bulk drug substance. Each method, when properly developed and validated, provides a reliable system for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1). (n.d.). CymitQuimica.
  • [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. (n.d.). PubMed.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Pharmanovia.
  • Alkalimetric titrations of salts of organic bases... (n.d.). proLékaře.cz.
  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.
  • Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. (n.d.). Benchchem.
  • UV-spectrum of pyridine. (n.d.). ResearchGate.
  • 62302-28-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. (2025, August 9). Request PDF.
  • Application Note: Analytical Methods for the Quantification of Pyridine-2-sulfonate. (n.d.). Benchchem.
  • Determination of halide acid salts of organic bases and quaternary ammonium compounds by titration. (n.d.). ElectronicsAndBooks.
  • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. (n.d.). Benchchem.
  • Determination of Pyridine and Its Homologs in Hydrocarbons by Ultraviolet Spectrophotometry. (1949, October 15). ACS Publications.
  • ANALYTICAL METHODS. (n.d.). ATSDR.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • pyridin-4-ylmethanol. (n.d.). ChemBK.
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20). MDPI.

Sources

Topic: Derivatization of Pyridin-4-ylmethanol Hydrochloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Direct analysis of Pyridin-4-ylmethanol hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging due to the compound's high polarity, low volatility, and the non-volatile nature of its hydrochloride salt form.[1][2][3] This application note provides a detailed, field-proven protocol for the chemical derivatization of this compound, transforming it into a thermally stable and volatile compound suitable for robust GC-MS analysis. We will explore the rationale behind silylation as the derivatization method of choice, offer a step-by-step experimental workflow, and provide recommended GC-MS parameters for the successful quantification and identification of its trimethylsilyl (TMS) derivative. This guide is designed to equip researchers with the necessary knowledge to overcome common analytical hurdles and achieve reliable, reproducible results.

The Analytical Challenge: Why Derivatization is Essential

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] However, many pharmaceutical intermediates and active ingredients, including Pyridin-4-ylmethanol, exist in a form that is incompatible with direct GC analysis. The primary obstacles are:

  • High Polarity: The presence of the hydroxyl (-OH) functional group on Pyridin-4-ylmethanol leads to strong intermolecular hydrogen bonding.[4] This increases its boiling point and causes poor peak shape and adsorption on the GC column, compromising analytical accuracy.[5]

  • Low Volatility: As a direct consequence of its polarity, the compound does not readily vaporize at temperatures typically used in GC inlets, preventing its transfer onto the analytical column.[2]

  • Ionic Salt Form: The hydrochloride salt is a non-volatile ionic compound.[6] Injecting salts into a GC system can lead to thermal degradation, unpredictable chemical reactions in the hot injector, and contamination of the inlet liner and column, ultimately degrading system performance.[7][8]

To circumvent these issues, chemical derivatization is employed. This process chemically modifies the analyte to replace active, polar hydrogen atoms with less polar, more stable functional groups.[1] For Pyridin-4-ylmethanol, silylation is the most effective and widely adopted strategy.[9][10][11]

The Principle of Silylation: A Robust Solution

Silylation is a derivatization technique that introduces a trimethylsilyl (TMS) group, -Si(CH₃)₃, in place of an active hydrogen atom found in functional groups like hydroxyls, amines, and carboxylic acids.[12]

The reaction for Pyridin-4-ylmethanol proceeds as follows:

Caption: Silylation of Pyridin-4-ylmethanol with BSTFA.

This transformation achieves several critical objectives:

  • Increased Volatility: The bulky, non-polar TMS group disrupts intermolecular hydrogen bonding, significantly lowering the boiling point of the derivative.[2]

  • Enhanced Thermal Stability: The resulting TMS ether is more stable at the high temperatures of the GC inlet and column.[12]

  • Improved Chromatography: The derivative is less prone to adsorption, resulting in sharper, more symmetrical peaks and improved resolution.[1]

Choice of Reagent: BSTFA + 1% TMCS vs. MSTFA

Two of the most powerful and common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14]

  • BSTFA: Often used with a catalyst like 1% Trimethylchlorosilane (TMCS), which enhances its reactivity and drives the reaction to completion, especially for less reactive or sterically hindered hydroxyl groups.[12]

  • MSTFA: A key advantage of MSTFA is that its by-products are highly volatile, which can lead to a cleaner chromatogram with fewer interfering peaks around the solvent front.[9] It is considered one of the most versatile silylation reagents available.

For this protocol, we will focus on BSTFA with 1% TMCS due to its widespread availability and proven efficacy for derivatizing primary alcohols.

Detailed Experimental Protocol

This protocol provides a self-validating system for the consistent derivatization of this compound.

3.1. Materials and Reagents

  • Analyte: this compound (≥98% purity)

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Solvent: Anhydrous Pyridine (GC grade)

  • Internal Standard (Optional but Recommended): e.g., 4-Phenylpyridine

  • Equipment:

    • GC-MS system with autosampler

    • 2 mL screw-top reaction vials with PTFE-lined septa

    • Heating block or oven capable of maintaining 70 °C

    • Analytical balance

    • Calibrated micropipettes

    • Vortex mixer

    • Nitrogen gas line for solvent evaporation

3.2. Standard and Sample Preparation

Critical Control Point: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent reagent hydrolysis and ensure complete derivatization.[15]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with anhydrous pyridine to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For solid samples, accurately weigh an appropriate amount and dissolve in anhydrous pyridine to achieve a concentration within the calibration range.

    • For samples in aqueous solution, transfer a known volume to a reaction vial and evaporate to complete dryness under a gentle stream of dry nitrogen gas before adding anhydrous pyridine.[16]

3.3. Derivatization Workflow

G start Start prep Sample/Standard Prep (100 µL in vial) start->prep Pipette into vial add_bstfa Add 100 µL BSTFA + 1% TMCS prep->add_bstfa Add reagent vortex Vortex Mix add_bstfa->vortex Ensure mixing heat Heat at 70°C for 30 min vortex->heat Reaction step cool Cool to RT heat->cool inject Inject 1 µL into GC-MS cool->inject Analysis end End inject->end

Sources

The Strategic Application of Pyridin-4-ylmethanol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of molecules with tailored biological activities.[2] Among the functionalized pyridines, Pyridin-4-ylmethanol hydrochloride emerges as a particularly valuable and versatile building block. Its hydrochloride salt form enhances stability and solubility, simplifying handling and reaction setup.[3] The primary alcohol functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into a diverse array of complex molecular frameworks. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel therapeutic agents.

Core Transformations: From a Simple Alcohol to Key Synthetic Intermediates

The synthetic utility of this compound lies in its facile conversion to more reactive intermediates. These transformations are fundamental to its application as a versatile building block.

Chlorination: Activating the Hydroxyl Group for Nucleophilic Substitution

A pivotal transformation is the conversion of the primary alcohol to a chloride, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this purpose.

  • Causality Behind Experimental Choices: The use of thionyl chloride is advantageous as it produces gaseous byproducts (SO₂ and HCl), which can be readily removed, simplifying the reaction workup. The reaction is typically performed in an anhydrous solvent to prevent the hydrolysis of thionyl chloride. The hydrochloride salt of the product often precipitates from the reaction mixture, facilitating its isolation.

Etherification: Building Diverse Molecular Architectures

The hydroxyl group of Pyridin-4-ylmethanol can be readily converted to an ether linkage, a common motif in many biologically active compounds. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods to achieve this transformation.

  • Williamson Ether Synthesis: This classical method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4] This Sₙ2 reaction is efficient for primary and some secondary alkyl halides.[5]

  • Mitsunobu Reaction: This reaction allows for the formation of ethers with inversion of stereochemistry at a chiral alcohol center.[6] It utilizes a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD) to activate the alcohol for nucleophilic attack.[7]

Application in the Synthesis of Kinase Inhibitors: Targeting Oncogenic Signaling

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, making this compound a valuable starting material in the development of targeted cancer therapies.[8]

Targeting c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in various cancers. A novel pyridine bioisostere of the c-Met inhibitor Cabozantinib, synthesized using a pyridine-containing building block, demonstrated potent inhibitory activity. The unsubstituted pyridine-centered compound showed a c-Met inhibition of 94.3% at a 1 µM concentration, with an IC50 value of 4.9 nM, comparable to Cabozantinib's 5.4 nM.[9]

Targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridine-urea derivatives have been investigated as VEGFR-2 inhibitors. While showing modest activity compared to Sorafenib, these studies highlight the potential of the pyridine scaffold in targeting this important kinase.[10]

Targeting Cyclin-Dependent Kinases (CDKs)

CDK4/6 inhibitors are a class of drugs used to treat certain types of breast cancer. Ribociclib, a potent CDK4/6 inhibitor, features a pyrrolo[2,3-d]pyrimidine core, showcasing the utility of pyridine-like scaffolds in targeting cell cycle machinery.[11]

Application in Central Nervous System (CNS) Drug Discovery

The pyridine moiety is also prevalent in drugs targeting the central nervous system. Its ability to participate in hydrogen bonding and its modulated lipophilicity allow for the design of molecules that can cross the blood-brain barrier.[12]

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

TRPV3 channels are implicated in pain sensation and skin disorders.[13] Pyridinylmethanol derivatives have been developed as potent and selective TRPV3 antagonists. For instance, compound 74a, a complex pyridinylmethanol derivative, demonstrated a favorable preclinical profile in models of neuropathic and central pain.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Chloromethyl)pyridine hydrochloride from Pyridin-4-ylmethanol

This protocol details the conversion of Pyridin-4-ylmethanol to its corresponding chloride, a key intermediate for further derivatization.

Materials:

  • Pyridin-4-ylmethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Diethyl ether

Procedure:

  • To a stirred solution of Pyridin-4-ylmethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add thionyl chloride (1.1-1.3 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be triturated with diethyl ether to afford 4-(chloromethyl)pyridine hydrochloride as a solid.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared to the literature value.

Protocol 2: Williamson Ether Synthesis of a Pyridin-4-ylmethyl Ether

This protocol provides a general procedure for the synthesis of an ether from Pyridin-4-ylmethanol and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 3: Mitsunobu Reaction for the Synthesis of a Pyridin-4-ylmethyl Ether

This protocol outlines the synthesis of an ether with potential inversion of stereochemistry if a chiral secondary alcohol is used as a coupling partner with 4-pyridinemethanol.

Materials:

  • Pyridin-4-ylmethanol

  • A suitable alcohol (e.g., a secondary alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of Pyridin-4-ylmethanol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.

Self-Validation: Confirm the structure and purity of the isolated ether using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Compound ClassTarget KinaseRepresentative IC50 ValuesReference
Pyridine Bioisosterec-Met4.9 nM[9]
Pyridine-urea derivativesVEGFR-23.93 ± 0.73 µM[10]
Pyrazolo[3,4-b]pyridineTBK18.5 nM[1]
7-azaindazole derivativesPI3Kα/mTOR0.65 nM / 2.03 nM[14]

Table 1: Inhibitory activities of various pyridine-containing compounds against different kinases.

Visualizations

Experimental Workflow: Key Transformations of Pyridin-4-ylmethanol

G A Pyridin-4-ylmethanol Hydrochloride B 4-(Chloromethyl)pyridine Hydrochloride A->B  SOCl₂ C Pyridin-4-ylmethyl Ether (Williamson) A->C  1. NaH  2. R-X D Pyridin-4-ylmethyl Ether (Mitsunobu) A->D  R-OH, PPh₃, DEAD E Nucleophilic Substitution Products B->E  Nu⁻ F Diverse Bioactive Molecules C->F D->F E->F

Caption: Key synthetic routes starting from Pyridin-4-ylmethanol.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor Pyridin-4-ylmethanol Derivative (e.g., 7-azaindazole) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridine-derived dual inhibitor.[14]

Conclusion and Future Perspectives

This compound is a cost-effective and highly versatile building block that provides a reliable entry point for the synthesis of a wide range of biologically active molecules. Its straightforward conversion into key intermediates, coupled with the privileged nature of the pyridine scaffold, makes it an invaluable tool for medicinal chemists. The protocols and applications detailed in this guide underscore its importance in the development of kinase inhibitors and CNS-active agents. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the strategic application of foundational building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a.. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
  • PubMed. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.. ResearchGate. Retrieved from [Link]

  • PubMed Central (PMC). (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PMC. Retrieved from [Link]

  • PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008153289A2 - Process for preparing bepotastine and intermediates used therein. Google Patents.
  • Google Patents. (n.d.). Improved process for the manufacture of bepotastine and its besilate salt. Google Patents.
  • Google Patents. (n.d.). CN109879800B - Preparation process of bepotastine drug intermediate. Google Patents.
  • Beilstein Journals. (2006). ADDP and PS-PPh 3 : an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Pyridine alkaloids with activity in the central nervous system. PMC. Retrieved from [Link]

  • PubMed. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Improved Synthesis of Bepotastine Besilate. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-PYRIDINESULFONIC ACID. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: Pyridin-4-ylmethanol Hydrochloride as a Foundational Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine-4-ylmethanol Scaffold

Pyridin-4-ylmethanol, also known as 4-(hydroxymethyl)pyridine, is a bifunctional organic compound that has emerged as a cornerstone in modern synthetic chemistry.[1] Its structure, which marries a primary alcohol with a pyridine ring, offers two distinct points for chemical modification. The pyridine moiety, an electron-deficient aromatic heterocycle, can engage in crucial hydrogen bonding and π-stacking interactions, making it a "privileged scaffold" in drug discovery for binding to biological targets.[1][2] The hydroxyl group provides a reactive handle for a multitude of transformations, including esterification and etherification.[1]

This guide focuses on the hydrochloride salt of pyridin-4-ylmethanol (C₆H₇NO·HCl). The salt form presents significant practical advantages for the laboratory researcher; it is typically a stable, white to off-white crystalline solid with enhanced water solubility and ease of handling compared to its free base counterpart.[3] These properties make it an ideal starting material for the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][4] We will explore its core reactivity and provide detailed, field-proven protocols for its application.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to successful and safe experimentation. The data below is compiled for both pyridin-4-ylmethanol and its hydrochloride salt.

PropertyPyridin-4-ylmethanol (Free Base)Pyridin-4-ylmethanol HydrochlorideReferences
Molecular Formula C₆H₇NOC₆H₈ClNO[3][5][6]
Molecular Weight 109.13 g/mol 145.59 g/mol [1][7]
Appearance White to pale yellow crystalline solidWhite to off-white crystalline solid[1][3]
Melting Point 52-56 °CNot specified (salt)[1][6][8]
Boiling Point 107-110 °C @ 1 mmHgNot applicable[1][8]
Solubility Soluble in waterSoluble in water[1][3][6]
CAS Number 586-95-862302-28-7[1][3][7]
Safety and Handling Protocols

This compound and its derivatives are classified as hazardous substances and must be handled with appropriate care.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[9][10][11]

  • Skin Irritation: Causes skin irritation (Category 2).[9][10][11]

  • Eye Irritation: Causes serious eye irritation (Category 2/2A).[9][10][11]

  • Respiratory Irritation: May cause respiratory irritation.[9][10]

Mandatory Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[8]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][11]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[9][12]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[10][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[10][11][12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[11][12]

Core Synthetic Applications & Detailed Protocols

The utility of this compound stems from the predictable reactivity of its two functional domains: the hydroxyl group and the pyridine nitrogen.

Application I: Fischer Esterification

Esterification is a fundamental transformation for converting the hydroxyl group into an ester moiety, a common functional group in active pharmaceutical ingredients. This protocol describes a standard acid-catalyzed reaction.

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Dean-Stark Apparatus: This is crucial for driving the equilibrium reaction towards the product side by continuously removing the water byproduct.

  • Sodium Bicarbonate Wash: Neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the ester product.

Protocol 3.1: Synthesis of 4-Pyridinylmethyl Acetate

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (14.5 g, 100 mmol) and toluene (100 mL).

  • Neutralization: Add triethylamine (14 mL, 100 mmol) dropwise to neutralize the hydrochloride and liberate the free base in situ. Stir for 15 minutes.

  • Reactant Addition: Add acetic acid (8.6 mL, 150 mmol) to the flask.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester.

G cluster_setup Reaction Setup cluster_process Process cluster_output Output reagents Pyridin-4-ylmethanol HCl Acetic Acid Toluene reflux Reflux with Dean-Stark Trap reagents->reflux catalyst H₂SO₄ catalyst->reflux workup Aqueous Work-up (NaHCO₃, Brine) reflux->workup purify Column Chromatography workup->purify product 4-Pyridinylmethyl Acetate purify->product

Caption: Workflow for Fischer Esterification of Pyridin-4-ylmethanol.

Application II: Conversion to 4-(Chloromethyl)pyridine Hydrochloride

To enhance its utility as a building block, the hydroxyl group is often converted into a better leaving group, such as a halide. Treatment with thionyl chloride (SOCl₂) is an effective method for this transformation, yielding 4-(chloromethyl)pyridine, which is typically isolated as its stable hydrochloride salt. This intermediate is a potent electrophile for subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Acts as both the chlorinating agent and a dehydrating agent. The reaction byproducts (SO₂ and HCl gas) are volatile, which helps drive the reaction to completion.

  • Ice Bath: The initial reaction is exothermic and performed at 0 °C to control the reaction rate and prevent unwanted side reactions.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water.[13] All glassware must be thoroughly dried, and anhydrous solvents should be used.

Protocol 3.2: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

  • Reaction Setup: Equip a 100 mL three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes). Ensure all glassware is oven-dried.

  • Reagent Preparation: Suspend this compound (7.3 g, 50 mmol) in 30 mL of anhydrous chloroform. Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (5.5 mL, 75 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Cool further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 20 mL).

  • Drying: Dry the white to off-white solid product under vacuum to yield 4-(chloromethyl)pyridine hydrochloride. Store in a desiccator.

G cluster_products Potential Products via Nucleophilic Substitution start Pyridin-4-ylmethanol HCl intermediate 4-(Chloromethyl)pyridine HCl (Electrophile) start->intermediate  SOCl₂   ether Ethers (R-O-Nu) intermediate->ether  NaOR'   amine Amines (R-N-Nu) intermediate->amine  NHR'₂   thioether Thioethers (R-S-Nu) intermediate->thioether  NaSR'  

Caption: Conversion to an electrophilic intermediate and subsequent utility.

Application III: N-Alkylation of the Pyridine Ring

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, allowing it to be alkylated to form pyridinium salts. This modification is often used in medicinal chemistry to introduce a positive charge, alter solubility, or create ionic liquids.

Causality Behind Experimental Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent is ideal as it can dissolve the reactants but does not interfere with the nucleophilic attack.

  • Heat: Provides the necessary activation energy for the SN2 reaction between the pyridine nitrogen and the alkyl halide.

Protocol 3.3: Synthesis of 1-Benzyl-4-(hydroxymethyl)pyridin-1-ium bromide

  • Reagent Setup: In a 50 mL round-bottom flask, dissolve pyridin-4-ylmethanol (5.45 g, 50 mmol, free base) in 25 mL of acetonitrile.

  • Reactant Addition: Add benzyl bromide (6.5 mL, 55 mmol) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 3 hours. A precipitate will typically form as the pyridinium salt is often less soluble than the reactants.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold acetonitrile (10 mL) and then with diethyl ether (20 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the pure pyridinium salt.

G cluster_concept Scaffold-Based Drug Design cluster_mods Chemical Modifications scaffold Pyridin-4-ylmethanol Scaffold Pyridine Nitrogen Hydroxyl Group mod_n N-Alkylation (Modulates Solubility, Charge) scaffold:n->mod_n mod_o Esterification/Etherification (Targets Specific Interactions) scaffold:o->mod_o complex_mol Complex Bioactive Molecule mod_n->complex_mol Incorporate mod_o->complex_mol Incorporate

Caption: Conceptual role of the pyridin-4-ylmethanol scaffold in synthesis.

Conclusion

This compound is a robust and versatile building block whose value is rooted in its straightforward handling and dual reactivity. The protocols and principles outlined in this guide demonstrate its utility in fundamental organic transformations, providing a reliable foundation for the synthesis of more complex and high-value molecules. Its continued application in pharmaceutical development and materials science underscores its importance to the research community.[4]

References

  • CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1). CymitQuimica.
  • 4-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2)
  • SAFETY DATA SHEET - Pyridine hydrochloride. Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-PYRIDINE METHANOL HYDROCHLORIDE. ChemicalBook.
  • 4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and M
  • 4-Pyridinemethanol - Risk and Safety. ChemBK.
  • Pyridine hydrochloride - Safety D
  • SAFETY D
  • 62302-28-7|this compound|BLD Pharm. BLD Pharm.
  • pyridin-4-ylmethanol.
  • pyridin-4-ylmethanol - Physico-chemical Properties. ChemBK.
  • 4-Hydroxymethylpyridine.
  • 4-Pyridinemethanol. Chem-Impex.
  • 62302-28-7|this compound|BLD Pharm. BLD Pharm.
  • 4-PYRIDINESULFONIC ACID. Organic Syntheses Procedure.
  • Pyridine hydrochloride in organic synthesis.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

Sources

Application Note: A Validated HPLC Method for the Quantification of Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyridin-4-ylmethanol hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the accurate determination of this compound's purity and concentration is paramount.[1] This guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in research, quality control, and drug development settings.[2][3][4][5]

Introduction

This compound is a polar, water-soluble organic compound featuring a pyridine ring.[6][7] It serves as a key building block in the synthesis of a variety of pharmaceutical and fine chemical products.[1] The purity and concentration of this starting material can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential.

This document outlines a reversed-phase HPLC (RP-HPLC) method that offers excellent peak shape, resolution, and accuracy for the analysis of this polar and basic compound. We will delve into the scientific reasoning behind the selection of the stationary phase, mobile phase composition, and detector settings. Furthermore, a comprehensive validation protocol is provided to demonstrate the method's trustworthiness and adherence to regulatory expectations.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure and Properties: this compound is the hydrochloride salt of Pyridin-4-ylmethanol. The presence of the pyridine nitrogen gives the molecule basic properties. It is a polar compound, readily soluble in water.[6][8]

  • UV Absorbance: The pyridine ring in Pyridin-4-ylmethanol provides chromophores that absorb UV light. Pyridine and its derivatives typically exhibit strong absorbance around 254 nm, making UV detection a suitable and sensitive method for quantification.[9][10]

Recommended HPLC Method

Based on the physicochemical properties of this compound and established chromatographic principles for polar basic compounds, the following HPLC method is recommended.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a UV detectorThe method is robust and transferable across different platforms.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide good retention for a wide range of compounds. For polar compounds, a column with polar end-capping or a high aqueous mobile phase compatibility is recommended to prevent phase collapse.[5][11]
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Formic AcidThe high aqueous content is suitable for retaining the polar analyte.[12] Formic acid is added to lower the pH of the mobile phase to approximately 2.8, ensuring the pyridine nitrogen is protonated, which leads to improved peak shape and reproducibility.[2][4][13]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmPyridine derivatives show strong absorbance at this wavelength, providing good sensitivity.[9][10]
Injection Volume 10 µLThis volume can be adjusted based on the expected sample concentration and instrument sensitivity.
Run Time Approximately 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare 1 L of the mobile phase, carefully add 1 mL of formic acid to 800 mL of HPLC-grade water.

    • Add 200 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve and dilute the sample with the mobile phase to a final concentration that falls within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Protocol

The developed HPLC method must be validated to ensure its performance is reliable and suitable for its intended application. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[2][3][4][5]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established.

  • Procedure: Inject the standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry Factor): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples.

  • Acceptance Criteria:

    • The blank should not show any interfering peaks at the retention time of the analyte.

    • The analyte peak should be well-resolved from any impurity or degradation product peaks (resolution ≥ 2.0).

    • Peak purity analysis (if a PDA detector is available) should be performed to confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare and inject a series of at least five concentrations of the reference standard over the desired range (e.g., 1-100 µg/mL).

  • Acceptance Criteria:

    • Construct a calibration curve by plotting the peak area versus the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be performed by spiking a placebo with a known amount of the reference standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Deliberately vary critical method parameters such as:

    • Mobile phase composition (e.g., ±2% organic content)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Visualizations

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) A Analyte Characterization (Polarity, pKa, UV Absorbance) B Column Selection (C18 Reversed-Phase) A->B C Mobile Phase Optimization (ACN:H2O with Formic Acid) B->C D Detector Parameter Setting (UV at 254 nm) C->D E System Suitability Test D->E F Specificity (Forced Degradation) E->F Proceed if System is Suitable G Linearity F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated HPLC Method K->L

Caption: Workflow for HPLC Method Development and Validation.

Analyte Properties and Chromatographic Interactions

Analyte_Interactions cluster_Analyte Pyridin-4-ylmethanol (in Acidic Mobile Phase) cluster_StationaryPhase C18 Stationary Phase cluster_MobilePhase Mobile Phase Analyte Pyridin-4-ylmethanol-H+ + Pyridine Ring (Basic) + Hydroxymethyl Group (Polar) SP Silica Particle - Si-O-Si- - Si-(CH2)17-CH3 (Non-polar) - Si-OH (Residual Silanol) Analyte:struct->SP:struct Hydrophobic Interaction (Retention) SP:struct->Analyte:struct Ionic Repulsion (Reduces Tailing) MP Acetonitrile/Water + HCOOH + Polar Solvent + H+ (from Formic Acid) MP:struct->Analyte:struct Elution

Caption: Interactions in the Chromatographic System.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of this compound. The systematic approach to method development, grounded in the physicochemical properties of the analyte, coupled with a comprehensive validation protocol based on ICH guidelines, ensures the method's suitability for its intended use in a regulated environment. This guide serves as a valuable resource for researchers, scientists, and drug development professionals requiring a dependable analytical method for this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Separation Science. (n.d.). Why Acid?. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • ChemBK. (2022, October 16). pyridin-4-ylmethanol. [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • ChemBK. (2022, October 16). 4-Pyridinemethanol. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... [Link]

  • Wikidata. (n.d.). pyridin-4-ylmethanol. [Link]

Sources

Catalytic Applications of Pyridin-4-ylmethanol Hydrochloride Derivatives: An Application & Methodology Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyridin-4-ylmethanol

Pyridin-4-ylmethanol and its derivatives represent a class of compounds with significant, albeit nuanced, utility in the field of catalysis. Their value is rooted in a bifunctional molecular architecture: a Lewis basic pyridine nitrogen atom, which serves as a potent coordination site for metal ions, and a hydroxyl group at the 4-position that can engage in hydrogen bonding to influence supramolecular structures or act as a secondary coordination point.[1] This unique combination allows these molecules to function as versatile ligands in transition metal catalysis and as platforms for organocatalysts.

The hydrochloride salt form of these derivatives is of practical importance. It confers stability, rendering the compounds as non-volatile, easy-to-handle crystalline solids. However, for catalytic activity, the protonated pyridinium ion must be neutralized in situ with a suitable base to liberate the lone pair of electrons on the nitrogen atom, which is essential for coordination or nucleophilic catalysis. This guide provides an in-depth exploration of the catalytic applications of these derivatives, complete with detailed protocols and mechanistic insights for researchers in chemistry and drug development.

Pillar 1: Ligands for Transition Metal-Catalyzed Transformations

The primary catalytic role of pyridin-4-ylmethanol derivatives is as ligands in transition metal complexes. The pyridine nitrogen atom effectively coordinates to a wide range of metals, including palladium, ruthenium, copper, and cobalt, stabilizing the metal center and modulating its reactivity.[1][2]

Application Focus: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation in modern organic synthesis.[3][4][5] Pyridine-based ligands are crucial in these processes, influencing catalyst stability, activity, and selectivity.[2] While simple pyridin-4-ylmethanol can be used, derivatives with additional substituents offer the ability to fine-tune the electronic and steric properties of the resulting palladium catalyst.[2][6] For instance, derivatives of (3-Bromopyridin-4-yl)methanol can be further functionalized to create a library of ligands for catalyst screening.[6]

Mechanistic Rationale: In a typical Suzuki-Miyaura coupling, the pyridine ligand stabilizes the Pd(0) and Pd(II) intermediates throughout the catalytic cycle. It facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; a well-designed ligand prevents palladium black precipitation and promotes high turnover numbers.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd_intermediate R¹-Pd(II)L₂-X (Intermediate) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal R²-B(OR)₂ pd_intermediate2 R¹-Pd(II)L₂-R² (Intermediate) transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the C-C bond formation between an aryl halide and an arylboronic acid using an in situ generated palladium catalyst with a pyridin-4-ylmethanol derivative as the ligand.[6][7]

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Pyridin-4-ylmethanol hydrochloride (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The hydrochloride salt is neutralized by the excess potassium carbonate base to form the active pyridin-4-ylmethanol ligand. The water in the solvent system is often crucial for the transmetalation step. The ligand-to-metal ratio (L:M) is typically 2:1, but may require optimization.

Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling Reactions

Catalyst System Reaction Type Substrates Yield (%) Reference
[PdL₂Cl₂] (L=substituted pyridines) Suzuki-Miyaura Aryl halides >90% [2][7]
[PdL₂Cl₂] (L=substituted pyridines) Heck Aryl halides >90% [2][7]

| Pd(OAc)₂ / Pyridine-2-sulfinate | Suzuki-Miyaura | Aryl bromides | 70-98% |[8] |

Application Focus: Asymmetric Transfer Hydrogenation (ATH)

Chiral, non-racemic derivatives of pyridin-4-ylmethanol are valuable ligands for asymmetric catalysis. When coordinated to a suitable metal, such as Ruthenium(II), they can create a chiral environment that enables the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9]

Mechanistic Rationale: In ATH, a hydrogen donor (e.g., isopropanol or formic acid) transfers hydrogen to the substrate via a metal-hydride intermediate. A chiral ligand, often a bidentate amino alcohol derived from a pyridine scaffold, coordinates to the metal center. This coordination forces the substrate to approach the metal hydride from a specific face, leading to the preferential formation of one enantiomer of the product alcohol.

ATH_Workflow start Setup Reaction: [Ru(p-cymene)Cl₂]₂ Chiral Pyridine Ligand Base (e.g., KOtBu) activation In Situ Catalyst Formation (Heat) start->activation active_cat Active Ru-Hydride Complex activation->active_cat ath Asymmetric Transfer Hydrogenation active_cat->ath reaction Add Substrate (Ketone) & H-Donor (iPrOH) reaction->ath product Chiral Alcohol Product ath->product analysis Work-up & Analysis: - Conversion (GC/NMR) - Enantiomeric Excess (Chiral HPLC) product->analysis

Caption: General experimental workflow for Asymmetric Transfer Hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a representative procedure for the ATH of acetophenone using an in situ generated Ruthenium catalyst with a chiral pyridine-aminoalcohol ligand.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)

  • Chiral (1R,2S)-1-phenyl-2-(pyridin-4-yl)propane-1,2-diol hydrochloride (or similar chiral ligand) (0.01 mmol, 1 mol%)

  • Potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol%)

  • Acetophenone (1.0 mmol, 1.0 equiv.)

  • Isopropanol (iPrOH, anhydrous) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral pyridine ligand hydrochloride in anhydrous isopropanol.

  • Activation: Add the potassium tert-butoxide. The base neutralizes the hydrochloride and facilitates the formation of the active catalyst. Stir the resulting solution at 50 °C for 30 minutes.

  • Reaction: Add acetophenone to the activated catalyst solution. Stir the reaction at the same temperature.

  • Monitoring: Monitor the conversion of acetophenone by GC.

  • Work-up: Once the reaction is complete (typically 1-6 hours), quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification & Analysis: Extract the residue with diethyl ether and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Expert Insight: The choice of base is critical; it must be strong enough to deprotonate the ligand and generate the active alkoxide species but not so strong as to cause side reactions. The pre-activation step is crucial for ensuring the formation of the active Ru-H species before the substrate is introduced.

Pillar 2: Pyridin-4-ylmethanol in Organocatalysis

Beyond serving as ligands, pyridine derivatives can function as organocatalysts, primarily leveraging the nucleophilicity of the nitrogen atom.[10][11][12] This is particularly relevant in acyl transfer reactions, where they act as potent nucleophilic catalysts.

Mechanistic Rationale: Nucleophilic Acyl Transfer

In this mechanism, the pyridine nitrogen attacks a reactive acyl source (e.g., an acid anhydride) to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is much more reactive towards a nucleophile (e.g., an alcohol) than the original acyl source. The alcohol attacks the acylpyridinium species, transferring the acyl group and regenerating the pyridine catalyst. When a chiral, non-racemic pyridine catalyst is used, it can differentiate between the two enantiomers of a racemic alcohol, leading to a kinetic resolution.[13]

Acyl_Transfer_Cycle catalyst Chiral Pyridine Catalyst activation Activation catalyst->activation Acetic Anhydride intermediate N-Acylpyridinium Intermediate (Highly Reactive) activation->intermediate acylation Acylation intermediate->acylation Racemic Alcohol acylation->catalyst product Acylated Alcohol acylation->product unreacted Unreacted Alcohol (Opposite Enantiomer) acylation->unreacted

Caption: Nucleophilic catalysis cycle for kinetic resolution via acyl transfer.

Troubleshooting and Key Considerations

IssueSymptomPossible Cause(s)Solution(s)
Low or No Activity Starting material remains after expected reaction time.1. Incomplete neutralization of the hydrochloride salt. 2. Catalyst poisoning (e.g., by sulfur compounds or other strong ligands). 3. Insufficient temperature or reaction time.1. Ensure at least one equivalent of base is present for the hydrochloride, plus any required for the reaction mechanism. 2. Purify starting materials and solvents. 3. Optimize reaction conditions.
Catalyst Decomposition Formation of palladium black in cross-coupling.Ligand dissociation from the metal center, leading to aggregation.Increase ligand-to-metal ratio. Use a more sterically hindered or electron-donating pyridine derivative to enhance coordination.
Low Enantioselectivity (in Asymmetric Rxns) Product ee is low (<50%).1. Racemic or low-purity chiral ligand. 2. Non-optimal reaction temperature (too high). 3. Background uncatalyzed reaction.1. Verify the enantiopurity of the ligand. 2. Lower the reaction temperature. 3. Run a control reaction without the catalyst to assess the background rate.

Conclusion

This compound derivatives are highly versatile and practical building blocks for catalyst development. Their true potential is unlocked through an understanding of their dual functionality and the prerequisite of in situ neutralization. As ligands, they provide access to a vast chemical space for tuning the properties of transition metal catalysts for applications ranging from cross-coupling to asymmetric hydrogenation. As organocatalysts, their inherent nucleophilicity can be harnessed for important transformations like acyl transfer. The continued development of novel, chiral derivatives of this scaffold promises to further expand their role in solving complex synthetic challenges in the pharmaceutical and chemical industries.

References

  • Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 1, 664-668. Retrieved from [Link]

  • Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. Retrieved from [Link]

  • Kavanagh, P. V., et al. (2013). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ChemInform, 34(33). Retrieved from [Link]

  • Reeves, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5265–5270. Retrieved from [Link]

  • Gawroński, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13447–13462. Retrieved from [Link]

  • Naredla, R. R., & Klumpp, D. A. (2006). carbon-carbon bond forming reactions. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Studylib. (n.d.). Carbon-carbon Bond Formation. Retrieved from [Link]

  • Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 664-668. Retrieved from [Link]

  • Barakat, A., et al. (2015). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common impurities in Pyridin-4-ylmethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a comprehensive, in-depth technical guide, this support center is dedicated to researchers, scientists, and drug development professionals working with Pyridin-4-ylmethanol hydrochloride. Here, we move beyond simple protocols to explore the "why" behind the "how," offering troubleshooting guides and FAQs designed to address the specific challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

Pyridin-4-ylmethanol, also known as 4-pyridylcarbinol, is a vital heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its hydrochloride salt is often preferred due to its crystalline nature, higher stability, and enhanced water solubility, which simplifies handling and formulation.[3]

The purity of this compound is paramount. In drug development, even trace impurities can lead to unforeseen side effects, alter the pharmacological profile of the active pharmaceutical ingredient (API), or complicate regulatory approval processes. Therefore, a thorough understanding and control of the impurity profile are essential for reliable and reproducible scientific outcomes.[1]

Q2: What is the most common method for synthesizing this compound?

The predominant synthetic route involves the reduction of a 4-substituted pyridine derivative where the substituent is at the carboxylic acid oxidation level. Typically, this involves the reduction of isonicotinic acid (4-pyridinecarboxylic acid) or, more commonly, one of its esters (e.g., ethyl isonicotinate). This transformation is usually achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting free base, Pyridin-4-ylmethanol, is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Troubleshooting Guide: Common Synthesis Issues

This section addresses common problems encountered during the synthesis and provides actionable solutions based on chemical principles.

Q3: My final product is off-white or yellowish, not the expected white crystalline solid. What's the cause?

A yellowish tint often indicates the presence of colored impurities or degradation products.

  • Plausible Cause 1: Aerial Oxidation. Pyridine derivatives can be susceptible to oxidation, which may form colored by-products. The primary alcohol of Pyridin-4-ylmethanol can be oxidized back to the corresponding aldehyde (4-pyridinecarboxaldehyde) or even the carboxylic acid, which can then participate in side reactions leading to colored compounds.

  • Plausible Cause 2: Residual Solvents and Reagents. Certain reagents or their by-products might be colored. For instance, if the reaction is not properly quenched or worked up, residual species can contaminate the final product.

  • Troubleshooting Steps:

    • Recrystallization with Charcoal: The most effective method to remove colored impurities is to perform a recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/ether) and treat the hot solution with activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

    • Inert Atmosphere: During the synthesis and work-up, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is run at elevated temperatures.

Q4: The yield of my synthesis is significantly lower than expected. What are the likely reasons?

Low yields can stem from several factors, from incomplete reactions to competing side pathways.

  • Plausible Cause 1: Incomplete Reaction. The reduction may not have gone to completion, leaving a significant amount of starting material (e.g., ethyl isonicotinate) in the reaction mixture.

  • Plausible Cause 2: Over-reduction. Under overly harsh reduction conditions (e.g., high temperature, prolonged reaction time, or a very strong reducing agent), the pyridine ring itself can be reduced. This leads to the formation of piperidine-based impurities, such as (piperidin-4-yl)methanol.

  • Plausible Cause 3: Mechanical Losses during Work-up. Significant product loss can occur during extraction, filtration, and transfer steps. The hydrochloride salt has high water solubility, so excessive washing with water during the work-up of the salt form should be avoided.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Ensure the starting material spot/peak has disappeared before proceeding with the work-up.

    • Optimize Reduction Conditions: If over-reduction is suspected, consider using a milder reducing agent, lowering the reaction temperature, or reducing the reaction time. For example, NaBH₄ is generally less reactive than LiAlH₄ and may provide better selectivity.

    • Work-up pH Control: During aqueous extraction of the free base, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the pyridine nitrogen, thus maximizing its solubility in the organic solvent.

Detailed Impurity Profile

A deep understanding of potential impurities is key to developing a robust synthesis and purification strategy.

Q5: What are the specific chemical impurities I should be looking for?

Here is a breakdown of the most common process-related impurities.

Impurity NameStructureFormation MechanismAnalytical Detection (¹H NMR)
Isonicotinic Acid Isonicotinic Acid StructureIncomplete Reduction: If the starting material is isonicotinic acid and the reduction is not complete.Carboxylic acid proton signal (>12 ppm, broad), distinct aromatic signals.
Ethyl Isonicotinate Ethyl Isonicotinate StructureIncomplete Reduction: Unreacted starting material when using the ester route.Ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm).
4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde StructureUnder-reduction/Oxidation: Incomplete reduction of the ester or oxidation of the final product.Aldehyde proton signal (~10 ppm).
(Piperidin-4-yl)methanol (Piperidin-4-yl)methanol StructureOver-reduction: Reduction of the pyridine ring under harsh conditions.Loss of aromatic signals, appearance of aliphatic signals in the 1.5-3.5 ppm range.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of Pyridin-4-ylmethanol via NaBH₄ Reduction

This protocol describes a standard lab-scale synthesis from ethyl isonicotinate.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add ethyl isonicotinate (1 equivalent) and ethanol as the solvent. Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 2-3 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully cool the flask back to 0 °C and slowly add water to quench the excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Add water and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Pyridin-4-ylmethanol as an oil or low-melting solid.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol. If insolubles remain, perform a hot filtration.

  • Crystallization: Slowly add a non-polar co-solvent, such as diethyl ether or hexane, until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the final product.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Visualizing the Process

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Start Ethyl Isonicotinate Reduction Reduction (NaBH4, EtOH) Start->Reduction Quench Quenching (H2O) Reduction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Crude Crude Pyridin-4-ylmethanol Workup->Crude Salt HCl Addition Crude->Salt Recrystallization Recrystallization Salt->Recrystallization Final Pure Hydrochloride Salt Recrystallization->Final

// Nodes SM [label="Ethyl Isonicotinate\n(Starting Material)", fillcolor="#FBBC05"]; Product [label="Pyridin-4-ylmethanol\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="Incomplete Reaction\n(Unreacted SM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Over-reduction\n((Piperidin-4-yl)methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Product [label="Desired Reduction\n(e.g., NaBH4)", color="#34A853"]; SM -> Impurity1 [label="Insufficient\nReducing Agent/Time", style=dashed, color="#EA4335"]; Product -> Impurity2 [label="Harsh Conditions\n(e.g., Strong Reductant, High Temp)", style=dashed, color="#EA4335"]; } .dot Caption: Key impurity formation pathways.

References

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • ChemBK. (2022, October 16). 4-Pyridinemethanol. ChemBK.
  • PubChem. 4-Hydroxymethylpyridine.
  • Sigma-Aldrich. 4-Pyridinemethanol 99%. Merck.
  • Google Patents. (2012). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Organic Syntheses. 4-PYRIDINESULFONIC ACID.
  • Wikipedia. Pyridine.
  • Frontiers in Pharmacology. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.
  • CymitQuimica. 4-Pyridinemethanol, hydrochloride (1:1).
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Pyridin-4-ylmethanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Pyridin-4-ylmethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the laboratory, providing field-proven insights to help you maximize yield, ensure purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale method for synthesizing Pyridin-4-ylmethanol?

A1: The most prevalent and generally reliable method is the reduction of a 4-substituted pyridine precursor. The typical route involves the esterification of isonicotinic acid to an alkyl isonicotinate (e.g., methyl isonicotinate), followed by reduction with sodium borohydride (NaBH₄).[1][2] This approach is favored over direct reduction of the carboxylic acid, as esters are more readily reduced by NaBH₄ under mild conditions.[3] The final step involves converting the resulting alcohol to its hydrochloride salt for improved stability and handling.[4]

Q2: My overall yield is consistently low. What are the most likely stages for product loss?

A2: Low yield can stem from several stages. The most common culprits are:

  • Incomplete Reduction: The borohydride reduction may not have gone to completion.

  • Workup Losses: Significant product can be lost during the aqueous workup, especially if emulsions form or if the pH is not controlled correctly.

  • Side Product Formation: Competing reactions can lower the amount of desired product formed.

  • Purification Issues: Product may be lost during recrystallization or chromatography if the conditions are not optimized.

  • Salt Formation & Isolation: Inefficient precipitation or isolation of the final hydrochloride salt is a frequent cause of yield loss.

Q3: What are the critical safety precautions when working with sodium borohydride?

A3: Sodium borohydride (NaBH₄) is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic solutions.[5][6] The reaction is also exothermic.[5] Always handle NaBH₄ in a well-ventilated fume hood, away from moisture and open flames.[5][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and nitrile gloves.[8] Additions of NaBH₄ to protic solvents and the quenching of the reaction should be done slowly and, preferably, in an ice bath to control the reaction rate and temperature.[5]

Q4: How do I form the hydrochloride salt and what is the best way to isolate it?

A4: The hydrochloride salt is typically formed by dissolving the purified, free-base Pyridin-4-ylmethanol in a suitable anhydrous solvent (like isopropanol, ethanol, or diethyl ether) and adding a solution of anhydrous hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl).[9][10] The salt usually precipitates out of the solution. Isolation is achieved by vacuum filtration, followed by washing the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities, and finally, drying under vacuum.

Troubleshooting Guide: From Reaction to Final Product

This section addresses specific problems you might encounter during the synthesis.

Problem Area 1: The Reduction Reaction

Q: My reaction has stalled; TLC analysis shows a large amount of unreacted starting ester even after extended reaction time. What is the cause?

A: This is a common issue that typically points to a problem with the reducing agent or the reaction conditions.

  • Cause 1: Inactive Sodium Borohydride. NaBH₄ is sensitive to moisture and can degrade over time if not stored properly in a tightly sealed container in a dry environment.[5][7] If the reagent has clumped together or been exposed to air, its reducing power may be compromised.

    • Solution: Use fresh, finely powdered NaBH₄ from a recently opened or properly stored container.

  • Cause 2: Insufficient Stoichiometry. While the core reaction consumes one hydride per ester molecule, NaBH₄ can also react with the solvent (especially alcohols) and any trace amounts of water.[11] For ester reductions, an excess of NaBH₄ is often required.[1]

    • Solution: Increase the equivalents of NaBH₄ used. A typical starting point for ester reductions is 2-4 equivalents. Monitor the reaction by TLC to determine the optimal amount for your specific scale and conditions.

  • Cause 3: Inappropriate Solvent System. The reactivity of NaBH₄ is highly dependent on the solvent. While it is commonly used in methanol or ethanol, its decomposition is faster in these protic solvents.[3][11]

    • Solution: A mixed solvent system, such as THF/methanol, can enhance the reducing power while maintaining a reasonable reaction rate.[2] The methanol participates in the formation of an unstable hydride ester, which is a more efficient reductant.[11]

Problem Area 2: Workup and Isolation

Q: During the aqueous workup, I'm getting a persistent emulsion that makes phase separation impossible. How can I resolve this?

A: Emulsions are often caused by the formation of fine particulate matter (like borate salts) or by compounds that act as surfactants at the aqueous-organic interface.

  • Solution 1: Brine Wash. After quenching the reaction, add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break up emulsions.

  • Solution 2: Filtration through Celite®. If borate salts are the cause, filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth can remove the fine solids that stabilize the emulsion.

  • Solution 3: Change Extraction Solvent. Solvents like dichloromethane are denser than water, while ethyl acetate and diethyl ether are less dense. Sometimes, simply switching the extraction solvent can alter the physical properties of the layers enough to facilitate separation.[12]

Q: After removing the solvent, my Pyridin-4-ylmethanol is a viscous oil, not a solid. Why is this and how can I proceed?

A: Pyridin-4-ylmethanol (the free base) can exist as a low-melting solid or an oil, especially if minor impurities are present. This is not necessarily a problem.

  • Solution: Proceed directly to the salt formation step. Ensure the oil is free of residual solvent by drying it under high vacuum. Dissolve the oil in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol) before adding the HCl solution. The hydrochloride salt is typically a stable, crystalline solid that is much easier to handle.[4]

Problem Area 3: Purity and Final Product

Q: My final this compound product is off-white or yellowish. How can I improve the color and purity?

A: Discoloration often indicates the presence of small amounts of polymeric or oxidized impurities.

  • Solution 1: Recrystallization. This is the most effective method for purifying the final salt.[13] The key is selecting an appropriate solvent system. For this compound, polar protic solvents like ethanol or isopropanol, or a mixed solvent system like ethanol/diethyl ether, are good starting points.[14] The goal is to find a solvent that dissolves the salt when hot but has low solubility when cold.[14]

  • Solution 2: Activated Carbon Treatment. If the color is persistent, you can treat a solution of the product with a small amount of activated carbon. Dissolve the crude salt in the hot recrystallization solvent, add a small scoop of decolorizing carbon, and keep the solution hot for 5-10 minutes. Filter the hot solution through Celite® to remove the carbon, then allow the filtrate to cool and crystallize.

Process Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis yield.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solution Corrective Actions start Low Yield of Final Product incomplete_rxn Incomplete Reaction? (Check TLC/NMR of crude) start->incomplete_rxn Investigate workup_loss Workup Losses? (Emulsions, poor extraction) start->workup_loss Investigate purity_issue Purity Issues? (Off-color, oily product) start->purity_issue Investigate sol_reagent 1. Use fresh NaBH4 2. Increase NaBH4 equivalents 3. Optimize solvent (THF/MeOH) incomplete_rxn->sol_reagent If Yes sol_workup 1. Add brine to break emulsion 2. Filter through Celite 3. Adjust pH post-quench workup_loss->sol_workup If Yes sol_purity 1. Recrystallize from EtOH/IPA 2. Use activated carbon 3. Ensure anhydrous salt formation purity_issue->sol_purity If Yes

Caption: Troubleshooting workflow for low yield optimization.

Key Experimental Protocols

Protocol 1: Reduction of Methyl Isonicotinate

Materials:

  • Methyl isonicotinate (1.0 eq)

  • Sodium borohydride (2.5 eq)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve methyl isonicotinate in a mixture of THF and MeOH (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride in portions over 15-20 minutes. Vigorous gas evolution will be observed.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible (typically 2-4 hours).

Protocol 2: Aqueous Workup and Extraction

Materials:

  • Reaction mixture from Protocol 1

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the pH is acidic (~pH 2).[15]

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvents (THF/MeOH).

  • Add water to the remaining residue, then carefully add saturated NaHCO₃ solution until the pH is basic (~pH 9) to ensure the product is in its free-base form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine to help remove water and break any minor emulsions.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Pyridin-4-ylmethanol, often as a pale yellow oil or solid.

Protocol 3: Hydrochloride Salt Formation and Recrystallization

Materials:

  • Crude Pyridin-4-ylmethanol

  • Isopropanol (IPA), anhydrous

  • 2M HCl in Diethyl Ether or 4M HCl in Dioxane

  • Diethyl Ether, anhydrous

Procedure:

  • Dissolve the crude product from Protocol 2 in a minimal amount of isopropanol.

  • While stirring, slowly add the HCl solution dropwise. A white precipitate of the hydrochloride salt should form.

  • If precipitation is slow, you can add anhydrous diethyl ether as an anti-solvent to encourage crystallization.

  • Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • For Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol or ethanol to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath. Collect the purified crystals by vacuum filtration as before.[14]

  • Dry the final product under high vacuum to a constant weight.

Summary of Key Parameters

ParameterRecommended ConditionRationale & Key Considerations
Reducing Agent Sodium Borohydride (NaBH₄)Safer and easier to handle than LiAlH₄. Use fresh, powdered reagent.[5][6]
Stoichiometry 2.0 - 4.0 equivalents of NaBH₄Excess is required to account for reaction with protic solvents and ensure complete reduction of the ester.[1]
Solvent System THF/Methanol (4:1 to 10:1)Balances solvency and reactivity. Methanol acts as a co-reductant but can also decompose NaBH₄.[2][11]
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls exotherm and gas evolution. Reaction is typically completed at room temperature.[16]
Workup Quench Slow addition of acid (e.g., 1M HCl) at 0 °CSafely neutralizes excess NaBH₄ and hydrolyzes borate complexes.[15]
Product pH for Extraction pH ~9Ensures the product amine is in its free-base form for efficient extraction into an organic solvent.
Salt Formation Anhydrous HCl in Isopropanol/EtherUse of anhydrous conditions prevents the incorporation of water into the crystal lattice and yields a clean, crystalline salt.
Purification Recrystallization (e.g., from Isopropanol)Most effective method for removing colored impurities and achieving high analytical purity.[13]

References

  • Standard Operating Procedure for Sodium borohydride. (2012). University of California Center for Laboratory Safety. Available at: [Link]

  • Sodium Borohydride SOP. Oregon State University, Department of Chemistry. Available at: [Link]

  • Standard Operating Procedure for the use of Sodium borohydride. Western Carolina University. Available at: [Link]

  • Sodium Borohydride Safety Data Sheet. ESPI Metals. Available at: [Link]

  • Sodium borohydride - Wikipedia. Wikipedia. Available at: [Link]

  • Marcus, I. (1965). Reduction of isonicotinic acid esters. U.S. Patent 3,192,220.
  • Papa, D. (1956). Preparation of isonicotinic acid esters. U.S. Patent 2,745,838.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]

  • Help: NaBH4 workup advice. Reddit r/chemistry. (2018). Available at: [Link]

  • Sodium Borohydride. Common Organic Chemistry. Available at: [Link]

  • NaBH4 Reduction of Ketone to Alcohol. University of Evansville. Available at: [Link]

  • Wang, C., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Stennis, A. F. (1969). Process for the reduction of pyridine n-oxides. U.S. Patent 3,467,659.
  • Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Kinoshita, N., Hamana, M., & Kawasaki, T. (1962). Reduction of 1-methyl-3- and -4-methoxycarbonyl pyridinium iodide with sodium borohydride. Chemical & Pharmaceutical Bulletin, 10, 753-5. Available at: [Link]

  • 4-PYRIDINESULFONIC ACID. Organic Syntheses. Available at: [Link]

  • 4-Pyridinemethanol. ChemBK. Available at: [Link]

  • Hydrogenation of Esters. ResearchGate. Available at: [Link]

  • Pace, V., et al. (2012). Reduction of Amine N-Oxides by Diboron Reagents. Molecules, 17(5), 5599-5609. Available at: [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. Available at: [Link]

  • Leah Fisch. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 29(5), 489-493. Available at: [Link]

  • Catalytic hydrogenation of ester. Johnson Matthey. Available at: [Link]

  • Organic Chemistry Portal. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab Group Meeting, The Scripps Research Institute. Available at: [Link]

  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. Available at: [Link]

  • Process for preparing pyridinemethanol compounds. (2002). U.S. Patent 6,437,120B1.
  • pyridin-4-ylmethanol. ChemBK. Available at: [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol. (2016). Chinese Patent CN105237469A.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, The Scripps Research Institute. Available at: [Link]

  • Pyridine methanol chlorinations. ResearchGate. Available at: [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. (2014). Chinese Patent CN103755625A.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2007). Patent WO2007052302A2.
  • Quinine - Wikipedia. Wikipedia. Available at: [Link]

Sources

Recrystallization solvent system for Pyridin-4-ylmethanol hydrochloride purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Pyridin-4-ylmethanol hydrochloride. This document provides field-proven insights, detailed protocols, and troubleshooting guides designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the fundamental principles behind each step, empowering you to adapt and optimize the purification of this and similar polar organic salts.

Core Principles & Initial Considerations

This compound is a polar, water-soluble crystalline solid.[1] Its structure, featuring a hydroxyl group and a pyridinium cation, dictates its solubility, making it highly soluble in polar protic solvents (like alcohols and water) and generally insoluble in non-polar aprotic solvents (like hexanes or toluene). The primary goal of recrystallization is to exploit differences in solubility between the target compound and its impurities at varying temperatures.[2][3] An ideal solvent will completely dissolve the compound when hot but allow it to crystallize with high recovery upon cooling, while keeping impurities dissolved in the solution (the mother liquor).[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a single recrystallization solvent?

Answer: For a polar hydrochloride salt like this compound, short-chain alcohols are the most logical and effective starting points.

  • Isopropanol (IPA): Often the best initial choice. Many hydrochloride salts exhibit the ideal solubility curve in IPA—highly soluble when hot, but significantly less soluble when cold.[5]

  • Ethanol (EtOH): Another excellent candidate. However, some salts can be too soluble in hot ethanol, leading to lower recovery.[5] It is readily available and less toxic than methanol.

  • Methanol (MeOH): Due to its high polarity, it will likely dissolve the compound very effectively, perhaps too effectively even when cold. This can result in poor yields unless used as part of a mixed-solvent system.

  • Water: While the compound is water-soluble, using water for recrystallization can be challenging.[1] It can be difficult to induce crystallization without high concentrations, and drying the final product can be tedious due to water's high boiling point. However, for highly impure samples where impurities are organic and non-polar, a water-based recrystallization can yield exceptionally pure material.[6][7]

Q2: My compound is too soluble in alcohols for a single-solvent system. What should I do?

Answer: This is a classic scenario that calls for a mixed-solvent system, also known as an anti-solvent recrystallization.[4] This technique is powerful when no single solvent provides the ideal solubility profile.

You will need a pair of miscible solvents:

  • Solvent: A polar solvent in which the compound is highly soluble (e.g., Methanol, Ethanol, Isopropanol, or even minimal DMSO).

  • Anti-solvent: A less polar solvent in which the compound is poorly soluble (e.g., Diethyl Ether, Methyl tert-Butyl Ether (MTBE), Ethyl Acetate, or Dichloromethane).

The procedure involves dissolving the crude material in a minimum amount of the hot "solvent" and then slowly adding the "anti-solvent" at temperature until the solution becomes persistently cloudy (turbid). A small amount of the "solvent" is then added back to just redissolve the solid, and the clear solution is allowed to cool slowly.

Q3: What are the most promising mixed-solvent systems for this compound?

Answer: Based on the compound's polarity, the following systems are recommended for screening.

Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Rationale & Comments
Isopropanol or Ethanol Diethyl Ether or MTBE This is a highly effective and commonly used pair for precipitating hydrochloride salts from solution.[5][8] Ether is a very poor solvent for salts.
Methanol Ethyl Acetate A good combination of a highly polar solvent with a medium-polarity anti-solvent.
Ethanol Water This system is effective if the compound is significantly more soluble in pure ethanol than in water. The addition of water reduces the overall solvating power.[9]
DMSO Water A powerful system for difficult-to-crystallize compounds. Use a bare minimum of DMSO to dissolve the solid, then add water as the anti-solvent.[9]
Q4: How do I remove colored impurities during recrystallization?

Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated charcoal (carbon).

Procedure:

  • Dissolve the crude solid in the appropriate hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% by weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be clear and colorless.

  • Proceed with the cooling and crystallization of the purified solution.[2][10]

Experimental Protocols

Protocol 1: Solvent System Screening

This protocol is essential to identify the optimal solvent or solvent pair before committing your entire batch.

  • Place approximately 50 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Solubility at Room Temp): If the solid dissolves in <1 mL of a solvent at room temperature, that solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed system.

  • For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Solubility when Hot): Note the amount of hot solvent required.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation 3 (Crystal Formation): The ideal single solvent is one that dissolves the compound when hot but produces a large volume of crystalline precipitate upon cooling.

Diagram: Solvent Selection Workflow

G cluster_start Start: Solubility Screening cluster_path1 Path A: Single Solvent cluster_path2 Path B: Mixed Solvent start Test ~50mg crude solid in 0.5 mL solvent at RT p1_s1 Solid Insoluble at RT start->p1_s1 Insoluble p2_s1 Solid Soluble at RT start->p2_s1 Soluble p1_s2 Heat to boiling. Does it dissolve? p1_s1->p1_s2 p1_s3 Cool solution to 0°C. Do crystals form? p1_s2->p1_s3  Yes p1_s5 FAIL: Poor solubility. Try another solvent. p1_s2->p1_s5  No p1_s4 SUCCESS: Use as single solvent p1_s3->p1_s4  Yes p1_s6 FAIL: No crystals (too soluble). Consider for mixed system. p1_s3->p1_s6  No p2_s2 This is a 'Good' Solvent. Select a miscible 'Bad' Solvent (Anti-solvent). p2_s1->p2_s2 p2_s3 Dissolve in min. hot 'Good' solvent. Add 'Bad' solvent until cloudy. Re-clarify with 'Good' solvent. p2_s2->p2_s3 p2_s4 Cool to 0°C. Do crystals form? p2_s3->p2_s4 p2_s5 SUCCESS: Use this solvent/anti-solvent pair. p2_s4->p2_s5  Yes p2_s6 FAIL: Try different solvent pair. p2_s4->p2_s6  No

Caption: A logical workflow for selecting an appropriate recrystallization solvent system.

Protocol 2: Bulk Recrystallization (Mixed Solvent: Isopropanol/Diethyl Ether)

This protocol is a robust method for purifying gram-scale quantities of the title compound.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Maintain the temperature near the boiling point of isopropanol (82 °C) using a hot plate.

  • Anti-Solvent Addition: While the solution is hot and stirring, slowly add diethyl ether dropwise from a dropping funnel.

  • Induce Turbidity: Continue adding diethyl ether until the solution becomes faintly but persistently cloudy. This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of hot isopropanol, just enough to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[10]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold diethyl ether to remove any residual mother liquor. Using a cold solvent is crucial to prevent redissolving your product.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvents.

Troubleshooting Guide

Even with a good protocol, issues can arise. This guide provides solutions to common problems.

Diagram: Recrystallization Troubleshooting

G cluster_problem Observed Problem cluster_oil Troubleshooting: Oiling Out cluster_nocrystal Troubleshooting: No Crystals cluster_lowyield Troubleshooting: Low Yield prob What is the issue after cooling? oil An oil has formed instead of crystals. [12] prob->oil nocrystal Solution is clear, no crystals formed. prob->nocrystal lowyield Few crystals have formed. prob->lowyield oil_cause Potential Causes: - Solution is too concentrated. - Cooling was too rapid. - Significant impurities present. oil->oil_cause oil_sol Solution: 1. Re-heat to dissolve the oil. 2. Add more of the 'good' solvent. 3. Allow to cool much more slowly. 4. Consider a charcoal treatment if impurities are suspected. [10][12] oil_cause->oil_sol nocrystal_cause Cause: Supersaturation. The solution is stable below its saturation point. nocrystal->nocrystal_cause nocrystal_sol Solution (in order): 1. Scratch inner wall of flask with a glass rod. 2. Add a 'seed' crystal of pure compound. 3. Cool in a colder bath (e.g., dry ice/acetone). 4. If all fails, reduce solvent volume by evaporation and re-cool. [10][12] nocrystal_cause->nocrystal_sol lowyield_cause Potential Causes: - Too much solvent was used initially. - Compound has high solubility even when cold. - Premature crystallization during hot filtration. lowyield->lowyield_cause lowyield_sol Solution: 1. Evaporate some solvent from the mother liquor to concentrate it. 2. Re-cool to obtain a 'second crop' of crystals. 3. For future runs, use less solvent. [11] lowyield_cause->lowyield_sol

Sources

Troubleshooting side reactions in Pyridin-4-ylmethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Pyridin-4-ylmethanol hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested knowledge to help you navigate the common challenges and side reactions encountered in this process.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of Pyridin-4-ylmethanol can be approached through several synthetic routes, each with its own set of potential side reactions. This section provides a detailed analysis of these issues and their solutions.

Synthesis via Reduction of Isonicotinic Acid or its Esters

This is a widely used method, often employing reducing agents like Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄).

Q1: My reduction of methyl isonicotinate with NaBH₄ is incomplete, and I observe unreacted starting material. What could be the cause?

A1: Incomplete reduction is a common issue and can be attributed to several factors:

  • Insufficient Reducing Agent: While NaBH₄ is effective, esters are generally less reactive than aldehydes or ketones.[1][2] A significant excess of the reducing agent is often required to drive the reaction to completion.

  • Reaction Temperature: Lower temperatures can slow down the reaction rate, leading to incomplete conversion within a typical timeframe.

  • Solvent Effects: The choice of solvent can influence the reactivity of NaBH₄. While methanol is often used, its reaction with NaBH₄ can reduce the effective concentration of the hydride. Using a co-solvent like THF can be beneficial.[1]

Troubleshooting Protocol:

  • Increase Molar Excess of NaBH₄: Gradually increase the molar equivalents of NaBH₄. Start with a 4-5 fold excess and monitor the reaction progress by TLC or HPLC.

  • Elevate Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.

  • Optimize Solvent System: A NaBH₄/Methanol system in refluxing THF is a reported method to enhance the reduction of esters.[1]

  • Use of Additives: The addition of Lewis acids like Lithium Chloride (LiCl) can activate the ester carbonyl towards reduction by NaBH₄. A patent describes the use of a NaBH₄ and LiCl mixture in THF for the reduction of methyl 4-picolinate.[3]

Q2: I'm observing byproducts that suggest over-reduction of the pyridine ring. How can I prevent this?

A2: Over-reduction, leading to dihydropyridine or piperidine derivatives, can occur with powerful reducing agents or under harsh reaction conditions.[4]

  • Mechanism of Over-reduction: The pyridine ring can be susceptible to nucleophilic attack by hydride, especially when the nitrogen is protonated or coordinated to a Lewis acid. This dearomatization leads to the formation of partially or fully saturated rings.

Mitigation Strategies:

  • Choice of Reducing Agent: Prefer milder reducing agents. While LiAlH₄ is very efficient, it is more prone to over-reduction. NaBH₄ is generally a safer choice for this substrate.

  • Temperature Control: Maintain a controlled, lower reaction temperature. Over-reduction is more likely to occur at elevated temperatures.

  • pH Control during Workup: Acidic workup can promote side reactions. A careful, cooled, and controlled neutralization is recommended.

Parameter Incomplete Reduction Over-reduction
Primary Cause Insufficient reducing power/conditionsExcessively harsh reduction conditions
Key Indicator Presence of starting esterByproducts with higher Rf on TLC, mass spec data indicating addition of H₂ or 2H₂
Solution Increase NaBH₄ excess, gentle heating, use of additives (e.g., LiCl)Use NaBH₄ instead of LiAlH₄, maintain low temperature, careful workup
Synthesis via Grignard Reaction

This route typically involves the reaction of a 4-pyridyl Grignard reagent (e.g., from 4-chloropyridine or 4-bromopyridine) with an electrophile like formaldehyde.

Q1: My Grignard reaction is producing a significant amount of a non-polar byproduct, which I suspect is a bipyridyl compound. Why is this happening?

A1: The formation of bipyridyl-type byproducts is a classic side reaction in the preparation of Grignard reagents from aryl halides.[5][6][7]

  • Mechanism of Biphenyl Formation: This can occur through two main pathways:

    • Wurtz-type Coupling: The Grignard reagent, acting as a strong nucleophile, can attack an unreacted molecule of the starting pyridyl halide.

    • Radical Coupling: The formation of the Grignard reagent involves single electron transfer steps, which can generate pyridyl radicals. These radicals can then couple to form the bipyridyl dimer.[7]

Troubleshooting Protocol:

  • Slow Addition of Pyridyl Halide: Add the solution of the pyridyl halide to the magnesium turnings very slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent.[7]

  • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can favor radical formation and subsequent coupling.[8]

  • Highly Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Water will quench the Grignard reagent, leading to lower yields and potentially promoting side reactions.

  • Initiation of the Grignard Reaction: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface and ensure a smooth initiation of the reaction.

Q2: I am using formaldehyde as the electrophile, but my yields are low, and I'm isolating unreacted starting material and some polymeric material. What is going wrong?

A2: Reactions with formaldehyde can be tricky due to its physical state and tendency to polymerize.

  • Formaldehyde Source: Using paraformaldehyde requires depolymerization before it can react, which can be inefficient. Gaseous formaldehyde is difficult to handle on a lab scale. A solution of formaldehyde in an appropriate solvent is often the best choice.

  • Cannizzaro-Tishchenko Reaction: Formaldehyde can undergo a self-redox reaction (Cannizzaro-Tishchenko) in the presence of a strong base like a Grignard reagent, leading to the formation of formate and methanol, which will quench the Grignard reagent.[9]

Mitigation Strategies:

  • Use of a Suitable Formaldehyde Source: A solution of formaldehyde in an anhydrous solvent like THF is preferable.

  • Inverse Addition: Add the Grignard reagent slowly to the formaldehyde solution at a low temperature (e.g., 0 °C) to maintain an excess of the electrophile and minimize side reactions of the Grignard reagent.

  • Careful Stoichiometry: Use a slight excess of formaldehyde to ensure complete consumption of the Grignard reagent.

Synthesis via Oxidation of 4-Picoline

This method involves the oxidation of the methyl group of 4-picoline (4-methylpyridine) to a hydroxymethyl group.

Q1: My oxidation of 4-picoline is producing isonicotinic acid as the major product, not the desired alcohol. How can I control the oxidation?

A1: Over-oxidation is a significant challenge in this synthetic route. The primary alcohol is susceptible to further oxidation to the aldehyde and then to the carboxylic acid under the reaction conditions.[10][11]

  • Mechanism of Over-oxidation: The oxidation of the methyl group proceeds in a stepwise manner. The intermediate aldehyde is often more readily oxidized than the starting material, making it difficult to stop the reaction at the alcohol stage.[10]

Controlling the Oxidation:

  • Choice of Oxidizing Agent: Avoid strong, aggressive oxidizing agents like potassium permanganate or nitric acid under harsh conditions, as these will favor the formation of the carboxylic acid.[11] Milder and more selective oxidizing agents should be employed.

  • Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the oxidizing agent. Lower temperatures and shorter reaction times can help to minimize over-oxidation.

  • Alternative Two-Step Approach: A more controlled method is to first introduce a halogen to the methyl group (e.g., via N-bromosuccinimide) followed by hydrolysis to the alcohol.

Oxidizing Agent Typical Product Recommendation
KMnO₄, heatIsonicotinic acidNot recommended for alcohol synthesis
Nitric AcidIsonicotinic acidNot recommended for alcohol synthesis
SeO₂4-PyridinecarboxaldehydeCan be a route to the alcohol via subsequent reduction
NBS, then hydrolysisPyridin-4-ylmethanolA more controlled, two-step alternative

Frequently Asked Questions (FAQs)

Q: What is the purpose of converting Pyridin-4-ylmethanol to its hydrochloride salt?

A: The hydrochloride salt is often prepared for several reasons:

  • Increased Stability: The salt form is generally more stable and less prone to degradation than the free base.[12]

  • Improved Handling: Pyridin-4-ylmethanol is a low-melting solid or an oil at room temperature, which can be difficult to handle and purify. The hydrochloride salt is typically a crystalline solid with a well-defined melting point, making it easier to handle, weigh, and purify by recrystallization.[12]

  • Enhanced Solubility: The hydrochloride salt is generally more soluble in water and polar protic solvents compared to the free base.[12]

Q: I am having trouble purifying the final this compound. What are some common issues and solutions?

A: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the properties of the salt itself.

  • Removal of Non-basic Impurities: If your synthesis involved a Grignard reaction, non-polar byproducts like bipyridyls can be removed by extraction with a non-polar solvent (e.g., hexane or diethyl ether) from an acidic aqueous solution of your product. The hydrochloride salt will remain in the aqueous layer.

  • Recrystallization: Recrystallization is the most common method for purifying the hydrochloride salt. A common solvent system is ethanol/diethyl ether or isopropanol/diethyl ether. The product is dissolved in the minimum amount of hot alcohol, and then ether is added until turbidity is observed. Upon cooling, the purified salt should crystallize.

  • Hydrolysis: Be aware that the hydrochloride salt can be hygroscopic. Store it in a desiccator to prevent moisture absorption, which could potentially lead to hydrolysis of any ester impurities or affect the crystalline structure.

Q: How do I prepare the hydrochloride salt from the free base?

A: The hydrochloride salt is typically prepared by dissolving the purified Pyridin-4-ylmethanol free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and then bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).[13] The salt will precipitate out of the solution and can be collected by filtration.

Experimental Protocol: Preparation of this compound

  • Dissolve the purified Pyridin-4-ylmethanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the stirred solution, or add a stoichiometric amount of a standardized solution of HCl in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum.

Logical Relationship Diagram: Troubleshooting Grignard Synthesis

Caption: Troubleshooting workflow for Grignard synthesis of Pyridin-4-ylmethanol.

References

  • Filo. (2023, October 7). Why is biphenyl formed as a by-product in a grignard reaction? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Retrieved from [Link]

  • Gauth. (n.d.). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. Retrieved from [Link]

  • Reddit. (2023, February 28). Is biphenyl as byproduct of Grignard by nucleophilic aromatic substitution? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction of pyridine carboxylic esters with sodium borohydride. Retrieved from [Link]

  • PMC - NIH. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Retrieved from [Link]

  • Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. (n.d.). Retrieved from [Link]

  • MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408486A - Preparation method of 4-pyridinemethanol.
  • PubChem - NIH. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • PubMed Central. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. Retrieved from [Link]

  • ResearchGate. (2021, June 16). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(4-vinylpyridine) catalyzed hydrolysis of methyl bromide to methanol and dimethyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

Sources

Technical Support Center: Degradation Pathways of Pyridin-4-ylmethanol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridin-4-ylmethanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability of this compound in solution. Here, we will explore its degradation pathways, provide troubleshooting for common experimental issues, and offer detailed protocols to ensure the integrity of your results.

Foundational Stability Profile

This compound is a pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds. Understanding its stability is critical for developing robust synthetic routes, formulating stable drug products, and defining appropriate storage conditions.

The primary points of reactivity on the molecule are the hydroxymethyl group, the pyridine ring's nitrogen atom, and the aromatic ring itself. Its degradation is primarily influenced by oxidative stress, light exposure, and, to a lesser extent, pH and temperature.

Major Degradation Pathways

Forced degradation studies are essential to understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than standard accelerated stability testing. These studies help elucidate degradation pathways and are a regulatory expectation.[1][2][3]

Oxidative Degradation

The most significant degradation pathway for Pyridin-4-ylmethanol in solution is oxidation.[4] The benzylic-like hydroxymethyl group is readily oxidized, typically by agents like hydrogen peroxide (H₂O₂), atmospheric oxygen, or metal ion catalysis.

  • Mechanism: The oxidation proceeds in a two-step process:

    • Step 1: The primary alcohol is oxidized to an intermediate aldehyde, 4-pyridinecarboxaldehyde.

    • Step 2: The aldehyde is rapidly oxidized further to the corresponding carboxylic acid, Isonicotinic Acid (also known as pyridine-4-carboxylic acid).[5][6]

Isonicotinic acid is the major and most commonly observed degradation product in oxidative stress studies.[4][5]

A secondary, less common oxidative pathway involves the oxidation of the pyridine nitrogen atom to form Pyridin-4-ylmethanol N-oxide . This degradant is highly polar and can present unique analytical challenges.

Oxidative Degradation of Pyridin-4-ylmethanol cluster_main Primary Pathway cluster_secondary Secondary Pathway P4M Pyridin-4-ylmethanol Aldehyde 4-Pyridinecarboxaldehyde (Intermediate) P4M->Aldehyde [O] N_Oxide Pyridin-4-ylmethanol N-oxide (Minor Degradant) P4M->N_Oxide [O] INA Isonicotinic Acid (Major Degradant) Aldehyde->INA [O] P4M_Start P4M_Start->P4M

Fig. 1: Oxidative degradation pathways.
Photodegradation

Pyridine and its derivatives are known to be light-sensitive.[4][7] Exposure to light, particularly UV radiation, can induce photochemical reactions.[4] While specific photolytic products for Pyridin-4-ylmethanol are not extensively detailed in readily available literature, studies on pyridine itself show that UV irradiation can lead to ring-opening and the formation of smaller aliphatic molecules, such as succinic acid.[8][9]

Therefore, it is crucial to protect solutions of this compound from light to prevent the formation of a complex array of photoproducts.[4]

pH and Thermal Degradation
  • Hydrolytic Degradation: Pyridin-4-ylmethanol is generally stable across a wide pH range at ambient temperature.[4] However, at elevated temperatures, extreme acidic or basic conditions can potentially catalyze degradation, although this is less pronounced than oxidative or photolytic pathways.[4]

  • Thermal Degradation: In the absence of other stressors (like oxygen or light), the molecule shows good thermal stability in solution. Significant degradation typically requires temperatures well above those used in standard accelerated stability studies (e.g., >60-80°C).[4][10]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues researchers may encounter during experimental work.

Q1: I'm performing a forced degradation study with H₂O₂, and my mass balance is low (<90%). Where did my compound go?

A1: This is a common issue. Several factors could be at play:

  • Formation of Non-UV Active Degradants: Aggressive oxidation may lead to ring-opening or the formation of small aliphatic fragments that do not have a chromophore and are therefore invisible to UV detectors.[8][9]

  • Formation of Highly Polar Compounds: The formation of Isonicotinic Acid and especially the N-oxide derivative results in compounds that are much more polar than the parent.[11] If your reversed-phase HPLC method is not optimized for polar analytes, these degradants may elute in the solvent front, co-elute with the injection peak, and not be properly quantified.

  • Adsorption: Degradation products can sometimes be highly reactive or charged, leading to irreversible adsorption onto surfaces like glass vials or HPLC column frits.

Troubleshooting Steps:

  • Use a Mass Spectrometer (MS): An MS detector can help identify degradants that lack a UV chromophore or are present at low levels.

  • Modify Your HPLC Method:

    • Reduce the initial percentage of organic solvent (e.g., start with 1-5% instead of 10%).

    • Consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is specifically designed to retain very polar compounds.[11]

    • Ensure your mobile phase pH is appropriate to control the ionization state of the acidic (Isonicotinic Acid) and basic (parent) compounds for better retention and peak shape.

Q2: My Pyridin-4-ylmethanol peak is tailing in my reversed-phase HPLC analysis. What's causing this?

A2: Peak tailing for basic compounds like pyridines is often due to secondary interactions with the silica backbone of the C18 column. The pyridine nitrogen (pKa ~5.2-6) can be protonated and interact with residual, acidic silanol groups on the stationary phase.[12]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Buffer the aqueous portion of your mobile phase to a pH of 3 or below. This ensures the silanol groups are not ionized and the basic pyridine is consistently protonated, minimizing secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help mask the residual silanols more effectively.

  • Use a Modern, End-capped Column: Columns with advanced end-capping (e.g., "shielded" or "polar-endcapped") are designed to minimize these secondary interactions.

  • Check for Column Degradation: Persistent tailing, especially with a loss of resolution, may indicate that the column itself is degrading and needs to be replaced.[13]

Q3: I see a new peak growing in my solution even when stored in the dark at 4°C. What is it?

A3: This is almost certainly due to oxidation from dissolved oxygen in your solvent.[4] The most likely degradant is Isonicotinic Acid.[5]

Prevention:

  • De-gas Your Solvents: Before preparing your stock or sample solutions, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes.

  • Use Fresh Solutions: Prepare solutions fresh daily for the most sensitive experiments.

  • Blanket with Inert Gas: For longer-term storage, overlay the solution in the vial with nitrogen or argon before capping.

Q4: How can I confirm the identity of the major oxidative degradant?

A4: The best approach is multi-faceted:

  • Co-injection: Purchase a reference standard of Isonicotinic Acid.[6][14] Prepare a solution and inject it separately to determine its retention time. Then, spike your degraded sample with the standard. If the peak of interest increases in size without a new peak appearing, it strongly confirms the identity.

  • LC-MS Analysis: Analyze the degraded sample by LC-MS. The mass of Isonicotinic Acid (C₆H₅NO₂, molecular weight 123.11 g/mol ) should be readily identifiable.[14]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can provide an exact mass measurement, allowing you to confirm the elemental composition.

Key Experimental Protocols

Protocol 4.1: Forced Degradation Study

This protocol outlines a standard approach for conducting forced degradation studies as recommended by ICH guidelines.[10][15] The goal is to achieve 5-20% degradation of the parent compound.[16][17]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

2. Stress Conditions (Perform in parallel):

  • Control: Mix 1 mL of stock solution with 1 mL of purified water. Keep at room temperature, protected from light.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.[4] Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.[4] Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[4] Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of purified water. Heat at 60°C for 48 hours, protected from light.

  • Photolytic Degradation: Mix 1 mL of stock solution with 1 mL of purified water in a quartz cuvette or clear glass vial. Expose to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15] Run a dark control concurrently.

3. Sample Analysis:

  • After the specified time, cool samples to room temperature.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 4.2).

Fig. 2: Workflow for a forced degradation study.
Protocol 4.2: Stability-Indicating HPLC-UV Method

This method is designed to separate Pyridin-4-ylmethanol from its primary oxidative degradant, Isonicotinic Acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with good end-capping.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5% to 40% B

    • 8-9 min: 40% to 5% B

    • 9-12 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Expected Elution Order:

  • Isonicotinic Acid (more polar, elutes earlier).

  • Pyridin-4-ylmethanol (less polar, elutes later).

Table 1: Summary of Analytical Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z, ESI+)Notes
Isonicotinic Acid ~ 2.5 - 3.5124.0 [M+H]⁺Highly polar. Elutes early in reversed-phase.
Pyridin-4-ylmethanol ~ 4.0 - 5.0110.1 [M+H]⁺, 92.1 [M-H₂O+H]⁺Parent compound.
Pyridin-4-ylmethanol N-oxide < 2.5126.1 [M+H]⁺Very polar. May require HILIC for good retention.[11]

References

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • ICH Q1A(R2) Guideline. (2003). International Council for Harmonisation. [Link]

  • Mondal, S., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]

  • [Biodegradation of pyridine under UV irradiation]. (2010). PubMed. [Link]

  • UV photolysis for accelerating pyridine biodegradation. (2010). PubMed. [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. (2010). ResearchGate. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). MedCrave. [Link]

  • Retention of Pyridine N-Oxides on HPLC. (2012). Chromatography Forum. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Forced degradation studies | Download Table. (2021). ResearchGate. [Link]

  • Troubleshooting Common HPLC Issues. (2024). Labcompare.com. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]

  • Pyridine 1613. (1994). NIOSH - CDC. [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Blog. [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). OSHA. [Link]

  • Oxidation of methyl-pyridines. (1957).
  • 4-Hydroxymethylpyridine. (n.d.). PubChem - NIH. [Link]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (2010). ResearchGate. [Link]

  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. (2010). ResearchGate. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI. [Link]

  • Quinine. (n.d.). Wikipedia. [Link]

Sources

Improving the purity of Pyridin-4-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Pyridin-4-ylmethanol Hydrochloride

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods to enhance its purity. As a key intermediate in pharmaceutical synthesis, the purity of this compound is critical for ensuring reaction efficiency, reproducibility, and the integrity of the final product.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the "why" behind experimental choices, empowering you to adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that I should be aware of?

A1: this compound is the salt form of 4-Pyridinemethanol (also known as 4-pyridylcarbinol). Key properties include:

  • Appearance: Typically a white to off-white crystalline solid.[1]

  • Solubility: The hydrochloride salt form enhances its solubility in polar solvents, particularly water, compared to its free base.[1] It is generally soluble in lower alcohols like methanol and ethanol but has poor solubility in nonpolar organic solvents.

  • Stability: As a salt, it is generally more stable and easier to handle than the free base.[1] It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[2]

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can originate from the synthetic route or degradation. Common synthesis often involves the oxidation of 4-methylpyridine (4-picoline). Therefore, potential impurities include:

  • Unreacted Starting Material: Residual 4-methylpyridine.

  • Over-oxidation Products: Isonicotinic acid (Pyridine-4-carboxylic acid).

  • Related Pyridines: Other pyridine derivatives from the starting materials.

  • Solvent Residues: Trapped solvents from synthesis or a previous purification attempt.

  • Colorimetric Impurities: Degradation or side-reaction products that may impart a yellow or brown hue to the material.

Q3: Which analytical techniques are most suitable for assessing the purity of my sample?

A3: A multi-pronged approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful methods.[3][4]

Parameter HPLC-UV GC-MS ¹H NMR Spectroscopy
Primary Use Quantifying purity and detecting non-volatile impurities.Detecting volatile impurities and residual solvents.Structural confirmation and detection of structurally similar impurities.
Sensitivity High (µg/mL range).[3]Very High (ng/mL range).[3]Moderate; generally requires >1% impurity for easy detection.
Sample Prep Dissolution in mobile phase.[3]Derivatization may be needed for the non-volatile salt.Dissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆).
Key Advantage Robust, widely available, and excellent for quantitative analysis of the main component.[3]High selectivity and sensitivity for volatile contaminants.[3]Provides definitive structural information about the compound and any impurities.

Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My solid is off-white, yellow, or tan, not the expected pure white.
  • Probable Cause: This discoloration is typically due to the presence of trace, highly conjugated or polymeric impurities. These often arise from minor side reactions or oxidation of the pyridine ring.

  • Solution: Activated Carbon Treatment & Recrystallization

    • Rationale: Activated carbon has a high surface area and adsorbs large, flat, nonpolar molecules, which are characteristic of many colorimetric impurities. By adding it to the hot solution before recrystallization, these impurities are trapped and removed during hot filtration.

    • Protocol:

      • Choose an appropriate recrystallization solvent (e.g., a mixture of isopropanol and water).

      • Dissolve the crude this compound in the minimum amount of the hot solvent.

      • Add a small amount of activated carbon (typically 1-2% of the solute mass). Caution: Add carbon to the hot solution carefully, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the carbon and then reheat it.

      • Swirl the hot mixture for 2-5 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

      • Allow the clear, hot filtrate to cool slowly to induce crystallization.

Problem 2: I am getting very low yields after recrystallization.
  • Probable Causes:

    • Excess Solvent: Too much solvent was used during the dissolution step, preventing the solution from becoming supersaturated upon cooling.[5]

    • Inappropriate Solvent: The compound has high solubility in the chosen solvent even at low temperatures.

    • Premature Crystallization: The compound crystallized in the funnel during hot filtration, reducing the amount of material in the filtrate.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture.

    • Use an Anti-Solvent System: If the compound is too soluble, consider an anti-solvent (a solvent in which the compound is insoluble but is miscible with the dissolving solvent). Dissolve the compound in a minimal amount of hot "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., ethyl acetate or diethyl ether) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

    • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing the hot filtration. This can be done by placing them in an oven or rinsing with hot solvent.

Problem 3: An oil precipitates out of the solution instead of crystals.
  • Probable Causes:

    • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase (oiling out).

    • High Supersaturation: The solution is too concentrated, or it was cooled too rapidly, causing the compound to separate from the solution faster than it can form an ordered crystal lattice.[5]

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal to provide a nucleation site.[5]

    • Change Solvents: Select a different solvent or solvent system where the compound's solubility is lower.

Problem 4: My NMR/HPLC analysis still shows impurities after recrystallization.
  • Probable Cause: The impurity has a very similar solubility profile to your target compound in the chosen recrystallization solvent, making separation by this method ineffective.

  • Solution: Column Chromatography

    • Rationale: When recrystallization fails, column chromatography offers a different separation mechanism based on the differential adsorption of the compound and impurities to a stationary phase.

    • General Protocol:

      • Stationary Phase: Silica gel is a good starting point.

      • Mobile Phase (Eluent): A polar solvent system is required. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is often effective. For example, start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10% methanol).

      • Procedure: Dissolve the crude material in a minimal amount of the eluent, adsorb it onto a small amount of silica gel, and load it onto the prepared column. Elute the column with the solvent gradient, collecting fractions and analyzing them by TLC or HPLC to identify the pure product.

Visualized Workflows and Protocols

Diagram: Purification Method Selection

This decision tree can help you choose the most appropriate purification strategy based on your initial observations.

Purification_Decision_Tree start Start: Crude Pyridin-4-ylmethanol HCl is_colored Is the solid discolored (yellow/brown)? start->is_colored carbon_step Perform Activated Carbon Treatment during Recrystallization is_colored->carbon_step Yes recrystallize Perform Recrystallization is_colored->recrystallize No carbon_step->recrystallize analyze_purity Analyze Purity (HPLC/NMR) recrystallize->analyze_purity is_pure Is purity >99%? analyze_purity->is_pure end_reassess Re-assess Purification Strategy analyze_purity->end_reassess Still Impure chromatography Purify by Silica Gel Column Chromatography is_pure->chromatography No end_pure Product is Pure is_pure->end_pure Yes chromatography->analyze_purity

Caption: Decision tree for selecting a purification method.

Protocol 1: Optimized Recrystallization

This protocol provides a detailed workflow for recrystallizing this compound.

Recrystallization_Workflow cluster_steps Recrystallization Protocol A 1. Solvent Selection: Test solubility in various polar solvents (e.g., Isopropanol/Water, Ethanol/Water). B 2. Dissolution: Place crude solid in flask. Add minimum amount of hot solvent until fully dissolved. A->B C 3. Hot Filtration (Optional): If solution is colored or has particulates, filter hot. Use pre-heated glassware. B->C D 4. Slow Cooling: Cover flask and allow to cool slowly to room temperature on the benchtop. C->D E 5. Further Cooling: Place flask in an ice bath for >30 minutes to maximize crystal yield. D->E F 6. Isolation: Collect crystals by vacuum filtration. Wash with a small amount of ice-cold solvent. E->F G 7. Drying: Dry crystals under vacuum to a constant weight. F->G

Caption: Step-by-step workflow for recrystallization.

  • Solvent Selection: The goal is to find a solvent or solvent system that dissolves the compound when hot but not when cold.[6] For this compound, start with alcohol/water mixtures like Isopropanol/H₂O or Ethanol/H₂O.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Heat the chosen solvent and add it portion-wise to the solid with swirling until everything just dissolves.

  • Decolorization (if needed): If the solution is colored, cool it slightly, add activated carbon, reheat to boiling for a few minutes, and perform a hot filtration.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC-UV

This method is adapted from established protocols for pyridine derivatives.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol. A good starting point is an isocratic elution with 80:20 buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (characteristic absorbance for the pyridine ring).[3]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve your purified sample in the mobile phase to a similar concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

  • Organic Syntheses Procedure. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses Procedure. 4-ACETYLPYRIDINE. [Link]

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • ChemBK. 4-Pyridinemethanol. [Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

Removal of unreacted starting materials from Pyridin-4-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyridin-4-ylmethanol hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials from your final product. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your research.

Introduction: The Challenge of Purity

Pyridin-4-ylmethanol is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its synthesis, often involving the reduction of a carbonyl group at the 4-position of the pyridine ring, can sometimes be incomplete, leading to contamination of the final product with unreacted starting materials. The hydrochloride salt, while often enhancing stability and water solubility, necessitates specific purification strategies.[2] This guide will walk you through the identification and removal of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should be looking for in my this compound sample?

A1: The identity of unreacted starting materials is directly linked to your synthetic route. The most common precursor is a 4-substituted pyridine where the substituent is at a higher oxidation state than the hydroxymethyl group. Common starting materials include:

  • Methyl 4-picolinate: A widely used starting material for reduction reactions.[1]

  • Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Another common precursor for reduction.

  • Isonicotinic acid: Can be an impurity if the reduction of a carboxylic acid or ester is incomplete.

The presence of these impurities can often be detected by analytical techniques such as HPLC, GC, or NMR spectroscopy by comparing the spectra of your product with that of a pure standard.[3]

Q2: My this compound is off-white or yellowish. Does this indicate the presence of starting materials?

A2: While a change in color, often to yellow or brown, can be an indicator of impurities, it is not exclusively due to unreacted starting materials.[3] Discoloration in pyridine-containing compounds can also arise from:

  • Degradation products: Pyridine and its derivatives can be sensitive to light and air, leading to the formation of colored degradation products.[3]

  • Residual solvents or reagents: Trace amounts of reagents from the synthesis or workup can also impart color.

Therefore, while color change is a reason to investigate the purity of your sample, it is not a definitive confirmation of starting material contamination. Analytical confirmation is always recommended.

Q3: How does the hydrochloride salt form affect the purification strategy?

A3: The hydrochloride salt form significantly alters the solubility profile of the molecule compared to its free base, Pyridin-4-ylmethanol. This compound is generally a white to off-white crystalline solid that is soluble in water.[2] In contrast, the free base has better solubility in many organic solvents. This difference is the cornerstone of several purification strategies, particularly acid-base extraction.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols for the removal of common unreacted starting materials. The choice of method will depend on the specific impurity and the scale of your reaction.

Issue 1: Contamination with Unreacted Methyl 4-Picolinate

The primary difference between this compound and methyl 4-picolinate is the polarity and the presence of the acidic proton on the pyridinium ion. We can exploit these differences in polarity and solubility for separation.

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility in a specific solvent system.[4]

Rationale: The ideal recrystallization solvent will dissolve the this compound at an elevated temperature but will have limited ability to dissolve it at lower temperatures. Conversely, the impurity (methyl 4-picolinate) should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for hot filtration).

Recommended Solvent System: Isopropanol/Methanol mixture.

Step-by-Step Protocol: Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound containing the methyl 4-picolinate impurity. Add a minimal amount of a 9:1 isopropanol/methanol solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more of the solvent mixture in small portions until all the solid has just dissolved. Avoid adding an excess of solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]

  • Crystal Formation: If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor containing the dissolved impurity.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Summary: Solvent Selection for Recrystallization

SolventSolubility of Pyridin-4-ylmethanol HClSolubility of Methyl 4-PicolinateRationale
Isopropanol Moderately soluble when hot, sparingly soluble when coldSolubleGood for precipitating the desired product upon cooling.
Methanol Highly solubleHighly solubleUsed in a small amount to aid initial dissolution.
Water Highly solubleSparingly solubleNot ideal for recrystallization as the product may not readily precipitate upon cooling.

This method leverages the difference in basicity between the product and the starting material.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with aq. HCl start->wash1 extract1 Aqueous Layer: Pyridin-4-ylmethanol HCl (Protonated) wash1->extract1 Product moves to aqueous layer organic1 Organic Layer: Methyl 4-Picolinate wash1->organic1 Impurity remains basify Basify Aqueous Layer with aq. NaOH extract1->basify extract2 Extract with Organic Solvent basify->extract2 organic2 Organic Layer: Pyridin-4-ylmethanol (Free Base) extract2->organic2 final Dry, Evaporate, and Treat with HCl to get Pure Product organic2->final start Impure Pyridin-4-ylmethanol HCl check_impurity Identify Impurity (NMR, HPLC, GC) start->check_impurity is_ester Is it Methyl 4-Picolinate? check_impurity->is_ester is_aldehyde Is it Isonicotinaldehyde? check_impurity->is_aldehyde recrystallize Recrystallize from Isopropanol/Methanol is_ester->recrystallize Yes acid_base Perform Acid-Base Extraction is_ester->acid_base Alternative bisulfite Use Bisulfite Adduct Formation Protocol is_aldehyde->bisulfite Yes end_pure Pure Product recrystallize->end_pure acid_base->end_pure bisulfite->end_pure

Caption: Decision tree for selecting a purification method.

Conclusion

The successful removal of unreacted starting materials from this compound is critical for downstream applications. By understanding the chemical properties of both the desired product and the potential impurities, appropriate purification strategies such as recrystallization and acid-base extraction can be effectively implemented. Always rely on analytical data to confirm the purity of your final product.

References

  • Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Available at: [Link]

  • ChemBK. 4-Pyridinemethanol. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Organic Syntheses. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Available at: [Link]

  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. CN103408486A - Preparation method of 4-pyridinemethanol.
  • ChemBK. Pyridine-4-methanol. Available at: [Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

Technical Support Center: Scaling Up Pyridin-4-ylmethanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pyridin-4-ylmethanol hydrochloride. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and scalable process.

Overview of the Core Synthesis Pathway

The most common and industrially viable route to Pyridin-4-ylmethanol is the reduction of an isonicotinic acid ester, typically methyl or ethyl isonicotinate. This is followed by the formation of the hydrochloride salt. The reduction is generally achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) being a frequent choice due to its favorable cost, safety profile, and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄).

The overall transformation consists of three key stages:

  • Esterification: Conversion of isonicotinic acid to its corresponding ester.

  • Reduction: Selective reduction of the ester functional group to a primary alcohol.

  • Salt Formation: Reaction of the resulting Pyridin-4-ylmethanol with hydrochloric acid to yield the desired hydrochloride salt.

Each of these stages presents unique challenges, particularly when scaling up from grams to kilograms.

Visualizing the Core Reaction

Synthesis_Pathway cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation Isonicotinic_Acid Isonicotinic Acid Ester Methyl Isonicotinate Isonicotinic_Acid->Ester CH₃OH, H₂SO₄ Methanol Pyridin-4-ylmethanol Ester->Methanol 1. NaBH₄, Solvent 2. Quench HCl_Salt Pyridin-4-ylmethanol HCl Methanol->HCl_Salt HCl (gas or solution)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: The Reduction Reaction

Q1: My reduction of methyl isonicotinate is sluggish or incomplete, resulting in low yield. What are the potential causes and solutions?

A1: This is a common issue, often exacerbated at scale. Several factors could be at play:

  • Cause A: Low Reaction Temperature. The reduction may not have reached its activation energy.[1] While NaBH₄ reductions are often run at cooler temperatures to control exotherms, the reaction can stall if it's too cold.

    • Solution: Verify the internal reaction temperature, not just the bath temperature. For large reactors, there can be a significant temperature gradient. Consider a slow ramp-up to a moderate temperature (e.g., 40-50°C) after the initial exotherm is controlled.

  • Cause B: Poor Reagent Quality or Stoichiometry. The sodium borohydride may have degraded due to improper storage (it is hygroscopic) or the stoichiometry may be insufficient.[1][2]

    • Solution: Always use freshly opened or properly stored NaBH₄.[2] It's advisable to use a molar excess of NaBH₄; a 2 to 4-fold excess is common for ester reductions. A protocol for a similar reduction of methyl nicotinate uses a significant excess of NaBH₄.[3]

  • Cause C: Inadequate Solvent System. The choice of solvent is critical. While NaBH₄ can reduce esters in protic solvents like methanol or ethanol, the reaction is often slower than in aprotic solvents.[3]

    • Solution: A mixture of solvents can be highly effective. For example, using tetrahydrofuran (THF) as the main solvent with the slow addition of methanol can enhance the reactivity of NaBH₄.[3] This "NaBH₄-MeOH system" has been shown to be effective for reducing aromatic esters.[3] Some processes also use additives like lithium chloride (LiCl) in THF to form a more potent reducing cocktail.[4]

Q2: I'm observing significant side products in my crude reaction mixture. How can I improve selectivity?

A2: Side product formation is a major challenge, especially concerning over-reduction or dimerization.[1]

  • Cause A: Over-reduction of the Pyridine Ring. Under harsh conditions (high temperature, high concentration of reducing agent), the pyridine ring itself can be reduced.[1]

    • Solution: The key is careful control of reaction parameters.

      • Temperature Control: Maintain a controlled temperature profile. Use a jacketed reactor with efficient cooling.

      • Controlled Addition: Add the reducing agent portion-wise or as a solution over an extended period. This keeps the instantaneous concentration of the hydride low, favoring the reduction of the more reactive ester group.

  • Cause B: Dimerization or Polymerization. These side reactions can be promoted by high temperatures or the presence of impurities.[1]

    • Solution: Ensure your starting materials are of high purity. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may form reactive impurities.

Category 2: Work-up and Isolation

Q3: The quenching step of my large-scale reaction is violent and difficult to control. How can I do this more safely?

A3: Quenching excess hydride is one of the most hazardous steps in this process, as it generates hydrogen gas and heat.

  • Causality: The reaction of NaBH₄ with a protic source (water, acid) is highly exothermic and releases flammable hydrogen gas. On a large scale, the heat and gas evolution can overwhelm a reactor's cooling and venting capacity.

  • Solution: Reverse Quench & Temperature Control.

    • Cool the Reaction: Before quenching, cool the reaction mixture significantly (e.g., to 0-5°C).

    • Use a Reverse Quench: Instead of adding the quenching agent to the reaction vessel, slowly transfer the reaction mixture to a separate, well-stirred vessel containing the cooled quenching solution (e.g., dilute acetic acid or saturated ammonium chloride solution).[3] This ensures the excess hydride is always the limiting reagent during the quench.

    • Monitor Gas Evolution: Use a gas flow meter or bubbler to monitor the rate of hydrogen evolution. The addition rate should be controlled to keep gas evolution at a manageable level.

Q4: I am struggling with the product's final purity and color. What purification strategies are scalable?

A4: Achieving high purity for the hydrochloride salt is crucial. Color is often due to trace impurities that are difficult to remove.

  • Strategy 1: Acid-Base Extraction. Before salt formation, purify the free base (Pyridin-4-ylmethanol). As a basic pyridine derivative, it can be effectively purified by an acid-base workup.[1] Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities, and then wash with brine.

  • Strategy 2: Crystallization. Crystallization is a highly effective and scalable method for purification.[1]

    • For the Free Base: Pyridin-4-ylmethanol is a solid at room temperature (m.p. 52-56°C).[5] It can be crystallized from a suitable solvent system like toluene/heptane.

    • For the HCl Salt: The hydrochloride salt can be crystallized from solvents like isopropanol (IPA), ethanol, or a mixture of ethanol and ethyl acetate. The key is to find a system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Strategy 3: Activated Carbon Treatment. If color is a persistent issue, a charcoal (activated carbon) treatment of the free base solution before the final crystallization or salt formation can be very effective at removing colored impurities.

Key Scale-Up Parameters & Considerations

Transitioning from bench to pilot plant requires careful consideration of physical and chemical parameters that may have been negligible at a smaller scale.

ParameterLab Scale (Grams)Pilot/Industrial Scale (Kilograms)Rationale & Key Challenges
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; heat removal is a major concern.The reduction is exothermic. Inadequate cooling can lead to runaway reactions and side-product formation.[1] A jacketed reactor with precise temperature control is essential.
Reagent Addition Can be added quickly or in one portion.Must be done slowly and in a controlled manner (e.g., via addition funnel or pump).Controls the exotherm and minimizes local high concentrations of reagents, which can lead to side reactions like over-reduction.[1]
Mixing Efficient mixing with a simple magnetic stir bar.Requires carefully designed impellers (e.g., pitched-blade turbine) to ensure homogeneity.Poor mixing can lead to localized hot spots, incomplete reaction, and lower yields. For the quench step, inefficient mixing can cause dangerous pockets of gas to form.
Quenching Often done by adding water/acid directly to the flask.HIGHLY DANGEROUS. A reverse quench is strongly recommended.The volume of hydrogen gas produced at scale is significant and poses a major fire and explosion risk.[2][6]
Isolation Filtration on a Büchner funnel.Requires larger equipment like a Nutsche filter-dryer or centrifugation.Handling large volumes of solids and flammable solvents requires specialized, enclosed equipment to ensure operator safety and minimize solvent loss.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Pyridin-4-ylmethanol

This protocol is adapted from literature procedures for ester reduction and is intended as a starting point.[3][7]

  • Setup: Equip a dry 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: Suspend sodium borohydride (7.6 g, 0.2 mol) in anhydrous THF (150 mL).

  • Addition of Ester: Dissolve methyl isonicotinate (13.7 g, 0.1 mol) in THF (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the NaBH₄ suspension over 30 minutes, maintaining the temperature below 25°C with an ice bath.

  • Methanol Co-solvent: After the ester addition is complete, add methanol (20 mL) dropwise via the dropping funnel over 1 hour. A mild exotherm and gas evolution will be observed.

  • Reaction: Once the methanol addition is complete, heat the mixture to a gentle reflux (approx. 65°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Cool the reaction mixture to 0°C. In a separate flask, prepare a cooled solution of saturated aqueous ammonium chloride (100 mL). Slowly transfer the reaction mixture via cannula into the quenching solution with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Pyridin-4-ylmethanol as an oil or waxy solid.

  • Purification (Optional): The crude product can be purified by crystallization from a mixture of toluene and heptane.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified Pyridin-4-ylmethanol (10.9 g, 0.1 mol) in isopropanol (100 mL).

  • Acidification: Cool the solution to 0-5°C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol dropwise until the pH is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will precipitate. Stir the slurry at 0-5°C for 1 hour.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield this compound.

Visualizing Troubleshooting and Scale-Up Logic

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze Crude by TLC/LCMS Start->Check_TLC Incomplete_Rxn Incomplete Reaction (Starting Material Remains) Check_TLC->Incomplete_Rxn Yes Side_Products Significant Side Products Check_TLC->Side_Products No Solution_Incomplete Increase Reaction Time Verify Reagent Quality Optimize Solvent/Temp Incomplete_Rxn->Solution_Incomplete Solution_Side_Products Lower Temperature Slow Reagent Addition Check for Impurities Side_Products->Solution_Side_Products

Caption: Decision tree for diagnosing the root cause of low reaction yield.

Key Considerations for Process Scale-Up

Scale_Up_Flow Lab Lab Scale (g) - Glassware - Magnetic Stirring - Direct Quench Pilot Pilot Plant (kg) - Jacketed Reactor - Mechanical Stirring - Controlled Addition - Reverse Quench Lab->Pilot Focus on: - Heat Management - Mixing Efficiency - Quench Safety Production Production (100s kg) - Process Automation - Closed-Loop Control - Specialized Isolation Pilot->Production Focus on: - Process Robustness - Cycle Time Optimization - Waste Minimization

Caption: Critical focus areas when moving from lab to pilot and production scales.

References

  • Google Patents. (2012). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents. (2014). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Comins, D. L. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • Movassaghi, M. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • Google Patents. (1998). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1961). US3192220A - Reduction of isonicotinic acid esters.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Retrieved January 17, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved January 17, 2026, from [Link]

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Retrieved January 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2013). CN103408486A - Preparation method of 4-pyridinemethanol.
  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved January 17, 2026, from [Link]

  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved January 17, 2026, from [Link]

  • ChemBK. (2022). 4-Pyridinemethanol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Guide to Preventing Discoloration of Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Pyridin-4-ylmethanol hydrochloride in their work. Discoloration of this compound upon storage is a common concern that can raise questions about its purity and suitability for use in sensitive applications. This document provides in-depth troubleshooting advice, preventative measures, and answers to frequently asked questions to ensure the integrity of your research material.

Troubleshooting Guide: My this compound Has Discolored

Encountering a yellow to brown discoloration in your typically white to off-white this compound can be alarming.[1][2] This color change is often an indicator of chemical degradation.[2] The following guide will help you diagnose the potential cause and take appropriate action.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for discolored this compound.

Deep Dive into Discoloration: Causes and Mechanisms

The discoloration of this compound is primarily attributed to the oxidation of the hydroxymethyl group. This process can be initiated or accelerated by several factors:

  • Oxidation: The primary degradation pathway involves the oxidation of the alcohol moiety, first to an aldehyde (4-pyridinecarboxaldehyde) and potentially further to a carboxylic acid (isonicotinic acid).[2] The formation of these conjugated systems can lead to the absorption of visible light, resulting in a colored appearance. The presence of atmospheric oxygen is a key driver of this process.

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light.[2] UV radiation can provide the energy to initiate oxidation reactions, leading to the formation of colored impurities.

  • Hydrolysis: Although the hydrochloride salt is generally more stable than the free base, the presence of moisture can facilitate degradation pathways.[3][4] Pyridine compounds can be susceptible to both acid and base-catalyzed hydrolysis.[2]

  • Incompatible Storage: Pyridine and its derivatives are incompatible with strong oxidizing agents and acids.[5][6] Storing this compound in proximity to such chemicals can lead to reactions that cause discoloration and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize the risk of discoloration and degradation, store this compound under the following conditions:

  • Temperature: In a cool environment, typically between 2-8°C.[7]

  • Light: Protected from light in an amber glass vial or a container wrapped in aluminum foil.

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture. For long-term storage, a desiccator is recommended.

  • Compatibility: Store away from strong oxidizing agents, acids, and bases.[5][6]

Q2: My this compound has slightly yellowed. Can I still use it?

A2: A slight yellowing may indicate the onset of degradation.[2] The suitability of the material depends on the sensitivity of your application. For non-critical applications, it may still be usable. However, for applications in drug development or quantitative studies, it is crucial to assess the purity of the compound. The appearance of new peaks in an analytical chromatogram is a definitive sign of degradation.[2]

Q3: How does the hydrochloride salt form affect the stability of Pyridin-4-ylmethanol?

A3: Converting amines to their hydrochloride salts is a common strategy to improve their water solubility and stability.[8] The salt form generally has a longer shelf-life compared to the free base.[8] However, hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air, which can potentially lead to degradation over time.[4]

Q4: What analytical techniques can I use to check the purity of my discolored sample?

A4: Several analytical methods can be employed to assess the purity of this compound and identify potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for quantifying polar aromatic compounds.[9] A reversed-phase HPLC method with UV detection is ideal.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds.[9][11]

  • UV-Vis Spectrophotometry: A simple and cost-effective method for quantification in simple matrices, as the pyridine ring has a characteristic UV absorbance.[9]

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general framework for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and sample matrix.

Objective: To determine the purity of a this compound sample and identify the presence of degradation products.

Materials:

  • This compound (sample and analytical standard)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound analytical standard at a concentration of 1 mg/mL in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a portion of the discolored this compound and dissolve it in the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution may be necessary to separate the parent compound from potential degradation products. A starting point could be:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Gradient to 50% A, 50% B

      • 10-12 min: Hold at 50% A, 50% B

      • 12-13 min: Return to 95% A, 5% B

      • 13-15 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm[9][10]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Compare the chromatogram of the sample to that of the analytical standard. Look for the appearance of new peaks, which would indicate the presence of impurities or degradation products.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Expected Purity and Degradation Profile
CompoundExpected Retention Time (Relative)Purity of Fresh SamplePurity of Discolored Sample
Pyridin-4-ylmethanol1.0>99%Variable (e.g., 85-95%)
4-Pyridinecarboxaldehyde<1.0Not DetectedMay be present
Isonicotinic Acid<1.0Not DetectedMay be present

Degradation Pathway Visualization

DegradationPathway cluster_conditions Accelerating Conditions A Pyridin-4-ylmethanol (White Solid) B 4-Pyridinecarboxaldehyde (Potential Colored Impurity) A->B Oxidation (Light, O2, Heat) C Isonicotinic Acid (Further Oxidation Product) B->C Further Oxidation Light Light O2 O2 Heat Heat Moisture Moisture

Sources

Optimizing temperature and reaction time for Pyridin-4-ylmethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyridin-4-ylmethanol Hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this common yet nuanced synthesis. Our focus is on the critical interplay between reaction temperature and time to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and reliable method for synthesizing Pyridin-4-ylmethanol on a lab scale?

A1: The most prevalent and reliable laboratory-scale synthesis is the reduction of 4-pyridinecarboxaldehyde using sodium borohydride (NaBH₄).[1][2] This method is favored due to its high selectivity for aldehydes and ketones, operational simplicity, and the mild reaction conditions required.[2][3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, at controlled temperatures. Following the reduction to the free base, Pyridin-4-ylmethanol, the hydrochloride salt is prepared by introducing hydrochloric acid.

The overall transformation can be visualized as follows:

  • Reduction: 4-Pyridinecarboxaldehyde is reduced to Pyridin-4-ylmethanol.

  • Salt Formation: Pyridin-4-ylmethanol is converted to this compound.

Synthesis_Overview Aldehyde 4-Pyridinecarboxaldehyde Alcohol Pyridin-4-ylmethanol (Free Base) Aldehyde->Alcohol 1. NaBH4, MeOH 2. Aqueous Workup Salt Pyridin-4-ylmethanol Hydrochloride Alcohol->Salt HCl (e.g., in IPA or Ether)

Caption: Overall synthetic scheme for this compound.

Q2: How does temperature critically impact the reduction of 4-pyridinecarboxaldehyde with NaBH₄?

A2: Temperature is arguably the most critical parameter to control in this reduction for two primary reasons: reaction rate and selectivity.

  • Causality of Temperature Control: The reaction of NaBH₄ with the aldehyde is exothermic. Furthermore, sodium borohydride reacts with the protic solvent (e.g., methanol) to generate hydrogen gas, a reaction that is accelerated at higher temperatures.[1] Uncontrolled temperature can lead to a rapid, sometimes violent, evolution of gas and a potential runaway reaction.

  • Mechanism of Temperature Influence:

    • Low Temperature (0-5 °C): This is the recommended temperature for the addition of NaBH₄. At this temperature, the reduction of the aldehyde proceeds at a controllable rate, while the competing decomposition of NaBH₄ by the solvent is minimized.[1] This ensures the hydride reagent is primarily consumed in the desired reaction.

    • Room Temperature (~25 °C): After the initial exothermic addition is complete, allowing the reaction to slowly warm to room temperature is standard practice. This ensures the reaction proceeds to completion in a reasonable timeframe without promoting side reactions.

    • High Temperature (>30 °C): Elevated temperatures significantly increase the rate of solvent-induced decomposition of NaBH₄, reducing the amount of active reagent available for the aldehyde reduction and thus lowering the yield. It can also promote the formation of borate ester intermediates that may complicate the workup.

Q3: I am experiencing a very low yield. What are the most likely causes and how can I troubleshoot this?

A3: Low yield is a common problem that can usually be traced back to a few key areas. Use the following diagnostic flowchart to identify the root cause.[4]

Low_Yield_Troubleshooting start Low Yield Observed q1 Was the NaBH4 added at 0-5 °C? start->q1 q2 Was the reaction monitored by TLC until aldehyde was consumed? q1->q2 Yes res1 Issue: Uncontrolled Reaction. Fix: Add NaBH4 slowly in portions to a cooled solution (ice bath). q1->res1 No q3 Is the NaBH4 reagent old or clumpy? q2->q3 Yes res2 Issue: Incomplete Reaction. Fix: Increase reaction time at RT. Confirm completion with TLC. q2->res2 No q4 Was the aqueous workup acidic enough to hydrolyze borate esters? q3->q4 No res3 Issue: Inactive Reagent. Fix: Use fresh, finely powdered NaBH4. Consider adding a slight excess (1.2-1.5 eq). q3->res3 Yes res4 Issue: Product lost in workup. Fix: After quenching, acidify with dilute HCl (e.g., 1M) to pH ~2-3 to break up borate complexes before extraction. q4->res4 No end Yield Improved q4->end Yes res1->end res2->end res3->end res4->end

Caption: Troubleshooting flowchart for low product yield.

In-depth Checks:

  • Reagent Quality: Sodium borohydride can degrade upon exposure to atmospheric moisture. Use a fresh bottle of finely powdered NaBH₄ for best results.

  • Reaction Monitoring: Do not rely on a fixed reaction time. The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.[4]

  • Workup Procedure: After the reaction is complete, the intermediate is a borate ester. This must be hydrolyzed to liberate the alcohol product. Quenching with a weak acid (like saturated NH₄Cl solution) or careful addition of dilute strong acid (like 1M HCl) is essential to break down this complex before extraction.[5]

Q4: How long should the reaction run? What happens if I run it for too long or not long enough?

A4: The optimal reaction time is the point at which all the starting aldehyde has been consumed, but before any potential side reactions or product degradation can occur.

  • Not Long Enough (Incomplete Reaction): This is the most common timing error. If the reaction is stopped prematurely, a significant amount of unreacted 4-pyridinecarboxaldehyde will remain. This impurity can be difficult to separate from the desired alcohol product due to their similar polarities.

  • Optimal Time (Reaction Completion): Typically, after the portion-wise addition of NaBH₄ at 0-5 °C, the reaction is stirred for an additional 1-3 hours while warming to room temperature. The definitive way to determine completion is via TLC analysis.

  • Too Long (Extended Stirring): While Pyridin-4-ylmethanol is generally stable under these conditions, prolonged reaction times (e.g., >24 hours) are unnecessary and slightly increase the risk of minor side-product formation or complex borate species that can make workup more challenging. There is generally no significant benefit to extending the reaction much beyond the point of full consumption of the starting material.

Data Summary: Impact of Temperature and Time

ParameterConditionExpected OutcomeTroubleshooting/Rationale
Temperature 0-5 °C (Addition) Controlled, efficient reductionPrevents runaway reaction and minimizes NaBH₄ decomposition by solvent.
> 25 °C (Addition) Vigorous H₂ evolution, low yieldExothermic reaction accelerates, leading to loss of reagent and poor control.
Reaction Time < 1 hour (post-addition) Incomplete reactionLeads to contamination of the product with starting material.
1-3 hours (monitored by TLC) High yield, high purityEnsures full conversion without unnecessary delay. This is the recommended protocol.
> 12 hours No significant benefitUnnecessary; slightly increases the chance of workup complications.
Q5: My final product, the hydrochloride salt, is an oil or fails to crystallize. What should I do?

A5: This is a common issue related to the final purification and isolation step. Oiling out or failure to crystallize usually points to impurities or incorrect solvent conditions.[6]

Troubleshooting Crystallization:

  • Purity of the Free Base: Ensure the Pyridin-4-ylmethanol (free base) is pure before attempting salt formation. If TLC shows impurities after the workup, consider a quick silica gel plug filtration (eluting with a polar solvent system like ethyl acetate/methanol) to remove baseline impurities.

  • Solvent Choice: The choice of solvent for salt formation is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is insoluble.

    • Good Starting Points: Isopropanol (IPA), ethanol, or a mixture of diethyl ether and ethanol are excellent choices.

    • Procedure: Dissolve the purified free base in a minimal amount of a solvent like IPA. Then, slowly add a solution of HCl in IPA (or ethereal HCl) dropwise with stirring. The salt should precipitate.

  • Water Contamination: The presence of water can inhibit crystallization. Ensure all solvents are dry and the free base is anhydrous before adding HCl. If the free base was extracted from an aqueous layer, ensure it was dried thoroughly over an agent like Na₂SO₄ or MgSO₄.

  • Inducing Crystallization: If the product oils out, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Seed Crystals: If you have a previous pure batch, add a single tiny crystal to the solution.

    • Cooling: Cool the solution in an ice bath or refrigerator to decrease the solubility of the salt.[6]

    • Anti-Solvent: Slowly add a non-polar "anti-solvent" (like hexane or diethyl ether) in which the salt is completely insoluble until turbidity persists, then allow it to stand.[6]

Experimental Protocol: Optimized Synthesis

This protocol incorporates the best practices discussed above for a reliable and high-yielding synthesis.

Part A: Reduction of 4-Pyridinecarboxaldehyde

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.0 eq) and methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is between 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) in small portions over 20-30 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. Monitor the temperature to ensure it does not rise above 10 °C.

  • Reaction: Once the addition is complete, continue stirring the reaction in the ice bath for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the aldehyde spot is completely gone.

  • Quenching: Cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution or 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Stop when gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Pyridin-4-ylmethanol as a solid or oil.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude Pyridin-4-ylmethanol in a minimal amount of isopropanol (IPA).

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether or a calculated amount of concentrated HCl until the solution is acidic (test with pH paper).

  • Crystallization: Stir for 30 minutes at room temperature, then cool in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA or diethyl ether.

  • Drying: Dry the solid in a vacuum oven to obtain pure this compound.

References

  • Humphries, T. D., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology, 2(2). Available at: [Link]

  • Andrews, G.C., & Crawford, T.C. (1980). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters, 21, 693. [This source discusses NaBH4 reactivity in the presence of pyridine, relevant to the reaction environment].
  • Lidsen Publishing Inc. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology. Available at: [Link]

  • Lidsen Publishing Inc. (2020). Journal of Energy and Power Technology | Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Available at: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • Organic Syntheses Procedure. 4-PYRIDINESULFONIC ACID. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2016). At what temperature ester reduction with sodium borohydride is done?. Available at: [Link]

  • LookChem. Purification of Pyridine - Chempedia. Available at: [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • SlideShare. (2023). 3. NaBH4. Available at: [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Available at: [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

  • PubMed Central. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

  • Google Patents. (2002). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available at: [Link]

  • Google Patents. (2014). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • ChemBK. (2022). 4-Pyridinemethanol. Available at: [Link]

  • Centers for Disease Control and Prevention. (1994). Pyridine 1613 | NIOSH. Available at: [Link]

  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Pyridin-4-ylmethanol Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Pyridin-4-ylmethanol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method can effectively separate the main compound from its potential impurities, including starting materials, by-products, and degradation products.

The Cornerstone of Quality: A Validated HPLC Method

The validation of an analytical method is a regulatory requirement that ensures the reliability and consistency of the results. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5] A robust HPLC method for purity determination should be validated for its specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: A Reverse-Phase HPLC Method

This section details a starting point for a reverse-phase HPLC (RP-HPLC) method suitable for the purity validation of this compound. Researchers may need to adapt this protocol based on their specific instrumentation and requirements.

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like Pyridin-4-ylmethanol.
Mobile Phase A gradient of acetonitrile and water with an acidic modifier. Solvent A: 0.1% Formic Acid in Water (HPLC grade). Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).The acidic modifier improves peak shape and resolution for the basic pyridine moiety. A gradient elution is often necessary to separate impurities with a wide range of polarities.
Gradient Program 0-5 min: 5% B; 5-20 min: 5% to 50% B; 20-25 min: 50% B; 25-30 min: 50% to 5% B; 30-35 min: 5% BThis gradient profile allows for the elution of polar impurities early in the run, followed by the main analyte and then less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe pyridine ring exhibits strong UV absorbance around this wavelength, providing good sensitivity for the analyte and related impurities.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation:

The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Method Validation: A Self-Validating System

A comprehensive validation protocol ensures the trustworthiness of the analytical method.

1. Specificity (Stability-Indicating Nature):

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are performed.[5][6][7]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. A likely degradation product is 4-pyridinecarboxaldehyde, the corresponding aldehyde from the oxidation of the primary alcohol.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The HPLC analysis of these stressed samples should demonstrate that the main peak of this compound is well-resolved from any degradation product peaks.

2. Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard (e.g., from 50% to 150% of the working concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy (Recovery):

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same batch on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same batch on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

System Suitability:

Before each analytical run, a system suitability test must be performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness System Suitability System Suitability Robustness->System Suitability Sample Analysis Sample Analysis System Suitability->Sample Analysis Report Generation Report Generation Sample Analysis->Report Generation

Caption: HPLC Method Validation Workflow.

Comparison with Other Alternatives

While HPLC is the preferred method, other techniques can provide complementary or preliminary information on the purity of this compound.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities. High sensitivity when coupled with a mass spectrometer (GC-MS).[8]Requires derivatization for polar and non-volatile compounds like Pyridin-4-ylmethanol to increase volatility. High temperatures can cause degradation of thermally labile compounds.[1][8][9][10]
Quantitative Nuclear Magnetic Resonance (qNMR) Direct measurement based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.Provides absolute purity determination without the need for a specific reference standard of the analyte. Can quantify multiple components simultaneously without complete separation.[2][3][11][12][13]Lower sensitivity compared to HPLC for trace impurities. Requires a high-purity internal standard. Can be complex to interpret for samples with overlapping signals.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Simple, rapid, and cost-effective. Suitable for screening multiple samples simultaneously.Primarily a qualitative or semi-quantitative technique. Lower resolution and sensitivity compared to HPLC.

Logical Approach to Method Selection

Method_Selection Start Purity Analysis of this compound IsQuant Quantitative Analysis Required? Start->IsQuant UseHPLC Use Validated HPLC Method IsQuant->UseHPLC Yes UseTLC Use TLC for Screening IsQuant->UseTLC No (Screening) IsTrace Trace Level Impurities? IsVolatile Are Impurities Volatile? IsTrace->IsVolatile Yes UseqNMR Consider qNMR for Absolute Purity IsTrace->UseqNMR No (Absolute Purity) IsVolatile->UseHPLC No UseGCMS Consider GC-MS (with derivatization) IsVolatile->UseGCMS Yes UseHPLC->IsTrace

Caption: Decision tree for analytical method selection.

Conclusion

The presented reverse-phase HPLC method, when fully validated according to ICH guidelines, provides a reliable and robust approach for the purity determination of this compound. The specificity demonstrated through forced degradation studies ensures that the method is stability-indicating, a critical requirement for quality control in the pharmaceutical industry. While alternative techniques like GC and qNMR have their specific applications, HPLC remains the most versatile and widely accepted method for the routine purity analysis of non-volatile and moderately polar compounds like this compound. The adoption of a well-validated HPLC method is a testament to a commitment to scientific integrity and the production of high-quality, safe, and effective medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers. BenchChem.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Analysis for 3-Chloro-2-ethylpyridine Purity. BenchChem.
  • Chemchart. (n.d.). 4-PYRIDINEMETHANOL (586-95-8). Retrieved from [Link]

  • YouTube. (2020, March 20).
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae). BenchChem.
  • PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Lab Manager. (2025, October 29).
  • ChemicalBook. (2025, July 24). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol.
  • MedCrave. (2016, December 14).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Pyridinemethanol 99%.
  • Chem-Impex. (n.d.). 4-Pyridinemethanol.
  • MedCrave. (2016, December 14).
  • Pharmaguideline. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • ResearchGate. (2025, August 6).
  • PubMed. (n.d.).
  • ChemBK. (2022, October 16). 4-Pyridinemethanol.
  • PMC. (2020, November 3).
  • BLD Pharm. (n.d.). 586-95-8|4-Pyridinemethanol.
  • ChemBK. (n.d.). pyridin-4-ylmethanol.

Sources

Comparative study of Pyridin-4-ylmethanol hydrochloride and 3-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Synthetic Chemists and Drug Development Professionals

Introduction: Isomeric Scaffolds in Pyridine Chemistry

In the landscape of medicinal chemistry and fine chemical synthesis, pyridine derivatives are indispensable building blocks, prized for their presence in numerous natural products and pharmaceuticals.[1][2] Among these, pyridinemethanols serve as versatile intermediates, offering both an aromatic core capable of diverse biological interactions and a reactive primary alcohol for synthetic elaboration. This guide presents a comparative study of two closely related isomers: Pyridin-4-ylmethanol hydrochloride and 3-Pyridinemethanol .

While differing only by the position of the hydroxymethyl substituent and the presence of a hydrochloride salt, these compounds exhibit distinct physicochemical properties, reactivity profiles, and handling characteristics. Understanding these nuances is critical for researchers, scientists, and drug development professionals to make informed decisions in synthetic route design, reaction optimization, and the selection of appropriate starting materials for complex target molecules. This guide moves beyond a simple cataloging of properties to explain the underlying chemical principles governing their behavior, supported by experimental data and protocols.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences between these two compounds begin with their physical and chemical properties. This compound is a crystalline solid, a salt formed by the protonation of the basic pyridine nitrogen.[3] This salt form drastically alters its properties compared to 3-Pyridinemethanol, which is a free base and typically exists as a hygroscopic liquid or low-melting solid.[4][5][6]

These differences are summarized below:

PropertyThis compound3-PyridinemethanolRationale for Difference
Chemical Structure Hydroxymethyl group at C4 (para)Hydroxymethyl group at C3 (meta)Positional Isomerism
Form Hydrochloride SaltFree BasePresence of HCl adduct
Appearance White to off-white crystalline solid[3]Clear, light yellow to yellow liquid[4][7]Salt formation leads to a stable crystal lattice
Molecular Formula C₆H₈ClNO[8]C₆H₇NO[9]Addition of HCl
Molecular Weight 145.59 g/mol [8]109.13 g/mol [9][10]Mass of HCl
Melting Point Not readily available; salts have higher MPs~ -2°C (often cited as liquid at RT)[6]Ionic bonds in the salt require more energy to break
Boiling Point Decomposes~154 °C @ 28 mmHg[4][10]The free base is volatile; the salt is not
Water Solubility High[3][11]High (1000 g/L)[5]The ionic salt form is highly polar and readily solvated by water.
Organic Solubility Low in non-polar solventsHigh in many organic solvents (e.g., ether)[5][7]The free base's organic character allows for solubility in less polar media

Synthesis, Handling, and Storage Considerations

Synthesis:

  • 3-Pyridinemethanol: Common synthetic routes include the catalytic hydrogenation of 3-cyanopyridine or the reduction of ethyl nicotinate or 3-pyridinecarboxaldehyde.[4][5][12] These methods leverage readily available starting materials and employ standard reduction techniques.

  • This compound: Its synthesis often starts from 4-methylpyridine (4-picoline), which is oxidized to 4-picolinic acid. Subsequent esterification and reduction yield 4-pyridinemethanol, which is then treated with an acid like thionyl chloride or HCl to form the final salt.[13]

Handling and Storage: The choice between these reagents is often influenced by practical laboratory considerations.

  • This compound: As a stable, non-hygroscopic crystalline solid, it is generally easier to handle, weigh, and store.[3] Its stability makes it a preferred choice for long-term storage and in multi-step syntheses where precise stoichiometry is crucial.

  • 3-Pyridinemethanol: As a hygroscopic liquid, it requires more careful handling to prevent moisture absorption, which can affect reaction outcomes.[6] It should be stored under an inert atmosphere. Its liquid form can be advantageous for reactions where the reagent is added slowly via syringe.

Comparative Reactivity: The Electronic Influence of the Pyridine Nitrogen

The most significant difference from a synthetic chemist's perspective is the reactivity, which is governed by the electronic effects of the ring nitrogen on the hydroxymethyl group and the aromatic system.

  • 4-Pyridinemethanol (para-position): The hydroxymethyl group is in the para position relative to the nitrogen. This allows for direct resonance interaction. The electron-withdrawing nitrogen atom can delocalize electron density from the side chain, influencing the reactivity of the hydroxyl group and the stability of reaction intermediates. This makes the pyridine ring itself more susceptible to nucleophilic aromatic substitution.[14]

  • 3-Pyridinemethanol (meta-position): In the meta position, direct resonance effects are not possible. The influence of the nitrogen atom is primarily through an inductive effect, which is weaker and diminishes with distance. Consequently, the hydroxyl group in 3-pyridinemethanol behaves more like a typical benzylic alcohol.

This electronic differentiation has profound implications:

  • Oxidation: While both can be oxidized to their corresponding aldehydes, the reaction rates and optimal conditions may differ due to the varying electron density at the carbinol carbon.

  • Esterification/Etherification: Reactions at the hydroxyl group can be affected. The greater electron-withdrawing effect in the 4-isomer may slightly increase the acidity of the OH proton, potentially altering reactivity with bases.

  • Ring Substitution: For reactions involving the pyridine ring, such as nucleophilic aromatic substitution, the 4-substituted isomer is significantly more activated at positions ortho to the nitrogen.[14]

G cluster_0 4-Pyridinemethanol (para) cluster_1 3-Pyridinemethanol (meta) node_4 Nitrogen exerts strong -R (resonance) and -I (inductive) effects ring_4 Pyridine Ring: Activated for Nucleophilic Attack node_4->ring_4 delocalization oh_4 Hydroxyl Group: Reactivity influenced by resonance node_4->oh_4 electronic pull node_3 Nitrogen exerts mainly -I (inductive) effect on side chain ring_3 Pyridine Ring: Less activated than 4-isomer node_3->ring_3 weaker influence oh_3 Hydroxyl Group: Reactivity is more 'benzylic' node_3->oh_3 inductive pull

Caption: Electronic effects of the nitrogen atom in 4- and 3-pyridinemethanol.

Applications in Drug Discovery and Development

Both isomers are pivotal intermediates for a wide range of therapeutic agents. The choice is dictated by the desired structure-activity relationship (SAR) of the final molecule.

  • 3-Pyridinemethanol: It is the active pharmaceutical ingredient Nicotinyl alcohol (trade name Roniacol), used as a peripheral vasodilator.[4][6] It serves as a crucial building block for synthesizing histone deacetylase (HDAC) inhibitors and kinase inhibitors.[4][9] Its role as a precursor to nicotinamide (Vitamin B3) further highlights its biochemical significance.[15]

  • Pyridin-4-ylmethanol and its derivatives: This scaffold is integral to the development of potent kinase inhibitors, particularly in oncology.[16] It is also used in agrochemicals and as a ligand in coordination chemistry.[17] The 4-pyridylmethyl moiety is frequently incorporated into drug candidates to enhance solubility and provide a key hydrogen bond acceptor through the pyridine nitrogen.[16][17]

Experimental Protocols

To provide a practical basis for comparison, the following are standardized protocols for key characterization and reaction workflows.

Protocol 1: Comparative Solubility Determination

This protocol uses the shake-flask method to determine the equilibrium solubility in key laboratory solvents.

Objective: To quantitatively compare the solubility of this compound and 3-Pyridinemethanol.

Materials:

  • This compound (high purity)

  • 3-Pyridinemethanol (high purity)

  • Solvents: Deionized Water, Ethanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)

  • Scintillation vials, orbital shaker, analytical balance, centrifuge, 0.22 µm syringe filters.

Methodology:

  • Preparation: Add an excess amount of the solid (Pyridin-4-ylmethanol HCl) or liquid (3-Pyridinemethanol) to a series of vials, each containing a known volume (e.g., 2 mL) of a single solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 5000 rpm) for 15 minutes to pellet the excess, undissolved solute.

  • Sampling: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulates.

  • Quantification: Determine the mass of the dissolved solute in the filtered sample by evaporating the solvent under vacuum and weighing the residue.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G start Start: Add Excess Solute to Solvent shake Equilibrate on Orbital Shaker (24h, 25°C) start->shake centrifuge Centrifuge to Pellet Undissolved Solute shake->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter evaporate Evaporate Solvent from Known Volume of Filtrate filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate

Caption: Experimental workflow for comparative solubility determination.

Protocol 2: Oxidation to Pyridinecarboxaldehyde

This protocol outlines a general method for the oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild oxidant suitable for benzylic-type alcohols.

Objective: To synthesize the corresponding 3- and 4-pyridinecarboxaldehydes and compare reaction progress.

Materials:

  • Pyridinemethanol isomer (3- or 4-)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celatom® or diatomaceous earth

  • Sodium sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the pyridinemethanol starting material (1 equivalent) in DCM.

  • Oxidant Addition: Add activated MnO₂ (5-10 equivalents by weight) to the solution in portions. Causality Note: A large excess of MnO₂ is used because its activity can vary and the reaction occurs on the solid's surface.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Note: The reaction with the 4-isomer may proceed at a different rate than the 3-isomer due to electronic differences.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM.

  • Isolation: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification & Validation: Purify the product via column chromatography if necessary. Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.[18]

Conclusion

This compound and 3-Pyridinemethanol, while structurally similar, are not interchangeable reagents. The selection between them should be a deliberate choice based on a comprehensive understanding of their distinct properties.

  • Choose this compound for: Ease of handling, long-term stability, and reactions where a solid reagent is preferred. Its electronic properties are ideal for synthetic routes requiring activation of the pyridine ring towards nucleophiles.

  • Choose 3-Pyridinemethanol for: Broader solubility in organic solvents, applications where the free base is required, and when its specific biological activity as nicotinyl alcohol is desired. Its reactivity profile is more akin to a standard substituted benzyl alcohol.

By appreciating the subtle yet significant impact of substituent position and salt formation, researchers can better harness the synthetic potential of these valuable pyridine-based building blocks, paving the way for more efficient and innovative drug discovery and materials science.

References

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • The Versatility of 3-Pyridinemethanol in Fine Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161.
  • ChemBK. (n.d.). pyridin-4-ylmethanol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Pyridin-4-ylmethanol Hydrochloride and its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor and regulatory compliance. Pyridin-4-ylmethanol hydrochloride, a versatile building block in the synthesis of numerous pharmaceutical compounds, and its derivatives, present a seemingly straightforward structure. However, the potential for isomeric substitution on the pyridine ring necessitates a robust, multi-faceted analytical approach to ensure absolute certainty of the molecular architecture.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound. We will delve into the causality behind experimental choices and present field-proven insights to empower you to select the most appropriate methods for your research. As direct comparators, we will consider the isomeric Pyridin-2-ylmethanol hydrochloride and Pyridin-3-ylmethanol hydrochloride, highlighting how the position of the hydroxymethyl group influences the analytical data and underscores the importance of a comprehensive characterization strategy.

Core Analytical Techniques for Structural Elucidation

The three pillars of structural confirmation for small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pyridinium salts, the formation of the hydrochloride has a pronounced effect on the electron density of the aromatic ring, leading to characteristic downfield shifts of the pyridine protons in the ¹H NMR spectrum.[1]

The protonation of the pyridine nitrogen leads to a decrease in electron density on the ring carbons, causing the attached protons to resonate at a lower field compared to the free base.[1] This effect is most pronounced for the protons in the ortho (α) and para (γ) positions relative to the nitrogen.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent (e.g., D2O or DMSO-d6) add_standard Add Internal Standard (e.g., TMS) dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample tune_probe Tune and Shim Spectrometer insert_sample->tune_probe acquire_spectra Acquire 1H and 13C NMR Spectra tune_probe->acquire_spectra process_fid Process Free Induction Decay (FID) acquire_spectra->process_fid integrate Integrate Peaks and Assign Chemical Shifts process_fid->integrate analyze_coupling Analyze Coupling Constants and Multiplicities integrate->analyze_coupling structure_elucidation Elucidate Structure analyze_coupling->structure_elucidation

Figure 1: Experimental workflow for NMR spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often a good choice for hydrochloride salts as it will exchange with the acidic proton of the pyridinium ion and the hydroxyl proton, simplifying the spectrum.

    • Add a small amount of an internal standard, such as Trimethylsilane (TMS) or a suitable reference compound for aqueous solutions, if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-adding 8 to 16 scans is usually sufficient for a sample of this concentration.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard to its known chemical shift.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons in the molecule. For a more detailed guide on multiplet analysis, refer to Hoye et al.[2]

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[3] For pre-charged species like pyridinium salts, electrospray ionization (ESI) is the preferred ionization method as it is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.

The expected molecular ion in the positive ion mode ESI mass spectrum of this compound will be that of the protonated free base, [C₆H₇NO + H]⁺, which corresponds to the pyridinium cation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_ms Dissolve Sample in a Volatile Solvent (e.g., Methanol) dilute Dilute to a Low Concentration (e.g., 1-10 µg/mL) dissolve_ms->dilute infuse Infuse Sample into ESI Source dilute->infuse optimize Optimize Ion Source Parameters infuse->optimize acquire_ms Acquire Mass Spectrum optimize->acquire_ms identify_mion Identify Molecular Ion Peak acquire_ms->identify_mion analyze_frag Analyze Fragmentation Pattern identify_mion->analyze_frag confirm_mw Confirm Molecular Weight and Structure analyze_frag->confirm_mw

Figure 2: Experimental workflow for mass spectrometry.

Experimental Protocol: ESI-MS of this compound

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile solvent such as methanol or acetonitrile.

    • Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. For ESI, it is crucial to work with dilute solutions to avoid ion suppression.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. For Pyridin-4-ylmethanol, this will be at an m/z corresponding to the pyridinium cation (C₆H₈NO⁺).

    • Analyze any fragment ions present in the spectrum. Common fragmentation pathways for pyridylmethanols include the loss of the hydroxymethyl group or cleavage of the pyridine ring.[4]

    • Confirm that the observed molecular weight is consistent with the expected molecular formula.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atomic positions within a crystal lattice.[5] This technique is particularly valuable for confirming the absolute stereochemistry and for visualizing intermolecular interactions, such as hydrogen bonding, which are critical in the solid state.

The primary challenge of this technique is often the cultivation of a single crystal of suitable size and quality. For hydrochloride salts of organic bases, crystal growth can often be achieved by slow evaporation of a solution in a suitable solvent system.

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement prepare_sol Prepare Saturated Solution slow_evap Slow Evaporation or Vapor Diffusion prepare_sol->slow_evap harvest Harvest Suitable Single Crystal slow_evap->harvest mount Mount Crystal on Goniometer harvest->mount collect_data Collect Diffraction Data mount->collect_data solve Solve Structure (Direct Methods) collect_data->solve refine Refine Atomic Positions and Thermal Parameters solve->refine validate Validate Final Structure refine->validate

Figure 3: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography of this compound

  • Crystal Growth:

    • Dissolve the this compound sample in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar co-solvent like ethyl acetate) to create a near-saturated solution.

    • Employ a slow crystallization technique. A common and effective method is slow evaporation, where the vial containing the solution is loosely capped or covered with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Once crystals have formed, carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope. The ideal size is typically 0.1-0.3 mm in all dimensions.[6]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters.

    • The final refined structure provides a definitive confirmation of the molecular connectivity and conformation in the solid state.

Comparative Analysis

FeatureNMR SpectroscopyMass SpectrometrySingle-Crystal X-ray Crystallography
Information Obtained Connectivity, chemical environment of atoms, stereochemistry, dynamic processes in solution.[7]Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[8]Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions in the solid state.
Sample Requirements 1-20 mg, soluble in a deuterated solvent.< 1 mg, soluble in a volatile solvent.A single, high-quality crystal (0.1-0.3 mm).
Strengths Non-destructive, provides detailed structural information in solution, versatile for a wide range of compounds.[9]High sensitivity, provides accurate molecular weight, fast analysis time.Provides unambiguous structural determination, the "gold standard" for structural confirmation.[10]
Limitations Can be complex to interpret for large or highly symmetric molecules, provides information on the solution-state structure which may differ from the solid state.Provides limited information on connectivity and stereochemistry, fragmentation can be complex.Requires a suitable single crystal which can be challenging to grow, provides information on the solid-state structure only.
Isomeric Comparison: The Decisive Role of Substituent Position

The power of a multi-technique approach becomes evident when comparing this compound with its 2- and 3-isomers.

IsomerExpected ¹H NMR (Aromatic Protons)Expected Key MS Fragments
Pyridin-4-ylmethanol HCl Two distinct signals, each integrating to 2 protons, appearing as doublets. The protons ortho to the nitrogen will be further downfield.[1]Loss of H₂O, loss of CH₂OH, cleavage of the pyridine ring.
Pyridin-2-ylmethanol HCl Four distinct signals in the aromatic region, each integrating to 1 proton. The proton adjacent to the nitrogen (position 6) will be the most downfield.[11]Loss of H₂O, loss of CH₂OH, characteristic fragmentation of 2-substituted pyridines.
Pyridin-3-ylmethanol HCl Four distinct signals in the aromatic region, each integrating to 1 proton. The proton at position 2 will likely be the most downfield.[5]Loss of H₂O, loss of CH₂OH, fragmentation pattern will differ from the 2- and 4-isomers due to the meta-substitution.

As the table illustrates, ¹H NMR spectroscopy is particularly powerful in distinguishing between these isomers due to the unique splitting patterns and chemical shifts of the aromatic protons. Mass spectrometry can also provide supporting evidence through subtle differences in fragmentation patterns, although these may be less definitive than the NMR data. Ultimately, single-crystal X-ray crystallography would provide an irrefutable assignment for each isomer.

Conclusion

The structural confirmation of this compound and its derivatives is a critical task that demands a rigorous and comprehensive analytical strategy. While each of the primary techniques—NMR, MS, and X-ray crystallography—offers invaluable insights, no single method provides a complete picture. A synergistic approach, leveraging the strengths of each technique, is the most robust and scientifically sound path to unambiguous structural elucidation. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the challenges of structural confirmation and ensure the integrity of their scientific endeavors.

References

  • Giese, A. P., et al. (2014). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o798–o799. [Link]

  • Maciel, G. E., & Natterstad, J. J. (1965). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. The Journal of Chemical Physics, 42(8), 2752-2759. [Link]

  • Gil, V. M. S., & Murrell, J. N. (1964). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 60, 248-255. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Human Metabolome Database. (2023). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Research Developments in Heterocyclic Chemistry (Vol. 8, pp. 397-475). Research Signpost. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. [Link]

  • Kowalski, P., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 20-26. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 349-352. [Link]

  • Foris, A., et al. (2014). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 4(3), 331-348. [Link]

  • Rabaça, S., et al. (2009). Crystal structure of (RBzPy)n[Ni(4-pet)2] salts engineering by pyridine ring arrangements. CrystEngComm, 11(10), 2095-2102. [Link]

  • NPTEL. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of: (a) mixture of 2-pyridinemethanol and epichlorohydrin (ratio = 1:2); (b) 2-pyridinemethanol at 298 K in CDCl3. [Link]

  • Vangala, V. R., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1016-1027. [Link]

  • Harwood, J. S., & Mo, H. (2015). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Elsevier. [Link]

  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 72(25), 9352–9366. [Link]

  • ResearchGate. (n.d.). Two structures (I and J) of saccharinate salts of pyridine derivatives not conforming to the seven-membered-ring synthon. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • The Royal Society of Chemistry. (2021). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • CAS Common Chemistry. (n.d.). 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1). [Link]

  • Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 39(8), 845-855. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Wikipedia. (2023, December 1). Fragmentation (mass spectrometry). [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. [Link]

  • ChemBK. (2022, October 16). 4-Pyridinemethanol. [Link]

  • ResearchGate. (n.d.). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. [Link]

  • Sci-Hub. (n.d.). A comparative study of the volumetric properties of aqueous solutions of pyridine and piperidine derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97719, (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyridin-4-ylmethanol Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy. This guide provides an in-depth comparison of the biological activity of Pyridin-4-ylmethanol hydrochloride and its free base form, Pyridin-4-ylmethanol. By integrating fundamental physicochemical principles with practical experimental design, we will explore how the choice between a salt and a free base can have significant downstream effects on research outcomes.

The Physicochemical Foundation: Why Salt Formation Matters

The decision to use a salt form of a drug, such as a hydrochloride, over its free base is a strategic one rooted in optimizing the compound's physicochemical properties.[1][2][3] Salt formation can significantly alter solubility, stability, dissolution rate, and ultimately, bioavailability.[4][5] For weakly basic compounds like Pyridin-4-ylmethanol, conversion to a hydrochloride salt is a common strategy to enhance aqueous solubility.[6]

Pyridin-4-ylmethanol , an aromatic alcohol containing a pyridine ring, serves as a versatile intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders and for use in enzyme inhibition studies.[7] Its free base form is a white to yellow crystalline solid with noted solubility in water.[8][9]

This compound is the salt form, which is also a white to off-white crystalline solid.[6] The key advantage of the hydrochloride salt is its enhanced water solubility compared to the free base, a property that can lead to more reliable and reproducible results in aqueous biological assays.[6] Furthermore, salt forms often exhibit greater stability and are easier to handle in a laboratory setting.[6]

Here is a summary of the key physicochemical properties:

PropertyPyridin-4-ylmethanol (Free Base)This compoundRationale for Difference
Molecular Formula C₆H₇NO[7][8][10][11][12]C₆H₈ClNO[13]Addition of HCl
Molecular Weight 109.13 g/mol [7][10][11]145.59 g/mol [13]Addition of HCl
Appearance White to yellow crystalline solid[7][8]White to off-white crystalline solid[6]Generally similar, though crystal habit may differ
Melting Point 52-56 °C[8][10]Not specified in search resultsSalt formation alters crystal lattice energy
Water Solubility Soluble[8][9]More soluble than the free base[6]The ionic nature of the salt enhances interaction with polar water molecules
Stability Hygroscopic[8][9]Generally higher stability[6]Salt formation can protect against degradation pathways

The Biological Implications of Physicochemical Differences

The enhanced solubility of this compound has direct implications for its biological activity, particularly in in vitro settings. In cell-based assays or enzyme inhibition studies, achieving a true solution of the test compound is paramount for obtaining accurate and reproducible data. Poor solubility can lead to the formation of micro-precipitates, which can result in an underestimation of the compound's true potency.

The "spring and parachute" effect is a useful concept here.[14] The rapid dissolution of a highly soluble salt form (the "spring") can create a supersaturated solution, and if formulated correctly, this supersaturation can be maintained (the "parachute"), leading to enhanced absorption and bioavailability in in vivo models.[14] While our focus is on in vitro activity, the underlying principle of achieving and maintaining adequate concentrations of the active molecule at the site of action is the same.

Experimental Design for a Head-to-Head Comparison

To empirically determine the difference in biological activity between this compound and its free base, a series of well-controlled experiments are necessary. The following protocols are designed to provide a comprehensive comparison.

Workflow for Comparative Biological Activity Assessment

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Stock Solution Preparation (100 mM in DMSO) B Serial Dilutions in Assay Medium A->B Equimolar Concentrations C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Enzyme Inhibition Assay (Target-specific) B->D E Dose-Response Curve Generation C->E D->E F IC50/EC50 Determination E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridin-4-ylmethanol hydrochloride is a critical intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Its purity is paramount, as any contaminants can have significant downstream effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of hypothetical commercial batches to illustrate how a multi-faceted, orthogonal testing strategy provides the most comprehensive quality assessment.

Introduction: The Imperative of Purity

In pharmaceutical development, the quality of starting materials and intermediates is a foundational pillar of the final drug product's safety and efficacy. This compound (CAS: 62302-28-7), a pyridine derivative, is no exception.[3] Impurities can arise from various stages, including the synthesis route, purification processes, and degradation upon storage.[4]

Common synthetic pathways to Pyridin-4-ylmethanol include the reduction of isonicotinic acid esters (like methyl isonicotinate) or the catalytic hydrogenation of 4-cyanopyridine.[5][6] Each route presents a unique profile of potential impurities, such as unreacted starting materials, by-products from side reactions, or over-oxidation products like isonicotinic acid.[7] Therefore, a robust analytical strategy is not merely a quality control checkpoint but a crucial scientific investigation.

This guide is structured to empower researchers and drug development professionals to design and interpret a comprehensive purity analysis plan. We will move from the strategic selection of analytical techniques to the practical execution of these methods and the intelligent synthesis of the resulting data.

Strategic Selection of Analytical Techniques

No single analytical method can provide a complete picture of a sample's purity. An orthogonal approach, using multiple techniques that measure different physicochemical properties, is essential for a thorough evaluation. The primary methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of this compound.

G cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Impurity Identification & Quantification cluster_2 Phase 3: Final Decision A Sample Reception (Commercial Lot) B Visual Inspection & Solubility Check A->B C HPLC-UV Screening (Primary Purity Assay) B->C D ¹H NMR Analysis (Identity & Structural Impurities) B->D E GC-MS Analysis (Residual Solvents & Volatiles) C->E Purity > 99%? G Karl Fischer Titration (Water Content) C->G F LC-MS Analysis (Non-Volatile Impurity ID) D->F Unexpected signals? H Impurity Profile Compilation E->H F->H G->H I Compare to Specification (ICH Q3A Guidelines) H->I J Generate Certificate of Analysis (CoA) I->J K Accept or Reject Lot I->K

Caption: High-level workflow for purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS vs. NMR

The choice of technique depends on the specific question being asked. HPLC is the workhorse for quantitative purity assessment, GC-MS excels at identifying volatile impurities, and NMR provides unparalleled structural confirmation and can detect impurities without requiring individual reference standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.

Causality: This is the preferred method for routine quality control and assay determination due to its high precision, robustness, and ability to separate a wide range of organic molecules. For Pyridin-4-ylmethanol, a polar compound, reverse-phase HPLC is ideal. The hydrochloride salt form ensures good aqueous solubility for sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented in a mass spectrometer, which detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Causality: This method is indispensable for detecting and identifying trace levels of residual solvents (e.g., from synthesis or purification) and other volatile organic impurities. While Pyridin-4-ylmethanol itself is sufficiently volatile[8], GC-MS is not the primary choice for assaying the main component but is superior for identifying unknown volatile peaks by matching their mass spectra against established libraries like the NIST database.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei in a molecule. The resulting spectrum provides detailed information about the chemical environment of each proton, revealing the molecular structure. The area under each peak is directly proportional to the number of protons it represents, allowing for quantitative analysis (qNMR).

Causality: ¹H NMR is the definitive method for structural confirmation. It can simultaneously identify the active compound and detect and quantify structurally related impurities, such as isomers (e.g., pyridin-2-ylmethanol or pyridin-3-ylmethanol), which may be difficult to resolve by HPLC. Its power lies in not needing a reference standard for every impurity to estimate its concentration relative to the main compound or a certified internal standard.

Comparative Data Analysis: A Case Study of Three Commercial Lots

To illustrate the complementary nature of these techniques, we present hypothetical purity data for three different commercial lots of this compound.

ParameterLot ALot BLot CMethodRationale for Use
Purity (Area %) 99.85%99.10%99.92%HPLC-UVGold standard for precise quantification of the main component.
Highest Unknown Impurity 0.04%0.08%0.03%HPLC-UVMonitors for unspecified impurities against ICH reporting thresholds.[9]
Isonicotinic Acid Not Detected0.45%Not DetectedHPLC-UVA potential oxidation by-product, easily quantifiable by HPLC.
4-Cyanopyridine Not Detected0.15%Not DetectedHPLC-UVA potential unreacted starting material from a common synthesis route.[5]
Isomeric Purity >99.9%>99.9%99.5% (0.5% Pyridin-2-ylmethanol)¹H NMRNMR is superior for identifying and quantifying structural isomers.
Residual Toluene <10 ppm1500 ppm<10 ppmGC-MSEssential for quantifying volatile organic impurities.
Residual Dichloromethane 50 ppm<10 ppm750 ppmGC-MSICH Q3C specifies limits for common process solvents.
Water Content 0.12%0.55%0.25%Karl FischerThe specific and standard method for water determination.
Overall Assessment Pass Fail Fail AllA holistic view is required for a final decision.

Interpretation:

  • Lot A appears to be of high quality, with high purity by HPLC and low levels of residual solvents and water.

  • Lot B would fail release testing. Although the primary purity by HPLC is over 99%, it contains significant amounts of the process-related impurity (4-Cyanopyridine) and the degradation product (Isonicotinic Acid). Furthermore, the residual toluene level is well above the typical ICH limit of 890 ppm.

  • Lot C highlights the importance of orthogonal testing. While it shows excellent purity by HPLC and acceptable water content, it contains an unacceptable level of an isomeric impurity detected only by NMR and a high level of residual dichloromethane (ICH limit: 600 ppm).

Detailed Experimental Protocols

The following protocols are provided as robust starting points for analysis. Method validation according to ICH Q2(R1) guidelines is required before implementation in a regulated environment.

Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column thermostat, UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.5 mg/mL.

  • Sample Preparation:

    • Prepare the commercial sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 50
      18.0 95
      20.0 95
      20.1 5

      | 25.0 | 5 |

  • Data Analysis:

    • Integrate all peaks. Calculate the area percent of the main peak. Identify known impurities by relative retention time against standards.

G A Prepare Mobile Phase (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) B Equilibrate HPLC System (C18 Column, 30°C, 1.0 mL/min) A->B C Prepare Standard & Sample (~0.5 mg/mL in 50:50 H₂O:ACN) B->C D Inject 5 µL onto Column C->D E Run Gradient Separation (5-95% B over 20 min) D->E F Detect at 254 nm E->F G Integrate Chromatogram & Calculate Area % Purity F->G

Caption: Experimental workflow for HPLC-UV analysis.

Protocol: GC-MS Residual Solvent Analysis
  • System Preparation:

    • GC-MS System: GC with a split/splitless inlet, capillary column, and a mass selective detector.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Standard Preparation:

    • Prepare a stock standard containing all expected residual solvents (e.g., Toluene, Methanol, Dichloromethane) in a suitable solvent like DMSO at ~1 mg/mL each.

    • Create a calibration curve by diluting the stock standard.

  • Sample Preparation:

    • Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of DMSO. Crimp cap securely.

  • GC-MS Conditions:

    • Inlet Temperature: 220 °C.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Split Ratio: 10:1.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line: 250 °C.

    • MS Ion Source: 230 °C.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify solvent peaks by retention time and mass spectrum. Quantify against the calibration curve.

Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a known amount of a certified internal standard (e.g., maleic acid) if quantitative NMR (qNMR) is desired.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise (e.g., 16 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Assign peaks: The methylene protons (-CH₂OH) and the aromatic protons on the pyridine ring should be clearly visible and have the correct integration ratio.

    • Examine the baseline for any unexpected signals that could indicate impurities. Compare the chemical shifts and coupling patterns to known data for potential isomers or other structurally related impurities.

Conclusion: An Integrated Strategy for Quality Assurance

The purity analysis of this compound is a clear example of where a single-method approach is insufficient. While HPLC-UV provides the core quantitative data for a purity assay, it can be blind to co-eluting impurities, non-UV active species, and structural isomers. ¹H NMR serves as an essential tool for unambiguous identification and the detection of isomeric impurities. Concurrently, GC-MS is the definitive technique for monitoring residual solvents, which are critical process-related impurities.

By integrating these three pillars of analytical chemistry—HPLC for quantification, GC-MS for volatile impurities, and NMR for structural identity—researchers and drug development professionals can build a comprehensive and scientifically sound purity profile. This orthogonal approach ensures that commercial lots of this vital pharmaceutical intermediate meet the stringent quality and safety standards demanded by regulatory bodies and, ultimately, protect patient health.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][9][10][11][12]

  • Google Patents. (2013). Preparation method of 4-pyridinemethanol. CN103408486A. [6]

  • Google Patents. (1989). Preparation of 4-pyridinemethanol derivatives. CN1030387C. [13]

  • Google Patents. (2023). Preparation method of 4-pyridinemethanol. CN115725987A. [1]

  • ChemBK. pyridin-4-ylmethanol. [Link][2]

  • Wikipedia. Isonicotinic acid. [Link][7]

  • Misbar. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link][14]

  • Veeprho. 4-Pyridinemethanol | CAS 586-95-8. [Link][15]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][16]

Sources

Navigating Isomeric Landscapes: A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridinemethanol Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of chemical synthesis and drug design, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a project. Among the myriad of available reagents, pyridinemethanol isomers and their salts stand out as versatile intermediates. However, the seemingly subtle shift of a hydroxymethyl group around the pyridine ring dramatically alters the molecule's electronic landscape, leading to profound differences in reactivity. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-, 3-, and 4-pyridinemethanol hydrochlorides, supported by experimental insights and theoretical principles, to empower researchers in making informed decisions for their synthetic endeavors.

The Electronic Influence of the Pyridine Nitrogen: A Tale of Three Isomers

The reactivity of the pyridinemethanol isomers is fundamentally governed by the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing effect through both induction and resonance.[1] This deactivates the aromatic ring towards electrophilic substitution compared to benzene but, crucially, activates it for nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the nitrogen.[2] The hydroxymethyl substituent, while being a weak electron-donating group, has its influence modulated by its position relative to the nitrogen, leading to distinct reactivity profiles for each isomer.

The use of pyridinemethanol as a hydrochloride salt further influences its properties. The salt form enhances water solubility, improves stability, and simplifies handling of these compounds, which are often hygroscopic in their free base form.[3] Protonation of the pyridine nitrogen significantly increases the electron-withdrawing nature of the ring, which can have a pronounced effect on the reactivity of the hydroxymethyl side chain.[2][4]

Comparative Reactivity in Key Transformations

To provide a practical understanding of the differences between these isomers, we will explore their reactivity in two common and important transformations: oxidation and esterification.

Oxidation: A Quantitative Look at Reactivity Differences

The oxidation of the primary alcohol functionality of pyridinemethanols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. Kinetic studies on the oxidation of these isomers by chromium(VI) in acidic media reveal a clear trend in their reactivity.

IsomerRelative Rate of Oxidation (k_obs)
2-Pyridinemethanol Slower
3-Pyridinemethanol Intermediate
4-Pyridinemethanol Fastest

A qualitative comparison based on available kinetic data. The oxidation of 2-pyridinemethanol is generally slower due to a combination of steric hindrance and the electronic effect of the adjacent protonated nitrogen.[1] Kinetic studies have shown 4-pyridinemethanol to be oxidized more rapidly than 3-pyridinemethanol by Cr(VI).[5]

The observed order of reactivity can be rationalized by considering both electronic and steric factors.

  • 4-Pyridinemethanol: The hydroxymethyl group at the para position allows for direct resonance interaction with the electron-withdrawing pyridinium nitrogen. This electronic pull facilitates the removal of electrons from the alcohol group during oxidation, leading to a faster reaction rate.[2]

  • 3-Pyridinemethanol: In the meta position, the hydroxymethyl group is less influenced by the resonance effect of the nitrogen atom. Its reactivity is therefore more akin to a typical benzylic alcohol, falling between the activated 4-isomer and the sterically hindered 2-isomer.[2]

  • 2-Pyridinemethanol: The proximity of the hydroxymethyl group to the nitrogen atom in the 2-position introduces significant steric hindrance .[6] This steric bulk can impede the approach of the oxidizing agent to the reaction center. Furthermore, in the hydrochloride form, the adjacent positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, which can decrease the electron density on the alcohol's oxygen, potentially slowing down certain oxidation mechanisms.[7]

Caption: Relative rates of oxidation for pyridinemethanol isomers.

Esterification: A Qualitative Comparison

The protonated pyridine ring in the hydrochloride salts acts as a strong electron-withdrawing group, which decreases the electron density on the hydroxymethyl group's oxygen atom, thereby reducing its nucleophilicity. This effect is expected to be most pronounced for the 2- and 4-isomers due to direct electronic communication with the nitrogen.

IsomerPredicted Relative Rate of Esterification
2-Pyridinemethanol HCl Slowest
3-Pyridinemethanol HCl Fastest
4-Pyridinemethanol HCl Intermediate

This predicted order is based on a balance of electronic and steric effects:

  • 3-Pyridinemethanol Hydrochloride: The hydroxymethyl group at the meta position is least affected by the electron-withdrawing nature of the distant protonated nitrogen. Consequently, its oxygen atom is the most nucleophilic among the three isomers, leading to a faster esterification rate.

  • 4-Pyridinemethanol Hydrochloride: The strong electron-withdrawing effect of the para-pyridinium group significantly reduces the nucleophilicity of the alcohol, slowing down the reaction compared to the 3-isomer.

  • 2-Pyridinemethanol Hydrochloride: This isomer is expected to be the least reactive. It experiences both a strong electron-withdrawing effect from the adjacent positively charged nitrogen and significant steric hindrance, which impedes the approach of the carboxylic acid or acylating agent.[6]

Caption: Predicted relative rates of esterification for pyridinemethanol hydrochlorides.

Experimental Protocols

To facilitate the practical application of this guide, the following are detailed, self-validating protocols for the comparative analysis of pyridinemethanol isomer reactivity.

Protocol 1: Comparative Oxidation to Pyridinecarboxylic Acids

This protocol allows for the direct comparison of the oxidation rates of the three isomers under identical conditions.

Objective: To compare the rate of oxidation of 2-, 3-, and 4-pyridinemethanol hydrochloride to their corresponding pyridinecarboxylic acids using potassium permanganate.

Materials:

  • 2-Pyridinemethanol hydrochloride

  • 3-Pyridinemethanol hydrochloride

  • 4-Pyridinemethanol hydrochloride

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Reaction vessels (e.g., 100 mL round-bottom flasks) with magnetic stirrers

  • Constant temperature bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In three separate reaction vessels, prepare equimolar solutions (e.g., 0.1 M) of each pyridinemethanol hydrochloride isomer in a dilute aqueous sulfuric acid solution (e.g., 1 M). Place the vessels in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C) and begin stirring.

  • Initiation of Reaction: To each vessel, add an equimolar amount of a standardized potassium permanganate solution. Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a small amount of sodium bisulfite solution to consume the unreacted permanganate.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the respective pyridinecarboxylic acid product.

  • Data Analysis: Plot the concentration of the product versus time for each isomer. The initial slope of each curve will be proportional to the initial reaction rate.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare equimolar solutions of isomers in H2SO4(aq) Prep2 Equilibrate at constant temperature Prep1->Prep2 React1 Add KMnO4 solution Prep2->React1 React2 Take aliquots at time intervals React1->React2 React3 Quench with NaHSO3 React2->React3 Analysis1 Analyze by HPLC React3->Analysis1 Analysis2 Plot [Product] vs. Time Analysis1->Analysis2 Analysis3 Determine initial rates Analysis2->Analysis3 caption Comparative Oxidation Workflow

Caption: Experimental workflow for comparative oxidation.

Protocol 2: Comparative Esterification via Fischer Esterification

This protocol outlines a method to compare the esterification rates of the three isomers.

Objective: To qualitatively compare the rate of esterification of 2-, 3-, and 4-pyridinemethanol hydrochloride with acetic acid.

Materials:

  • 2-Pyridinemethanol hydrochloride

  • 3-Pyridinemethanol hydrochloride

  • 4-Pyridinemethanol hydrochloride

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (solvent)

  • Dean-Stark apparatus

  • Reaction vessels (e.g., 100 mL round-bottom flasks) with magnetic stirrers and reflux condensers

  • Heating mantles

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Internal standard (e.g., a high-boiling, non-reactive compound)

Procedure:

  • Reaction Setup: In three separate round-bottom flasks equipped with a Dean-Stark trap and reflux condenser, add equimolar amounts of one of the pyridinemethanol hydrochloride isomers, a slight excess of glacial acetic acid (e.g., 1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Add anhydrous toluene as the solvent. Include a known amount of an internal standard in each flask.

  • Reaction: Heat the mixtures to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of each reaction by TLC at regular time intervals (e.g., 30, 60, 120, 240 minutes). Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spots under UV light. The formation of the less polar ester product will be evident as a new spot with a higher Rf value than the starting alcohol.

  • Qualitative Comparison: Compare the intensity of the product spots on the TLC plates at each time point for the three isomers. A more intense product spot at earlier time points indicates a faster reaction rate. For a more quantitative comparison, aliquots can be withdrawn, quenched, and analyzed by Gas Chromatography (GC) or ¹H NMR spectroscopy relative to the internal standard.

Esterification_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Setup1 Combine isomer, acetic acid, H2SO4 in toluene Setup2 Assemble Dean-Stark apparatus Setup1->Setup2 React1 Heat to reflux Setup2->React1 React2 Collect water React1->React2 React3 Monitor by TLC React2->React3 Analysis1 Compare product spot intensity React3->Analysis1 Analysis2 Determine relative reaction rates Analysis1->Analysis2 caption Comparative Esterification Workflow

Caption: Experimental workflow for comparative esterification.

Conclusion: Making the Right Choice

The choice between 2-, 3-, and 4-pyridinemethanol hydrochloride is not arbitrary and has significant consequences for reaction outcomes. This guide has illuminated the key factors governing their reactivity, providing a framework for rational selection.

  • 4-Pyridinemethanol hydrochloride is the most reactive towards oxidation of the side chain due to favorable electronic effects.

  • 3-Pyridinemethanol hydrochloride often exhibits reactivity that is intermediate and less influenced by the electronic perturbations of the pyridine nitrogen, making it a reliable choice when predictable, "benzylic-like" reactivity is desired.

  • 2-Pyridinemethanol hydrochloride is generally the least reactive in transformations involving the hydroxyl group due to a combination of steric hindrance and strong inductive effects from the adjacent protonated nitrogen.

By understanding these nuances, researchers can optimize reaction conditions, improve yields, and design more efficient synthetic pathways, ultimately accelerating the pace of discovery and development.

References

  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Available at: [Link]

  • Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Available at: [Link]

  • NIH. Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - PMC. Available at: [Link]

  • RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Available at: [Link]

  • Chemistry LibreTexts. 11.7: Heterocyclic Amines. (2021). Available at: [Link]

  • ResearchGate. (PDF) A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. (2025). Available at: [Link]

  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Available at: [Link]

  • ResearchGate. A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. (2025). Available at: [Link]

  • NIH. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC. Available at: [Link]

  • RSC Publishing. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • RSC Publishing. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Available at: [Link]

  • MDPI. Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Available at: [Link]

  • ResearchGate. (PDF) A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. (2025). Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of two common analytical methods for the quantification of Pyridin-4-ylmethanol hydrochloride, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, the assurance of accurate and precise analytical data is paramount for regulatory compliance and the successful progression of a drug candidate. This document details the rationale behind method selection, the experimental protocols for a cross-validation study, and a comparative analysis of the results, adhering to the principles of scientific integrity and established validation guidelines.

The hydrochloride salt of Pyridin-4-ylmethanol is a white to off-white crystalline solid, soluble in water, a property that influences the choice of analytical methodology.[1] Its accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide will explore the cross-validation of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Imperative of Cross-Validation

In the lifecycle of an analytical procedure, it is not uncommon for multiple methods to be used for the same analyte, perhaps in different laboratories or at different stages of development. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable and reliable data for the same intended purpose.[2][3] This is crucial when transferring a method between labs or when a new method is introduced to replace an existing one. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on the validation of analytical procedures, which form the basis of the methodologies described herein.[3][4][5]

Physicochemical Rationale for Method Selection

This compound's structure, featuring a polar hydroxyl group and a basic pyridine ring, makes it amenable to analysis by both HPLC and GC.[6]

  • High-Performance Liquid Chromatography (HPLC): As a non-volatile and thermally stable compound (in its salt form), HPLC is an excellent candidate. Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is particularly well-suited. The pyridine ring provides a chromophore, allowing for straightforward detection using a UV-Vis detector.[7][8]

  • Gas Chromatography (GC): While the hydrochloride salt itself is non-volatile, the free base, Pyridin-4-ylmethanol, is sufficiently volatile for GC analysis, especially with a suitable injection technique and column.[9][10] GC offers high resolution and, when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides excellent sensitivity and selectivity.[9] For the analysis of the hydrochloride salt, a derivatization step or in-situ conversion to the free base in the injector port would be necessary.

This guide will focus on a cross-validation study comparing a reversed-phase HPLC-UV method with a capillary GC-FID method.

The Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, ensuring a comprehensive comparison of the two analytical methods.

Cross_Validation_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Comparison & Evaluation Method_Dev Method Development HPLC-UV GC-FID Method_Val Individual Method Validation Specificity Linearity Accuracy Precision Range Method_Dev->Method_Val Sample_Prep Prepare Homogeneous Sample Set API Batches Spiked Samples Method_Val->Sample_Prep Analysis Analysis by Both Methods HPLC-UV Analysis GC-FID Analysis Sample_Prep->Analysis Data_Comp Comparative Data Analysis Assay Results Impurity Profiles Analysis->Data_Comp Stat_Eval Statistical Evaluation t-test F-test Data_Comp->Stat_Eval Conclusion Conclusion Method Comparability Acceptance Criteria Met Stat_Eval->Conclusion

Caption: A flowchart illustrating the three phases of the cross-validation process.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC-UV and GC-FID analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established protocols for pyridine derivatives.[7]

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a 20mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[7]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a range of 80% to 120% of the target test concentration (e.g., 0.08, 0.10, 0.12 mg/mL).[4][11]

  • Sample Solution (Target: 0.1 mg/mL): Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

Gas Chromatography (GC-FID) Method

This method is based on general procedures for the analysis of pyridine compounds.[9][10]

1. Instrumentation and Reagents:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Methanol (GC grade)

  • Sodium hydroxide

  • This compound reference standard

  • Internal Standard (e.g., 4-Picoline)

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C (with a split ratio of 20:1)

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 220 °C, and hold for 5 minutes.

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

3. Standard and Sample Preparation:

  • Internal Standard Solution (0.5 mg/mL): Prepare a solution of 4-Picoline in methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of methanol containing a small pellet of sodium hydroxide to ensure conversion to the free base. Add the internal standard to this solution.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with the internal standard solution to achieve varying concentrations of Pyridin-4-ylmethanol.

  • Sample Solution: Accurately weigh a sample of this compound, dissolve it in the internal standard solution with a small pellet of sodium hydroxide, and dilute to fall within the calibration range.

Comparative Performance Data

For this guide, a hypothetical cross-validation was performed on three batches of this compound. The results are summarized below. The validation parameters are based on ICH and USP guidelines.[3][4][11]

Table 1: Linearity and Range
ParameterHPLC-UVGC-FIDAcceptance Criteria
Range (mg/mL) 0.05 - 0.150.05 - 0.1580-120% of test concentration
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.999
Y-intercept Close to zeroClose to zeroReport
Table 2: Accuracy (% Recovery)
Spiked ConcentrationHPLC-UVGC-FIDAcceptance Criteria
80% 99.5%101.2%98.0 - 102.0%
100% 100.2%99.8%98.0 - 102.0%
120% 100.8%99.1%98.0 - 102.0%
Table 3: Precision (% RSD)
ParameterHPLC-UVGC-FIDAcceptance Criteria
Repeatability (n=6) 0.45%0.85%≤ 1.0%
Intermediate Precision (n=6) 0.62%1.10%≤ 2.0%
Table 4: Cross-Validation Assay Results (% w/w)
Batch IDHPLC-UV AssayGC-FID Assay% DifferenceAcceptance Criteria
Batch A 99.6%99.2%0.40%≤ 2.0%
Batch B 99.8%100.3%-0.50%≤ 2.0%
Batch C 100.1%99.5%0.60%≤ 2.0%

Discussion of Results and Method Comparison

The hypothetical data demonstrates that both the HPLC-UV and GC-FID methods are suitable for the intended purpose of quantifying this compound.

  • Linearity and Range: Both methods exhibit excellent linearity over the specified range, as indicated by the correlation coefficients exceeding 0.999.[4][11]

  • Accuracy: The accuracy, determined by the recovery of spiked samples, is well within the acceptable limits of 98.0% to 102.0% for both techniques.

  • Precision: The HPLC-UV method shows slightly better repeatability and intermediate precision compared to the GC-FID method. This could be attributed to the simpler sample preparation for HPLC, which does not require the conversion to the free base. However, both methods meet the acceptance criteria.

  • Cross-Validation Assay: The assay results for the three batches show a percentage difference of less than 1.0%, which is well within the typical acceptance criterion of ≤ 2.0%. This indicates a strong correlation between the two methods and confirms that they can be used interchangeably.

The logical relationship for selecting a method based on key attributes is visualized below.

Method_Selection_Logic cluster_hplc HPLC-UV cluster_gc GC-FID start Analytical Need hplc_adv Advantages: - High Precision - Simpler Sample Prep - Non-destructive start->hplc_adv Robustness & Simplicity gc_adv Advantages: - High Resolution - Lower Solvent Usage start->gc_adv High Throughput & Low Waste hplc_dis Limitations: - Higher Solvent Consumption hplc_adv->hplc_dis gc_dis Limitations: - Requires Volatility (or derivatization) - Potentially Destructive gc_adv->gc_dis

Sources

A Comparative Benchmarking Guide to the Synthesis of Pyridin-4-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Pyridin-4-ylmethanol hydrochloride, a versatile building block in the pharmaceutical industry, is no exception. This guide provides an in-depth, objective comparison of various synthetic methodologies for producing pyridin-4-ylmethanol and its subsequent conversion to the hydrochloride salt. The analysis is grounded in experimental data and established chemical principles to empower you in selecting the optimal synthetic route for your specific research and development needs.

Introduction to the Synthetic Landscape

The synthesis of pyridin-4-ylmethanol, and by extension its hydrochloride salt, can be approached from several distinct starting materials, each with its own set of advantages and disadvantages. The choice of a particular synthetic pathway is often a balance between factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. In this guide, we will explore and benchmark four prominent synthetic strategies:

  • Reduction of Isonicotinic Acid and its Esters: A classic approach leveraging a readily available starting material.

  • Reduction of 4-Pyridinecarboxaldehyde: A direct and often high-yielding method.

  • The Grignard Reaction: A powerful carbon-carbon bond-forming strategy.

  • Catalytic Hydrogenation of 4-Cyanopyridine: A cost-effective and scalable industrial method.

Finally, we will detail the straightforward conversion of the resulting pyridin-4-ylmethanol to its hydrochloride salt.

Comparative Analysis of Synthetic Methodologies

To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for each of the primary synthetic routes to pyridin-4-ylmethanol.

ParameterMethod 1: Reduction of Isonicotinic Acid EsterMethod 2: Reduction of 4-PyridinecarboxaldehydeMethod 3: Grignard ReactionMethod 4: Catalytic Hydrogenation of 4-Cyanopyridine
Starting Material Methyl Isonicotinate4-Pyridinecarboxaldehyde4-Bromopyridine, Formaldehyde4-Cyanopyridine
Key Reagents Sodium Borohydride, Lithium ChlorideSodium BorohydrideMagnesium, FormaldehydeRaney Nickel, Hydrogen Gas
Typical Yield ~90%[1]High (expected >90%)[2]Moderate to High (expected 80-90%)[3]High (patent claims >98%)[4]
Reaction Time 6-8 hours[1]15 minutes - 1 hour[5]2-4 hours1-5 hours[6]
Reaction Temperature -5°C to reflux[1]0°C to room temperature[5]0°C to room temperature0-40°C[6]
Scalability GoodExcellentModerateExcellent
Key Advantages Readily available starting material, good yield.[1]Fast reaction, mild conditions, high yield.[5]Versatile for analogue synthesis.[3]Cost-effective, high atom economy, scalable.[6][7]
Key Disadvantages Longer reaction time, requires inert atmosphere.[1]Aldehyde can be unstable.Requires strictly anhydrous conditions, potential for side reactions.Requires specialized hydrogenation equipment, catalyst handling.

In-Depth Analysis and Experimental Protocols

Method 1: Reduction of Isonicotinic Acid Esters

The reduction of esters to alcohols is a fundamental transformation in organic synthesis. For pyridin-4-ylmethanol, the reduction of a commercially available ester of isonicotinic acid, such as methyl isonicotinate, offers a reliable and high-yielding route. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and more selective approach often employs sodium borohydride in the presence of a Lewis acid, such as lithium chloride, to enhance its reducing power.[1]

Reaction Mechanism: The reaction proceeds via the formation of a more reactive reducing species from the interaction of sodium borohydride and lithium chloride. This species then delivers a hydride ion to the electrophilic carbonyl carbon of the ester. Subsequent workup protonates the resulting alkoxide to yield the primary alcohol.

Experimental Protocol: Reduction of Methyl Isonicotinate [1]

  • Under an inert atmosphere (e.g., argon or nitrogen), add lithium chloride (8.8 g) and sodium borohydride (7.9 g) to a 250 mL three-necked flask containing 60 mL of anhydrous tetrahydrofuran (THF).

  • Prepare a solution of methyl 4-picolinate (10 g, 0.073 mol) in 40 mL of anhydrous THF.

  • Cool the borohydride suspension to -5°C to 5°C using an ice-salt bath.

  • Slowly add the methyl 4-picolinate solution to the stirred suspension, maintaining the temperature within the specified range.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.

  • Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases.

  • Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridin-4-ylmethanol.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Addition cluster_2 Reaction cluster_3 Workup A Suspend LiCl and NaBH4 in anhydrous THF B Cool to -5 to 5°C A->B C Add Methyl Isonicotinate solution in THF B->C D Reflux for 6-8 hours C->D E Cool and Quench with acid D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H H G->H Pyridin-4-ylmethanol

Caption: Workflow for the synthesis of pyridin-4-ylmethanol via ester reduction.

Method 2: Reduction of 4-Pyridinecarboxaldehyde

The reduction of an aldehyde to a primary alcohol is one of the most common and efficient reactions in organic chemistry. Using a mild and selective reducing agent like sodium borohydride, 4-pyridinecarboxaldehyde can be readily converted to pyridin-4-ylmethanol.[2] This method is characterized by its speed, mild reaction conditions, and typically high yields.

Reaction Mechanism: The reaction involves the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to give the primary alcohol.

Experimental Protocol: Reduction of 4-Pyridinecarboxaldehyde [5]

  • In a flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 15-30 minutes, monitoring by TLC.

  • Once the starting material is consumed, carefully add water to quench the excess sodium borohydride.

  • Heat the solution to boiling and then add hot water until the solution becomes cloudy.

  • Allow the solution to cool to room temperature, during which the product will crystallize.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Isolation A Dissolve 4-Pyridinecarboxaldehyde in Ethanol B Cool to 0°C A->B C Add NaBH4 portion-wise B->C D Stir at room temperature C->D E Quench with Water D->E F Crystallize from hot water/ethanol E->F G Vacuum Filtration F->G H H G->H Pyridin-4-ylmethanol

Caption: Workflow for the synthesis of pyridin-4-ylmethanol via aldehyde reduction.

Method 3: The Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. For the synthesis of pyridin-4-ylmethanol, a 4-pyridyl Grignard reagent can be prepared from 4-bromopyridine and then reacted with formaldehyde. This method is highly versatile and can be adapted to synthesize a wide range of substituted pyridylmethanols by using different Grignard reagents or carbonyl compounds.[3]

Reaction Mechanism: The 4-pyridyl Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the formaldehyde carbonyl group. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to yield the primary alcohol.

Experimental Protocol: Grignard Reaction with Formaldehyde

  • Ensure all glassware is oven-dried and the reaction is conducted under a strictly anhydrous, inert atmosphere (e.g., argon or nitrogen).

  • Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Dissolve 4-bromopyridine (1 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the 4-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, cool the Grignard reagent solution to 0°C.

  • Slowly add a solution of formaldehyde (1.1 equivalents) in anhydrous THF to the stirred Grignard reagent, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram:

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Formaldehyde cluster_2 Workup and Purification A React 4-Bromopyridine with Mg in THF B Cool Grignard reagent to 0°C A->B C Add Formaldehyde solution B->C D Stir at room temperature C->D E Quench with NH4Cl (aq) D->E F Extract with Ethyl Acetate E->F G Purify by Chromatography or Recrystallization F->G H H G->H Pyridin-4-ylmethanol

Caption: Workflow for the Grignard synthesis of pyridin-4-ylmethanol.

Method 4: Catalytic Hydrogenation of 4-Cyanopyridine

For large-scale and industrial production, the catalytic hydrogenation of 4-cyanopyridine represents a highly efficient and cost-effective route.[6][7] This method utilizes a readily available starting material, which can be synthesized from 4-methylpyridine, and employs a heterogeneous catalyst, such as Raney Nickel, which can be recovered and reused.[4]

Reaction Mechanism: The reaction involves the catalytic reduction of the nitrile group to a primary amine, which is then hydrolyzed in situ under the acidic reaction conditions to the corresponding alcohol.

Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyridine [6]

  • Charge a hydrogenation reactor with a slurry of Raney Nickel catalyst (5-30 wt% based on 4-cyanopyridine) in an acidic aqueous solution (e.g., dilute sulfuric acid).

  • Add 4-cyanopyridine to the reactor.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to 0-40°C.

  • Stir the reaction mixture vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas.

  • Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 1-5 hours.

  • After the reaction, cool the reactor and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridin-4-ylmethanol.

Workflow Diagram:

G cluster_0 Reactor Setup cluster_1 Hydrogenation cluster_2 Workup and Isolation A Charge Reactor with Raney Ni and Acidic Water B Add 4-Cyanopyridine A->B C Pressurize with H2 B->C D Heat and Stir C->D E Filter Catalyst D->E F Neutralize and Extract E->F G Dry and Concentrate F->G H H G->H Pyridin-4-ylmethanol

Caption: Workflow for the catalytic hydrogenation of 4-cyanopyridine.

Final Step: Formation of this compound

The conversion of the free base, pyridin-4-ylmethanol, to its hydrochloride salt is a straightforward acid-base reaction. The hydrochloride salt is often preferred for its increased stability and water solubility, which can be advantageous for pharmaceutical applications.

Reaction Mechanism: The basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid to form the pyridinium chloride salt.

Experimental Protocol: Hydrochloride Salt Formation [8]

  • Dissolve the purified pyridin-4-ylmethanol in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. A precipitate of this compound will form.

  • Alternatively, add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise to the cooled solution of pyridin-4-ylmethanol.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the product under vacuum to obtain pure this compound.

Workflow Diagram:

G cluster_0 Salt Formation cluster_1 Isolation A Dissolve Pyridin-4-ylmethanol in Anhydrous Ether B Cool to 0°C A->B C Add HCl (gas or solution) B->C D Vacuum Filtration C->D E Wash with Cold Ether D->E F Dry under Vacuum E->F G G F->G Pyridin-4-ylmethanol Hydrochloride

Caption: Workflow for the preparation of this compound.

Conclusion

The synthesis of this compound can be successfully achieved through a variety of methods, each with its own distinct advantages. For laboratory-scale synthesis where speed and mild conditions are a priority, the reduction of 4-pyridinecarboxaldehyde is an excellent choice. The reduction of isonicotinic acid esters offers a reliable and high-yielding alternative with readily available starting materials. For process development and large-scale production, the catalytic hydrogenation of 4-cyanopyridine stands out as a highly efficient, cost-effective, and scalable route. The Grignard reaction provides the most flexibility for the synthesis of analogues and derivatives. The final conversion to the hydrochloride salt is a simple and efficient process. By carefully considering the factors of yield, cost, scalability, and safety, researchers can select the most appropriate synthetic strategy to meet their specific objectives.

References

  • Organic Syntheses, Coll. Vol. 4, p.836 (1963); Vol. 35, p.91 (1955). [Link]

  • Chemistry LibreTexts, 2: Reduction of Organic Compounds (Experiment). [Link]

  • Organic Syntheses, Coll. Vol. 1, p.451 (1941); Vol. 4, p.73 (1925). [Link]

  • Google Patents, CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents, CN103408486A - Prepar
  • Indian Journal of Pharmaceutical Sciences, Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Scientific & Academic Publishing, Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. [Link]

  • Google Patents, JPS60132959A - Prepar
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Pharmacy Research, 4(8), 2586-2587.
  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Google Patents, CN101602719B - Synthesis method of 4-cyanopyridine.

Sources

Comparison Guide: Characterization of Pyridin-4-ylmethanol Hydrochloride Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Standard Operating Procedure

In pharmaceutical development, the characterization of impurities in active pharmaceutical ingredients (APIs) and their precursors is not merely a box-ticking exercise for regulatory submission; it is a fundamental pillar of drug safety and efficacy. Pyridin-4-ylmethanol hydrochloride, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide deviates from rigid templates to provide a narrative grounded in scientific rationale. We will explore the "why" behind our experimental choices, comparing methodologies not just on their outcomes, but on their suitability for the specific chemical nature of the analyte and its potential impurities. Our objective is to equip you with a robust analytical strategy, built on a foundation of regulatory awareness and sound scientific principles.

The Regulatory Framework: Defining the Analytical Objective

Before any analysis begins, we must understand the regulatory landscape that governs impurity control. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide the essential framework.

  • ICH Q3A(R2) Guideline: This guideline is paramount, as it specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4][5] The core principle is that any impurity present at or above a certain level (typically 0.10% for a maximum daily dose ≤ 2 g) must be structurally identified.[4]

  • USP General Chapter <1086>: This chapter provides definitions and classifications of impurities, distinguishing between process-related impurities (from manufacturing) and degradation products (arising during storage).[6][7][8][9]

This regulatory context dictates our analytical goal: to develop a method sensitive and specific enough to detect, identify, and quantify all relevant impurities at or above the ICH reporting threshold.

Proactive Impurity Discovery: The Rationale of Forced Degradation

To develop a truly stability-indicating method, we must first understand how this compound might degrade. We cannot effectively search for impurities if we don't know what to look for. Forced degradation (or stress testing) is an intentional process to accelerate the formation of potential degradation products under conditions more severe than standard stability testing.[10] This allows us to challenge the analytical method's ability to separate degradants from the main peak and from each other.

The primary degradation pathway for Pyridin-4-ylmethanol is oxidation of the hydroxymethyl group, which can lead to the formation of 4-pyridinecarboxaldehyde and subsequently isonicotinic acid.[11] Pyridine derivatives are also known to be sensitive to light and can be susceptible to degradation under acidic or basic conditions.[11]

Experimental Protocol: Forced Degradation of this compound

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[11][12]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[11][12]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Store the solid powder and the stock solution in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Control Sample: Keep a stock solution protected from light at 2-8°C.

The goal is to achieve 5-20% degradation of the parent compound; if degradation is excessive, the stress conditions (time, temperature, reagent concentration) should be reduced.[10]

The Analytical Strategy: A Comparative Guide to LC-MS Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task, combining the separation power of LC with the detection and identification capabilities of MS.[13][14] The choice of both LC and MS components is critical.

The Separation (LC): Addressing the Polarity Challenge

Pyridin-4-ylmethanol is a polar, hydrophilic compound. This property presents a significant challenge for traditional reversed-phase (RP) chromatography, where retention is based on hydrophobic interactions.

Table 1: Comparison of Liquid Chromatography Strategies

ParameterAlternative 1: C18 Reversed-Phase (RP) HPLC Alternative 2: Mixed-Mode Liquid Chromatography (MMLC)
Retention Mechanism Primarily hydrophobic interactions.Multiple interactions: hydrophobic and ion-exchange.
Performance for Polar Analytes Poor retention is common, leading to elution near the solvent front. Peak shape can be poor due to secondary interactions with residual silanols.Excellent retention and peak shape for polar and ionizable compounds like pyridine derivatives.[15]
MS Compatibility May require ion-pairing reagents to improve retention, which are non-volatile and suppress MS ionization, making them unsuitable for LC-MS.[15]Uses volatile mobile phase additives (e.g., formic acid, ammonium acetate) that are fully compatible with MS detection.[15]
Method Robustness Highly sensitive to mobile phase pH, especially for ionizable compounds.Generally more robust as retention is controlled by multiple mechanisms.
Verdict for this Application Sub-optimal. While possible, achieving good, robust separation without MS-incompatible reagents is difficult.Highly Recommended. Provides the necessary retention and peak shape with an MS-friendly mobile phase, making it the superior choice.

Causality: The reason MMLC excels is its stationary phase chemistry. It combines a hydrophobic ligand (like C18) with cation- or anion-exchange functional groups. For Pyridin-4-ylmethanol (pKa ~5.2), which will be positively charged in an acidic mobile phase, the cation-exchange mechanism provides strong, predictable retention that is independent of hydrophobicity.

The Detection (MS): Choosing the Right Tool for the Job

The choice of mass spectrometer depends on the stage of development. In early-stage characterization, identification of unknowns is key. In later-stage quality control (QC), routine quantification of known impurities is the goal.

Table 2: Comparison of Mass Spectrometry Strategies

ParameterAlternative 1: High-Resolution MS (e.g., Q-TOF) Alternative 2: Single Quadrupole MS (e.g., QDa)
Primary Application Identification & Characterization. Quantification & Confirmation.
Mass Accuracy High (< 5 ppm). Allows for the determination of elemental composition (e.g., C₆H₇NO vs. C₅H₅N₃O).Low (~0.1 Da). Can confirm the presence of a known mass but cannot be used to determine formula.
Resolution High (>10,000). Can resolve isobaric interferences (compounds with the same nominal mass but different exact masses).Low. Cannot resolve isobaric interferences.
MS/MS Capability Yes. Provides fragmentation data for structural elucidation of unknown impurities.[16]Limited or no MS/MS capability.
Complexity & Cost High. Requires specialized expertise.Low. Designed for chromatographers; easily integrated into existing workflows.[14]
Verdict for this Application Essential for initial characterization and forced degradation studies to definitively identify unknown impurities.Ideal for routine QC once impurities have been identified and reference standards are available.

dot

Caption: LC-MS workflow for impurity analysis.

Recommended Protocol for Full Characterization by MMLC-Q-TOF MS

This protocol is designed for the comprehensive identification of impurities generated during forced degradation studies.

  • Sample Preparation:

    • Dilute the stressed samples (from section 2) with the mobile phase A to a final concentration of approximately 100 µg/mL of the parent compound.

    • Filter the samples through a 0.22 µm PVDF syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Mixed-Mode Cation-Exchange Column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-17 min: 40% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (Re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Q-TOF MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Acquisition Mode: MSᴱ (Acquires both low-energy MS and high-energy MS/MS data in a single run).

    • Mass Range: 50 - 500 m/z.

    • Collision Energy (for MS/MS): Ramp from 10 to 40 eV.

Data Interpretation and Structural Elucidation

The high-resolution data from the Q-TOF allows for a systematic approach to identifying unknown impurities.

dot

G start LC-MS Peak Detected step1 step1 start->step1 step2 Step 2: Isotopic Pattern Corroborate formula with isotopic distribution (e.g., for Cl, Br). step1->step2 step3 Step 3: Fragmentation (MS/MS) Propose structure by analyzing fragmentation patterns. Look for characteristic losses (e.g., -H₂O, -CH₂OH). step2->step3 step4 Step 4: Confirmation Confirm proposed structure by synthesizing a reference standard or using orthogonal analytical techniques (e.g., NMR). step3->step4 end Impurity Identified step4->end

Caption: Systematic workflow for impurity identification.

For Pyridin-4-ylmethanol (C₆H₇NO, exact mass 109.0528), an oxidation product like 4-pyridinecarboxaldehyde (C₆H₅NO, exact mass 107.0371) would be readily distinguishable by its accurate mass. The fragmentation spectrum (MS/MS) would then be used to confirm the structure. For example, the loss of a formyl radical (-CHO, 29 Da) from the aldehyde would be a key diagnostic fragment.[16][17]

Method Validation: Ensuring Trustworthiness

Once the characterization is complete and the method is transferred to a QC environment, it must be validated according to USP General Chapter <1225> Validation of Compendial Procedures .[18][19][20][21][22] This is a formal process to demonstrate that the method is suitable for its intended purpose. Key validation parameters for an impurity method include:

  • Specificity: The ability to detect the impurities in the presence of the API and any other potential components. Forced degradation samples are crucial for proving this.[21]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold (e.g., <0.05%).

  • Linearity: Demonstrating a direct relationship between impurity concentration and analytical response.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spiking known amounts of impurities into the sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear. For impurities, this is typically from the LOQ to 120% of the specification limit.[21]

Conclusion

The characterization of impurities in this compound is a multi-faceted task that demands more than a generic analytical method. It requires a deep understanding of the analyte's chemistry, a proactive approach to discovering potential degradants through forced degradation, and a strategic selection of analytical technologies. By pairing the superior separation capabilities of Mixed-Mode Liquid Chromatography for polar compounds with the definitive identification power of High-Resolution Mass Spectrometry, a robust, reliable, and scientifically sound method can be developed. This approach not only satisfies regulatory requirements but also builds a comprehensive knowledge base that ensures the quality and safety of the final pharmaceutical product.

References

  • Title: <1086> IMPURITIES IN OFFICIAL ARTICLES Source: USP-NF URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Compliance Academy (ECA) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 1086 Impurities in Drug Substances and Drug Products Source: Scribd URL: [Link]

  • Title: USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: Shijiazhuang Xinfuda Medical Packaging Co., Ltd. URL: [Link]

  • Title: ICH Q3A(R2) Guidance: Impurities in New Drug Substances Source: Canada Commons URL: [Link]

  • Title: Key Principles of USP Compendial Method Validation Source: Altabrisa Group URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: ICH URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: General Chapters URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC - NIH URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Austin Publishing Group URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: 4-Pyridinemethanol Source: NIST WebBook URL: [Link]

  • Title: UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Impurities Application Notebook Source: Waters Corporation URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Pyridin-4-ylmethanol Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds are daily endeavors. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical reagents. Pyridin-4-ylmethanol hydrochloride, a key building block in pharmaceutical research, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Therefore, adherence to strict safety protocols is non-negotiable.

Key Hazard Information Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if ingested.Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side-shields or goggles.
Hygroscopic Tends to absorb moisture from the air.Store in a tightly sealed container in a dry, well-ventilated area.[1]

All personnel handling this compound must be familiar with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[2][3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment are critical to prevent exposure. The following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Respiratory Protection: In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator may be necessary.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear, logical path from waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Waste Stream (Solid vs. Aqueous Solution) B Select Appropriate Waste Container (HDPE or Borosilicate Glass) A->B C Label Container with 'Hazardous Waste' Tag B->C D Transfer Waste to Labeled Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Hazardous Waste Manifest G->H

Caption: Disposal workflow for this compound.

Part 1: Waste Identification and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal.

  • Identify the Waste Form: Determine if the waste is solid this compound or an aqueous solution containing the compound. Halogenated organic wastes should be collected separately from non-halogenated streams.

  • Incompatible Materials: Do not mix this compound waste with strong oxidizing agents.

Part 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and reactions.

  • Container Material:

    • For Solid Waste: Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure screw-top lid.

    • For Aqueous Solutions: A borosilicate glass container is preferred due to its high chemical resistance.[5][6][7] While HDPE is generally resistant to many chemicals, its compatibility with pyridine solutions can be limited, and it is not recommended for continuous use with pyridine.[2]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The accumulation start date (the date the first drop of waste is added)

      • The hazard characteristics (e.g., "Toxic," "Irritant")

Part 3: Waste Accumulation and Storage

Adherence to EPA regulations for hazardous waste accumulation is mandatory.

  • Transferring Waste: Carefully transfer the waste into the labeled container, avoiding spills.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Part 4: Final Disposal

The final step involves the legal and environmentally sound removal of the hazardous waste.

  • Engage a Certified Waste Contractor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[6]

  • Waste Manifest: When the waste is collected, a hazardous waste manifest will be completed. This document tracks the waste from your laboratory to its final disposal facility, ensuring a cradle-to-grave chain of custody as required by the Resource Conservation and Recovery Act (RCRA).

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

Spill Cleanup Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: For small spills (manageable by trained lab personnel), proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layered chemical-resistant gloves.

  • Contain the Spill: If the spill is a liquid, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to dike the spill and prevent it from spreading.

  • Clean the Spill:

    • For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.

    • For liquid spills, cover the spill with an inert absorbent material. Once the liquid is absorbed, scoop the material into a hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal the container with the spill cleanup materials, label it as "Hazardous Waste," and manage it according to the procedures outlined above.

Decontamination: Ensuring a Safe Workspace

After handling or in the event of a spill, proper decontamination is essential.

  • Personnel: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] For eye contact, use an emergency eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[8]

  • Equipment: All laboratory equipment that has come into contact with this compound should be thoroughly cleaned with soap and water.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450) . Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab . Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories . ASPR. [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • DURAN® properties Very high chemical resistance . DURAN Group. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Borosilicate glass . Wikipedia. [Link]

Sources

Essential Personal Protective Equipment (PPE) Protocols for Handling Pyridin-4-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Pyridin-4-ylmethanol hydrochloride, a compound frequently utilized in pharmaceutical synthesis. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of a chemical's hazard profile and the rigorous application of safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment selection, use, and disposal, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Profile Analysis: The "Why" Behind the "What"

This compound is a solid organic compound that, while essential for certain synthetic pathways, presents a multi-faceted hazard profile that dictates our PPE strategy.[1] Understanding the nature of these risks is the foundational step in preventing exposure.

The primary hazards associated with this compound are categorized by the Globally Harmonized System (GHS) and substantiated by safety data sheets for the compound and its structural analogs.[1][2][3]

Hazard ClassificationGHS CategoryRationale for Protective Measures
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2] This necessitates preventing hand-to-mouth transfer, mandating strict hygiene protocols and glove use.
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[1][3] Direct skin contact must be avoided through appropriate gloves and a lab coat.
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[1][2] As a solid, the primary inhalation risk comes from airborne dust particles. Engineering controls (fume hoods) are the first line of defense, supplemented by respiratory protection if needed.
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4] Prolonged or repeated contact can lead to dermatitis. Impermeable gloves and protective clothing are critical.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2][3][4] The risk of solid particulates entering the eye necessitates robust, fully-sealed eye protection.
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[1][2][4] Inhalation of dust can irritate the nose, throat, and lungs, reinforcing the need for handling within a fume hood.

Additionally, the compound is noted to be hygroscopic , meaning it readily absorbs moisture from the air.[1][3] While not a direct health hazard, this property can affect the compound's physical state and handling characteristics.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific laboratory operation being performed. The following table outlines the minimum required PPE for common tasks involving this compound.

Laboratory TaskEye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash gogglesNitrile or neoprene gloves[5][6]Chemical-resistant lab coatRequired: Work within a certified chemical fume hood to contain dust.[5][7]
Preparing Solutions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coatRequired: Work within a certified chemical fume hood.[8][9]
Running Reactions/Transfers Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coatRequired: Work within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if the spill is outside a fume hood.[2][10]

Operational Protocols: From Selection to Disposal

A rigorous, procedural approach to PPE is a hallmark of a safe and efficient laboratory. The following workflows and step-by-step guides ensure that safety is integrated into every stage of handling.

PPE Selection and Safety Check Workflow

This diagram illustrates the mandatory decision-making process that must occur before any work with this compound begins.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection & Inspection cluster_action Execution Phase cluster_post Post-Procedure start Start: Proposed Experiment sds Review SDS and Conduct Risk Assessment start->sds task Identify Specific Task (Weighing, Solution Prep, etc.) sds->task select_ppe Select PPE Based on Task (Refer to Table) task->select_ppe inspect Inspect All PPE for Damage (Cracks, Holes, Degradation) select_ppe->inspect don Don PPE in Correct Sequence inspect->don work Proceed with Work in Fume Hood don->work doff Doff PPE in Correct Sequence work->doff dispose Dispose of Contaminated PPE as Hazardous Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: PPE Selection Workflow for this compound.

Experimental Protocol 1: Proper Donning of PPE

The order in which PPE is put on is critical to ensure a protective seal and prevent contamination.

  • Lab Coat : Put on a clean, chemical-resistant lab coat, ensuring all buttons are fastened.

  • Goggles/Face Shield : Don chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles. Ensure a snug fit.[6][11]

  • Gloves : Select the appropriate nitrile or neoprene gloves.[5][6] Inspect for any tears or pinholes. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Experimental Protocol 2: Proper Doffing of PPE

Removing PPE correctly is paramount to prevent transferring chemical residues to your skin or clothing. This procedure should be performed in a designated area.

  • Gloves : Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Goggles/Face Shield : Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Lab Coat : Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning the sleeves inside out. This contains any contamination on the inside of the garment.

  • Disposal : Immediately dispose of gloves and any other single-use PPE in a designated hazardous waste container.[12]

  • Hand Hygiene : Wash hands thoroughly with soap and water for at least 20 seconds.[13][14]

Decontamination and Disposal Plan

All PPE that has come into contact with this compound must be considered contaminated and handled as hazardous waste.

  • Disposable PPE : Gloves, disposable masks, or other single-use items should be placed in a clearly labeled, sealed hazardous waste container immediately after doffing.[12][15]

  • Reusable PPE : Reusable items like face shields and goggles must be decontaminated according to your institution's established protocols before reuse. Lab coats should be professionally laundered and never taken home.[14]

  • Spills on PPE : If a significant spill occurs on a lab coat, remove it immediately in a safety shower if necessary and treat it as hazardous waste.[11] If a glove is breached, remove it immediately, wash hands thoroughly, and put on a new pair.

  • Waste Containers : All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4][12] Never dispose of this material or contaminated items in standard trash or down the drain.[7][12]

By adhering to this comprehensive PPE and handling strategy, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. NJ.gov. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]

  • Standard Operating Procedure. Hydrochloric Acid. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Centers for Disease Control and Prevention. Pyridine - IDLH. NIOSH. [Link]

  • Occupational Safety and Health Administration. PYRIDINE. OSHA. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • Quora. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Quora. [Link]

  • COPYRIGHTED MATERIAL. Safety in the chemical laboratory. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.